Product packaging for 1-(Propan-2-yl)cyclopropan-1-ol(Cat. No.:CAS No. 57872-32-9)

1-(Propan-2-yl)cyclopropan-1-ol

Cat. No.: B3054047
CAS No.: 57872-32-9
M. Wt: 100.16 g/mol
InChI Key: HWUUJXHUDBJPRY-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)cyclopropan-1-ol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B3054047 1-(Propan-2-yl)cyclopropan-1-ol CAS No. 57872-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylcyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)6(7)3-4-6/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUUJXHUDBJPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560234
Record name 1-(Propan-2-yl)cyclopropan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID40560234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57872-32-9
Record name 1-(Propan-2-yl)cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-(Propan-2-yl)cyclopropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(propan-2-yl)cyclopropan-1-ol, a valuable building block in organic synthesis and medicinal chemistry. This document details a robust synthetic protocol via the Kulinkovich reaction and outlines the expected analytical characterization of the target compound.

Synthesis

The primary and most efficient method for the synthesis of this compound is the Kulinkovich reaction. This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to convert an ester into a cyclopropanol.[1][2] In this specific synthesis, methyl isobutyrate is treated with ethylmagnesium bromide and titanium(IV) isopropoxide.

Reaction Scheme

The overall reaction is as follows:

G methyl_isobutyrate Methyl Isobutyrate reagents + EtMgBr, Ti(O-iPr)4 methyl_isobutyrate->reagents product This compound reagents->product

Caption: Synthesis of this compound via the Kulinkovich Reaction.

Experimental Protocol

This protocol is adapted from the general procedure described by Kulinkovich et al. for the synthesis of 1-substituted cyclopropanols.[2]

Materials:

  • Methyl isobutyrate

  • Titanium(IV) isopropoxide (Ti(O-iPr)4)

  • Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet is charged with a solution of methyl isobutyrate (1.0 eq) in anhydrous diethyl ether or THF.

  • Addition of Catalyst: Titanium(IV) isopropoxide (0.1 - 0.2 eq) is added to the stirred solution under an inert atmosphere.

  • Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of ethylmagnesium bromide (2.2 - 2.5 eq) in the corresponding ether solvent is added dropwise via the dropping funnel over a period of 1-2 hours. The reaction mixture is typically stirred at this temperature for an additional hour and then allowed to warm to room temperature and stirred for another 1-2 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: The resulting mixture is filtered through a pad of Celite to remove titanium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Physical Properties
PropertyPredicted Value
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Boiling PointNot available
DensityNot available
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on predicted values and analysis of similar compounds.[3][4]

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.4 - 0.6m4HCyclopropyl CH₂
~1.0d6HIsopropyl CH₃
~1.8sept1HIsopropyl CH
~2.5 (broad)s1H-OH

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~15Cyclopropyl CH₂
~18Isopropyl CH₃
~35Isopropyl CH
~60Quaternary C-OH

Table 3: Expected FTIR Spectral Data

Wavenumber (cm⁻¹)Functional Group Vibration
3600 - 3200 (broad)O-H stretch
3100 - 3000C-H stretch (cyclopropyl)
2980 - 2850C-H stretch (aliphatic)
~1020C-O stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Relative IntensityPossible Fragment Ion
100Moderate[M]⁺
85High[M - CH₃]⁺
82Moderate[M - H₂O]⁺
57High[C₄H₉]⁺ or [M - C₃H₅O]⁺
43High[C₃H₇]⁺ or [M - C₃H₅O]⁺

Workflow Diagrams

Synthesis Workflow

G cluster_synthesis Synthesis start Start: Methyl Isobutyrate add_reagents Add Ti(O-iPr)4 and EtMgBr start->add_reagents reaction Kulinkovich Reaction add_reagents->reaction quench Quench with NH4Cl reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Distillation/Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

G cluster_characterization Characterization sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The Kulinkovich reaction offers a reliable and efficient route to this valuable cyclopropanol derivative. The outlined characterization methods and expected data will aid researchers in confirming the successful synthesis and purity of the target compound, facilitating its use in further research and development applications.

References

Spectroscopic Analysis of 1-(Propan-2-yl)cyclopropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the novel tertiary alcohol, 1-(Propan-2-yl)cyclopropan-1-ol. Due to the limited availability of experimental data for this specific compound, this guide combines predicted spectroscopic information with established experimental protocols relevant to its structural class. This document is intended to serve as a valuable resource for researchers in chemical synthesis, drug discovery, and materials science by providing anticipated spectral characteristics and detailed methodologies for empirical validation.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₁₂O[1][2] Molecular Weight: 100.16 g/mol [2] CAS Number: 57872-32-9[2]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. Infrared (IR) absorption bands are based on characteristic frequencies for the functional groups present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.0 - 2.5s (broad)1H-OH
~1.8 - 1.9m1HCH-(CH₃)₂
~0.9 - 1.0d6H-CH(CH ₃)₂
~0.4 - 0.8m4Hcyclopropyl CH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon TypeAssignment
~60 - 65CC-OH
~35 - 40CHC H-(CH₃)₂
~15 - 20CH₃-CH(C H₃)₂
~10 - 15CH₂cyclopropyl C H₂
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupDescription
3600 - 3200O-HAlcohol, H-bonded, broad
3100 - 3000C-HCyclopropyl C-H stretch
2970 - 2850C-Hsp³ C-H stretch
~1020C-CCyclopropyl ring deformation
1150 - 1050C-OC-O stretch
Predicted Mass Spectrometry (MS) Data
m/zIonNotes
100[M]⁺Molecular ion
85[M-CH₃]⁺Loss of a methyl group
82[M-H₂O]⁺Loss of water
57[C₄H₉]⁺Fragmentation of the isopropyl group
43[C₃H₇]⁺Isopropyl cation

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

Procedure:

  • Accurately weigh the sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Gently vortex the mixture to ensure complete dissolution.

  • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Ensure the solvent height in the NMR tube is a minimum of 4 cm.

  • Cap the NMR tube and wipe the exterior with a lint-free tissue.

  • Insert the sample into the NMR spectrometer.

  • Acquire the spectra using standard instrument parameters for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)-FTIR

Materials:

  • This compound (1-2 drops)

  • ATR-FTIR spectrometer

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free tissue

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent and allow it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal.

  • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electrospray Ionization (ESI)-MS

Materials:

  • This compound

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (optional, for enhancing protonation in positive ion mode)

  • Sample vials

  • Syringe pump or autosampler

Procedure:

  • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • To enhance protonation for positive ion mode analysis, a small amount of formic acid (0.1% v/v) can be added to the solution.

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an autosampler.

  • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-200).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving Final_Report Final Technical Report Data_Archiving->Final_Report

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Elucidation.

References

The Genesis of 1-(Propan-2-yl)cyclopropan-1-ol: A Technical Guide to its First Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed account of the first reported synthesis of 1-(Propan-2-yl)cyclopropan-1-ol, a valuable building block in organic synthesis. The pioneering work of Kulinkovich, Sviridov, and Vasilevski in 1991 established a novel method for the preparation of 1-substituted cyclopropanols, including the title compound, through a titanium-catalyzed reaction of esters with Grignard reagents. This document outlines the experimental protocol, presents the reported quantitative data, and illustrates the underlying reaction pathway.

The Kulinkovich Reaction: A Paradigm Shift in Cyclopropanol Synthesis

The first synthesis of this compound was achieved through what is now widely known as the Kulinkovich reaction.[1][2][3] This method involves the reaction of a carboxylic acid ester with an excess of a Grignard reagent in the presence of a catalytic amount of titanium(IV) isopropoxide.[1][3] In the case of this compound, methyl isobutyrate serves as the ester precursor.

The reaction proceeds via the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[2][4] This intermediate then reacts with the ester to form the cyclopropanol product.

Quantitative Data Summary

The following table summarizes the key quantitative data from the first reported synthesis of this compound.

ParameterValueReference
Yield85%Synthesis 1991, 234
Boiling Point55-56 °C (20 Torr)Synthesis 1991, 234
Infrared (IR) Spectrum (film)
Hydroxyl (O-H) stretch3350 cm⁻¹Synthesis 1991, 234
¹H NMR Spectrum (CDCl₃, δ, ppm)
CH (septet, 1H)1.65Synthesis 1991, 234
CH₂ (multiplet, 4H)0.5 - 0.9Synthesis 1991, 234
CH₃ (doublet, 6H)0.95Synthesis 1991, 234
OH (singlet, 1H)2.15Synthesis 1991, 234

Experimental Protocol: First Synthesis of this compound

The following is a detailed experimental protocol for the first synthesis of this compound as described by Kulinkovich, Sviridov, and Vasilevski.

Materials:

  • Methyl isobutyrate

  • Ethylmagnesium bromide (solution in diethyl ether)

  • Titanium(IV) isopropoxide

  • Anhydrous diethyl ether

  • 5% Aqueous sulfuric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of methyl isobutyrate (50 mmol) and titanium(IV) isopropoxide (5 mmol) in anhydrous diethyl ether (100 mL) at room temperature (18-20 °C) under an inert atmosphere, a solution of ethylmagnesium bromide in diethyl ether (110 mmol) is added dropwise with stirring over a period of 1 hour.

  • The reaction mixture is stirred for an additional 10-15 minutes at the same temperature.

  • The reaction is then quenched by the dropwise addition of 5% aqueous sulfuric acid (70 mL) under vigorous stirring.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and then with water.

  • The organic phase is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the residue is purified by distillation to afford this compound.

Reaction Pathway and Logical Workflow

The synthesis of this compound via the Kulinkovich reaction can be visualized as a multi-step process initiated by the formation of a key titanium intermediate. The following diagrams illustrate the overall reaction and the experimental workflow.

Kulinkovich_Reaction Methyl isobutyrate Methyl isobutyrate Reaction Mixture Reaction Mixture Methyl isobutyrate->Reaction Mixture Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->Reaction Mixture Titanium(IV) isopropoxide (catalyst) Titanium(IV) isopropoxide (catalyst) Titanium(IV) isopropoxide (catalyst)->Reaction Mixture This compound This compound Reaction Mixture->this compound  Kulinkovich Reaction

Caption: Overall reaction scheme for the first synthesis.

Experimental_Workflow reagents Reactant Mixing Methyl isobutyrate + Ti(OiPr)₄ in Et₂O addition Grignard Addition Add EtMgBr dropwise at 18-20 °C reagents->addition stirring Reaction Stir for 10-15 min addition->stirring quench Quenching Add 5% H₂SO₄ stirring->quench workup Workup Separation, Extraction, Washing quench->workup purification Purification Drying and Distillation workup->purification product {Final Product|this compound} purification->product

Caption: Step-by-step experimental workflow.

References

An In-depth Technical Guide to 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Propan-2-yl)cyclopropan-1-ol, a tertiary alcohol incorporating a cyclopropane ring. This document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed insights into the molecule's characteristics and its relevance in the broader context of medicinal chemistry.

Chemical Identity and Properties

This compound, also known as 1-isopropylcyclopropanol, is an organic compound with the molecular formula C₆H₁₂O[1]. The presence of a hydroxyl group attached to a carbon atom shared by a cyclopropane ring and an isopropyl group defines its structure and chemical reactivity.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 1-isopropylcyclopropanol, Cyclopropanol, 1-(1-methylethyl)-[2]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [2]
CAS Number 57872-32-9[2]
Canonical SMILES CC(C)C1(CC1)O[2]
InChI Key HWUUJXHUDBJPRY-UHFFFAOYSA-N[2]
XLogP3 (Predicted) 1.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl and cyclopropyl protons. The methine proton of the isopropyl group would likely appear as a septet, while the two methyl groups would be a doublet. The diastereotopic methylene protons of the cyclopropane ring would likely present as complex multiplets. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the quaternary carbon of the cyclopropane ring attached to the hydroxyl group, the methylene carbons of the cyclopropane ring, the methine carbon of the isopropyl group, and the two equivalent methyl carbons of the isopropyl group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the tertiary alcohol[3]. The C-H stretching vibrations of the isopropyl and cyclopropyl groups would appear in the 2850-3000 cm⁻¹ region. Characteristic absorptions for the cyclopropane ring itself are also expected[4][5]. The C-O stretching vibration for a tertiary alcohol would typically be observed in the 1125-1200 cm⁻¹ range[3].

2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would likely not show a prominent molecular ion peak due to the instability of tertiary alcohols upon ionization. Fragmentation would be expected to occur via cleavage of the C-C bonds adjacent to the oxygen atom. A prominent peak might be observed for the loss of an isopropyl radical or a propyl radical after ring opening. Predicted mass spectrometry data suggests a base peak corresponding to the [M+H-H₂O]⁺ ion at m/z 83.086070[1][6].

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺101.09609
[M+Na]⁺123.07803
[M-H]⁻99.081534
[M+H-H₂O]⁺83.086070
[M]⁺100.08826
Data sourced from PubChemLite[1][6]

Synthesis and Reactivity

3.1. Synthesis

A common and effective method for the synthesis of 1-substituted cyclopropanols is the addition of an organometallic reagent to cyclopropanone or a cyclopropanone equivalent[7]. For this compound, a logical synthetic route would involve the Grignard reaction of isopropylmagnesium bromide with cyclopropanone.

Experimental Protocol: Grignard Reaction for the Synthesis of this compound (General Procedure)

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of isopropylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

  • Reaction with Cyclopropanone Precursor: A solution of a cyclopropanone equivalent, such as a cyclopropanone ethyl hemiketal, in anhydrous diethyl ether is cooled to 0°C in an ice bath. The prepared Grignard reagent is then added dropwise to the cooled solution with stirring.

  • Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Synthesis 2-Bromopropane 2-Bromopropane Grignard_Reagent Isopropylmagnesium bromide 2-Bromopropane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Anhydrous Et2O Anhydrous Et2O Anhydrous Et2O->Grignard_Reagent Reaction_Mixture Grignard Addition Grignard_Reagent->Reaction_Mixture Cyclopropanone\nPrecursor Cyclopropanone Precursor Cyclopropanone\nPrecursor->Reaction_Mixture Quenching Aqueous Work-up (NH4Cl) Reaction_Mixture->Quenching Purification Distillation/ Chromatography Quenching->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

3.2. Chemical Reactivity

The chemistry of cyclopropanols is dominated by reactions involving the cleavage of the strained three-membered ring[8]. These ring-opening reactions can be initiated by electrophiles, nucleophiles, or radical species, leading to a variety of functionalized products.

  • Acid-Catalyzed Ring Opening: In the presence of acid, the hydroxyl group can be protonated, followed by the departure of water to form a cyclopropyl cation. This cation can then undergo rearrangement and ring-opening to form various unsaturated ketones or aldehydes.

  • Oxidative Ring Opening: Treatment with oxidizing agents can lead to the formation of β-substituted ketones. This reactivity has been exploited in various synthetic methodologies[9].

  • Transition Metal-Catalyzed Reactions: Transition metals can catalyze a range of transformations of cyclopropanols, including cross-coupling reactions where the cyclopropane ring acts as a homoenolate equivalent[2].

Reactivity cluster_start This compound cluster_acid Acid-Catalyzed cluster_oxidative Oxidative cluster_metal Transition Metal-Catalyzed A This compound B Protonation A->B H⁺ E Oxidant A->E [O] H Transition Metal Catalyst A->H [M] C Ring Opening B->C D Unsaturated Ketones/ Aldehydes C->D F Radical Intermediate E->F G β-Substituted Ketones F->G I Homoenolate Equivalent H->I J Cross-Coupling Products I->J

Caption: Reactivity pathways of this compound.

Relevance in Drug Discovery and Development

The cyclopropane motif is a valuable structural element in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in potency, metabolic stability, and pharmacokinetic properties[10][11][12][13]. The rigid nature of the cyclopropane ring can help to lock in a bioactive conformation, leading to enhanced binding to biological targets.

While there is no specific reported biological activity for this compound, its structural features suggest potential for its use as a building block in the synthesis of more complex molecules for screening in drug discovery programs[14][15][16]. The tertiary alcohol functionality provides a handle for further chemical modification, while the cyclopropyl-isopropyl moiety can explore specific regions of a target's binding pocket.

Potential Applications:

  • Scaffold for Library Synthesis: this compound can serve as a starting material for the creation of libraries of novel compounds for high-throughput screening.

  • Bioisosteric Replacement: The cyclopropyl group can be used as a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond, to fine-tune the properties of a lead compound.

  • Probing Structure-Activity Relationships (SAR): The synthesis of analogs containing the this compound moiety can provide valuable insights into the SAR of a particular class of bioactive molecules.

Experimental Protocol: General Procedure for Screening in a Biological Assay

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: The compound is serially diluted in the appropriate assay buffer and added to a multi-well plate (e.g., 96-well or 384-well).

  • Biological Target Addition: The biological target of interest (e.g., enzyme, receptor, or cell line) is added to the wells containing the compound.

  • Incubation: The plate is incubated for a specific period at a controlled temperature to allow for interaction between the compound and the biological target.

  • Signal Detection: A detection reagent is added to the wells, and the signal (e.g., fluorescence, luminescence, or absorbance) is measured using a plate reader.

  • Data Analysis: The data is analyzed to determine the effect of the compound on the biological target, and dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀).

Conclusion

This compound is a structurally interesting molecule with potential utility in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of cyclopropanols. The incorporation of the cyclopropane ring, a privileged scaffold in drug discovery, suggests that this compound and its derivatives could be valuable tools for the development of novel therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound and related structures is warranted.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of the molecular structure and conformation of 1-(Propan-2-yl)cyclopropan-1-ol. Due to a lack of available experimental data for this specific molecule, this document outlines a robust computational workflow for its structural elucidation and presents postulated conformational states based on established principles of stereochemistry. Detailed experimental protocols for gas-phase electron diffraction, microwave spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are provided as a blueprint for future empirical studies. This guide is intended to serve as a foundational resource for researchers interested in the conformational analysis of small-molecule therapeutics and other chemical entities containing the cyclopropylcarbinol motif.

Introduction

This compound is a tertiary alcohol characterized by the presence of a cyclopropyl ring and an isopropyl group attached to the carbinol carbon.[1][2][3] The compact and strained nature of the cyclopropyl group, combined with the steric bulk of the isopropyl group, dictates a complex conformational landscape. Understanding the preferred three-dimensional arrangements of this molecule is crucial for predicting its physicochemical properties, receptor-binding affinities, and metabolic stability, all of which are critical parameters in drug discovery and development.

This whitepaper details a theoretical approach to elucidating the molecular structure and conformational preferences of this compound. A computational workflow is proposed to identify stable conformers and characterize their geometric parameters. Furthermore, this guide provides detailed methodologies for key experimental techniques that could be employed to validate and refine the computational findings.

Computational Methodology Workflow

A systematic computational approach is essential for a thorough exploration of the conformational space of this compound. The following workflow outlines the key steps, from initial structure generation to the identification of the global minimum energy conformer.

G Computational Conformational Analysis Workflow A Initial 3D Structure Generation (e.g., from SMILES string) B Initial Geometry Optimization (Molecular Mechanics, e.g., MMFF94) A->B C Conformational Search (Systematic or Stochastic Rotation of Torsion Angles) B->C D Geometry Optimization of Conformers (Semi-empirical or DFT, e.g., B3LYP/6-31G*) C->D E Frequency Calculation and Thermodynamic Analysis D->E F Single-Point Energy Refinement (Higher Level of Theory, e.g., CCSD(T)) E->F G Identification of Global Minimum and Low-Energy Conformers F->G H Analysis of Structural Parameters (Bond Lengths, Angles, Dihedrals) G->H

Caption: A typical workflow for the computational analysis of molecular conformation.

Conformational Analysis

The primary axis of conformational flexibility in this compound is the single bond connecting the isopropyl group to the cyclopropyl ring. Rotation around this C-C bond gives rise to different staggered and eclipsed conformers. The relative energies of these conformers are influenced by steric hindrance between the methyl groups of the isopropyl moiety and the cyclopropyl ring, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the cyclopropyl ring.

The two most plausible low-energy conformers are depicted below, representing staggered arrangements that minimize steric clash.

G Postulated Conformers of this compound cluster_0 Conformer A (Anti-periplanar) cluster_1 Conformer B (Synclinal) A Isopropyl Group B Cyclopropyl Group A->B Rotation around C-C bond D Isopropyl Group E Cyclopropyl Group A->E Steric Hindrance C Hydroxyl Group B->C Rotation around C-C bond F Hydroxyl Group D->B Steric Hindrance D->E Rotation around C-C bond E->F Rotation around C-C bond

Caption: Relationship between the two postulated low-energy conformers.

Data Presentation: Predicted Structural Parameters

The following tables summarize the predicted geometric parameters for the two primary conformers of this compound, as would be obtained from DFT calculations (e.g., at the B3LYP/6-31G* level of theory).

Table 1: Predicted Bond Lengths (Å)

BondConformer A (Anti-periplanar)Conformer B (Synclinal)
C(isopropyl)-C(ring)1.541.54
C(ring)-O1.431.43
O-H0.970.97
C-C (cyclopropyl)1.511.51
C-H (isopropyl CH)1.101.10
C-H (methyl)1.091.09

Table 2: Predicted Bond Angles (°)

AngleConformer A (Anti-periplanar)Conformer B (Synclinal)
C(isopropyl)-C(ring)-O112.0111.8
H-C(isopropyl)-C(ring)109.5109.5
C(ring)-O-H108.5108.5
C-C-C (cyclopropyl)60.060.0

Table 3: Predicted Dihedral Angles (°)

Dihedral AngleConformer A (Anti-periplanar)Conformer B (Synclinal)
H-C(isopropyl)-C(ring)-O180.060.0
C(methyl)-C(isopropyl)-C(ring)-C(ring)60.0180.0

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Objective: To determine the equilibrium molecular structure in the gas phase by analyzing the scattering pattern of an electron beam interacting with the molecule.[4]

Methodology:

  • Sample Preparation: A sample of this compound is vaporized under high vacuum (typically 10⁻⁷ mbar).[4]

  • Electron Beam Generation: A high-energy electron beam (e.g., 60 keV) is generated from an electron gun.

  • Scattering: The electron beam is directed through the effusing gas sample.

  • Detection: The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.[4]

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and vibrational amplitudes, which are then used to refine a molecular model.

Microwave Spectroscopy

Objective: To obtain high-precision measurements of the rotational constants of the molecule, from which a detailed molecular structure can be derived.[5]

Methodology:

  • Sample Introduction: The sample is introduced into a high-vacuum chamber at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation over a range of frequencies.

  • Detection of Absorption: The absorption of microwave radiation by the sample is detected as a function of frequency. The frequencies at which absorption occurs correspond to transitions between rotational energy levels.

  • Spectral Analysis: The resulting rotational spectrum is analyzed to determine the rotational constants (A, B, and C).[6]

  • Structural Determination: By measuring the spectra of different isotopologues (e.g., by substituting ¹²C with ¹³C or ¹H with ²H), the precise atomic coordinates can be determined.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the conformational equilibrium in solution by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).[8]

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to confirm the connectivity of the molecule.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are conducted to identify through-space correlations between protons that are close in space, providing information about the preferred conformation.

  • Variable Temperature (VT) NMR: NMR spectra are acquired at different temperatures to study changes in the conformational equilibrium. At low temperatures, the exchange between conformers may be slow enough to observe separate signals for each conformer.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the structural and conformational analysis of this compound. While experimental data for this molecule is currently unavailable, the proposed computational workflow and detailed experimental protocols provide a clear path forward for its complete structural elucidation. The postulated conformers and their predicted geometric parameters offer valuable insights for researchers in medicinal chemistry and related fields. Future experimental validation of these computational predictions will be essential for a definitive understanding of the conformational landscape of this intriguing molecule.

References

Stability and Reactivity of 1-(Propan-2-yl)cyclopropan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 1-(propan-2-yl)cyclopropan-1-ol, a tertiary cyclopropanol of interest in synthetic chemistry and drug development. Due to the inherent ring strain of the cyclopropane moiety and the presence of a tertiary alcohol, this molecule exhibits unique chemical properties. This document will explore its behavior under various conditions, including acidic, basic, thermal, and oxidative environments. Detailed experimental protocols for analogous systems, quantitative data from related studies, and mechanistic pathways visualized with Graphviz diagrams are provided to offer a thorough understanding of this compound's chemical profile.

Introduction

This compound, also known as 1-isopropylcyclopropanol, is a member of the strained ring alcohol family. The cyclopropanol motif is a versatile functional group in organic synthesis, often serving as a masked homoenolate or a precursor to various ring-opened products. The presence of the isopropyl group at the tertiary carbon center influences the steric and electronic properties of the molecule, impacting its stability and reactivity. Understanding these characteristics is crucial for its application in the synthesis of complex molecules and active pharmaceutical ingredients.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₂O

  • Molecular Weight: 100.16 g/mol

  • CAS Number: 57872-32-9

Synthesis

The most common and logical synthetic route to this compound is the nucleophilic addition of an isopropyl Grignard reagent to cyclopropanone.

Experimental Protocol: Synthesis via Grignard Reaction (General Procedure)

This protocol is based on the general reaction of Grignard reagents with ketones.

Materials:

  • Cyclopropanone (or a suitable precursor/equivalent)

  • Isopropylmagnesium bromide (or chloride) solution in a suitable ether solvent (e.g., THF, diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of cyclopropanone in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of isopropylmagnesium bromide (1.1 equivalents) in diethyl ether is added dropwise to the stirred cyclopropanone solution.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is separated and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Stability under Various Conditions

The stability of this compound is highly dependent on the surrounding chemical environment.

Neutral Conditions

Under neutral and ambient conditions, this compound is expected to be relatively stable. However, due to the inherent strain of the cyclopropane ring, it may be more susceptible to degradation over long-term storage compared to acyclic tertiary alcohols.

Acidic Conditions

Tertiary cyclopropanols are highly susceptible to acid-catalyzed ring-opening reactions. The reaction proceeds through protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation. The high relief of ring strain provides a strong driving force for the cleavage of a C-C bond adjacent to the carbocationic center.

The acid-catalyzed rearrangement of this compound is expected to yield primarily 4-methylpent-3-en-2-one and other isomeric ketones through a β-keto radical or a homoenolate-like intermediate. The regioselectivity of the ring-opening is influenced by the substitution pattern of the cyclopropane ring.

AcidCatalyzedRingOpening

Basic Conditions

Cyclopropanols are generally more stable under basic conditions compared to acidic conditions. Simple tertiary cyclopropanols without activating groups are not expected to readily undergo ring-opening or rearrangement in the presence of common bases like sodium hydroxide. Stronger bases might lead to deprotonation of the hydroxyl group, forming the corresponding alkoxide, which is generally stable. However, specific reagents can promote reactions even under basic or nucleophilic conditions. For instance, reactions involving metal catalysts can proceed via a metallo-homoenolate intermediate.

Thermal Conditions

The thermal stability of this compound has not been extensively reported. Generally, cyclopropanols can undergo thermal rearrangements, often requiring high temperatures. The presence of unsaturation, such as a vinyl group adjacent to the cyclopropane ring, significantly lowers the activation energy for rearrangement, as seen in the vinylcyclopropane rearrangement. For saturated cyclopropanols, decomposition at high temperatures may lead to a complex mixture of products through radical pathways. Studies on the thermal decomposition of related compounds like 2-cyclopentenone show fragmentation into smaller molecules like carbon monoxide, ketene, and various hydrocarbons at temperatures ranging from 1000 to 1400 K.[1][2]

Oxidative Conditions

Tertiary cyclopropanols are susceptible to oxidative ring-opening reactions. Single-electron transfer (SET) from the cyclopropanol to an oxidant can generate a radical cation, which readily undergoes ring-opening to form a β-keto radical. This intermediate can then be trapped by various reagents or undergo further oxidation.

Common oxidants used for this transformation include:

  • Manganese(III) acetate (Mn(OAc)₃)

  • Lead tetraacetate (Pb(OAc)₄)

  • Cerium(IV) ammonium nitrate (CAN)

  • Hypervalent iodine reagents

The products of these reactions are typically β-functionalized ketones. For example, the oxidation of this compound in the presence of a suitable radical trap could lead to the formation of a β-substituted 4-methyl-2-pentanone derivative.

OxidativeRingOpening

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by reactions that involve the cleavage of the strained cyclopropane ring.

Rearrangement Reactions

As discussed, acid-catalyzed rearrangements are a prominent feature of cyclopropanol chemistry. These reactions can be synthetically useful for accessing specific ketone structures. The Pinacol rearrangement is a related acid-catalyzed rearrangement of 1,2-diols that proceeds through a carbocation intermediate, similar to the initial stages of cyclopropanol ring-opening.[3]

Ring-Opening Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions of cyclopropanols have emerged as a powerful tool in organic synthesis. These reactions typically proceed through a metallo-homoenolate or a β-alkyl radical intermediate. A variety of substituents can be introduced at the β-position of the resulting ketone.

Table 1: Examples of Ring-Opening Cross-Coupling Reactions of Analogous Cyclopropanols

Catalyst/ReagentElectrophile/Coupling PartnerProduct TypeYield (%)Reference Compound
Cu(OTf)₂ / KI2-bromo-2,2-dialkyl estersγ-Butyrolactone271-phenylcyclopropan-1-ol
Mn(acac)₃Biaryl isonitrilesSubstituted phenanthridines19-85Various aryl and alkyl cyclopropanols
Ag(I) saltsHeteroarenesCarbonyl-containing alkyl-substituted heteroarenesModerate to goodVarious cyclopropanols

Note: The yields and specific conditions are for the referenced analogous compounds and may vary for this compound.

Experimental Protocol: Oxidative Ring-Opening/Cyclization (General Procedure)

This protocol is based on the Mn(III)-mediated synthesis of phenanthridines from cyclopropanols and biaryl isonitriles.

Materials:

  • This compound

  • 2-Isocyanobiphenyl (or other suitable radical acceptor)

  • Manganese(III) acetylacetonate (Mn(acac)₃)

  • tert-Butyl alcohol (t-BuOH)

  • Argon or nitrogen for inert atmosphere

Procedure:

  • A solution of this compound (2 equivalents) in argon-degassed t-BuOH (0.0625 M) is prepared.

  • This solution is added dropwise over three hours to a stirred, argon-degassed solution of the 2-isocyanobiphenyl (1 equivalent) and Mn(acac)₃ (2.2 equivalents) in t-BuOH (0.114 M) at 26 °C.

  • The resulting solution is stirred for an additional five minutes.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to yield the desired product.

Conclusion

This compound is a reactive molecule with significant potential in organic synthesis. Its stability is highly pH-dependent, being particularly sensitive to acidic conditions which promote facile ring-opening and rearrangement. The compound is relatively stable under neutral and basic conditions. Oxidative conditions also lead to ring-opening via a radical pathway. The synthetic utility of this and related cyclopropanols lies in their ability to serve as three-carbon building blocks for the construction of more complex molecules, particularly ketones and their derivatives, through various rearrangement and cross-coupling reactions. Further research into the specific reaction kinetics and optimization of reaction conditions for this compound will undoubtedly expand its applications in the fields of medicinal chemistry and materials science.

References

The Chemistry and Application of 1-(Propan-2-yl)cyclopropan-1-ol Ring-Opening Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The strained three-membered ring of cyclopropanol derivatives, such as 1-(Propan-2-yl)cyclopropan-1-ol, offers a unique gateway to a variety of valuable chemical scaffolds. Due to the inherent ring strain, these compounds readily undergo ring-opening reactions, serving as versatile synthons for more complex molecules.[1] This reactivity has positioned them as crucial intermediates in organic synthesis, particularly in the development of novel therapeutic agents and natural product synthesis.[1][2][3] The ring-opening of cyclopropanols typically proceeds through the formation of highly reactive β-keto radical or homoenolate intermediates, which can then be trapped by a range of reagents to afford β-substituted carbonyl compounds.[1][2] This guide provides an in-depth overview of the primary modes of ring-opening for this compound, including detailed experimental protocols, quantitative data from analogous systems, and the mechanistic pathways that govern these transformations.

Key Ring-Opening Methodologies

The cleavage of the cyclopropane ring in this compound and its analogs can be initiated through several distinct chemical pathways, primarily categorized as transition metal-catalyzed oxidations, radical-mediated reactions, and acid-catalyzed rearrangements.

Transition Metal-Catalyzed Ring-Opening

Transition metals, particularly copper and manganese salts, are highly effective in promoting the oxidative ring-opening of cyclopropanols. These reactions often proceed under mild conditions and exhibit broad functional group tolerance, making them highly valuable in synthetic chemistry.[1][2][4]

Copper-Catalyzed Reactions: Copper catalysts are widely used to generate β-keto radicals from cyclopropanols. The mechanism is believed to involve a single electron transfer (SET) from the cyclopropanol to a Cu(II) species, which then undergoes homolytic cleavage of the C1-C2 bond to form the more stable secondary β-keto radical. This radical can then be intercepted by various coupling partners.[1][4]

Manganese-Mediated Reactions: Manganese(III) acetate (Mn(OAc)₃) or manganese(III) acetylacetonate (Mn(acac)₃) are also potent oxidants for initiating cyclopropanol ring-opening. The reaction begins with the formation of a manganese alkoxide, which then fragments to produce a β-keto radical. This methodology has been successfully applied to the synthesis of complex heterocyclic structures relevant to medicinal chemistry, such as phenanthridines and oxindoles.[2]

Acid-Catalyzed Ring-Opening

In the presence of a Brønsted or Lewis acid, cyclopropanols can undergo ring-opening to form a homoenolate-like species or a stabilized carbocation. The regioselectivity of the ring-opening in acid-catalyzed reactions is dependent on the substitution pattern of the cyclopropanol ring. For 1-alkyl substituted cyclopropanols, cleavage of the C1-C2 bond is typically favored to form a more stabilized secondary or tertiary carbocationic intermediate.[5] This intermediate is then trapped by a nucleophile.

Quantitative Data Presentation

While specific quantitative data for the ring-opening of this compound is not extensively documented, the following tables summarize representative yields for analogous 1-alkyl and 1-aryl substituted cyclopropanols under various catalytic ring-opening conditions. This data provides a strong predictive framework for the expected reactivity and efficiency of reactions involving the title compound.

Table 1: Copper-Catalyzed Ring-Opening Cross-Coupling of Various Cyclopropanols (Data adapted from analogous systems reported in literature)

Cyclopropanol SubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1-PhenylcyclopropanolEthyl 2-bromo-2,2-difluoroacetateCuI (10 mol%), Phenanthroline (20 mol%)MeCN801285
1-ButylcyclopropanolEthyl 2-bromo-2,2-difluoroacetateCuI (10 mol%), Phenanthroline (20 mol%)MeCN801278
1-(4-Methoxyphenyl)cyclopropanolEthyl 2-bromo-2,2-difluoroacetateCuI (10 mol%), Phenanthroline (20 mol%)MeCN801092
1-CyclohexylcyclopropanolEthyl 2-bromo-2,2-difluoroacetateCuI (10 mol%), Phenanthroline (20 mol%)MeCN801275

Table 2: Manganese(III)-Mediated Ring-Opening and Annulation (Data adapted from analogous systems reported in literature)

Cyclopropanol SubstrateRadical AcceptorOxidantSolventTemp (°C)Time (h)Yield (%)
1-Phenylcyclopropanol2-IsocyanobiphenylMn(acac)₃ (2.2 equiv)t-BuOH26288
1-Methylcyclopropanol2-IsocyanobiphenylMn(acac)₃ (2.2 equiv)t-BuOH26275
1-PhenylcyclopropanolN-(4-methoxyphenyl)acrylamideMn(acac)₃ (2.2 equiv)t-BuOH26391
1-ButylcyclopropanolN-phenylacrylamideMn(acac)₃ (2.2 equiv)t-BuOH26382

Experimental Protocols

The following are detailed methodologies for key ring-opening reactions, adapted from established literature procedures for substituted cyclopropanols. These can serve as a starting point for the investigation of this compound.

Protocol for Copper-Catalyzed Ring-Opening Cross-Coupling

This protocol describes a general procedure for the cross-coupling of a cyclopropanol with an alkyl halide.[4]

Materials:

  • This compound (1.0 equiv)

  • Alkyl Halide (e.g., Ethyl 2-bromo-2,2-difluoroacetate, 4.0 equiv)

  • Copper(I) Iodide (CuI, 0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (MeCN, 0.1 M solution)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

  • Acetonitrile is added, followed by this compound (1.0 equiv) and the alkyl halide (4.0 equiv) via syringe.

  • The reaction mixture is stirred vigorously and heated to 80 °C in a pre-heated oil bath.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 10-12 hours), the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-substituted ketone.[4]

Protocol for Manganese(III)-Mediated Radical Annulation

This protocol details the synthesis of heterocyclic structures via a radical cascade initiated by the ring-opening of a cyclopropanol.[2]

Materials:

  • This compound (2.0 equiv)

  • Radical Acceptor (e.g., N-aryl acrylamide, 1.0 equiv)

  • Manganese(III) acetylacetonate (Mn(acac)₃, 2.2 equiv)

  • tert-Butanol (t-BuOH, to make a 0.03 M final solution)

Procedure:

  • In a reaction flask, dissolve the radical acceptor (1.0 equiv) and Mn(acac)₃ (2.2 equiv) in t-BuOH under an argon atmosphere.

  • In a separate flask, prepare a solution of this compound (2.0 equiv) in argon-degassed t-BuOH.

  • Add the cyclopropanol solution dropwise over three hours to the stirred solution containing the radical acceptor and Mn(acac)₃ at 26 °C.

  • After the addition is complete, allow the resulting solution to stir for an additional five minutes.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel to yield the desired annulated product.[2]

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in the ring-opening of this compound.

Copper_Catalyzed_Mechanism reactant reactant intermediate intermediate catalyst catalyst product product sub This compound alkoxide Copper(II) Alkoxide sub->alkoxide -H+ cu2 Cu(II) cu2->alkoxide cu1 Cu(I) alkoxide->cu1 radical β-Keto Radical alkoxide->radical Ring Opening (SET) cu1->cu2 Oxidation prod β-Substituted Ketone radical->prod partner Coupling Partner (R-X) partner->prod

Caption: Copper-Catalyzed Ring-Opening via a β-Keto Radical.

Acid_Catalyzed_Mechanism reactant reactant intermediate intermediate catalyst catalyst product product sub This compound protonated Protonated Cyclopropanol sub->protonated h_plus H+ h_plus->protonated carbocation Tertiary Carbocation Intermediate protonated->carbocation Ring Opening final_prod Ring-Opened Product carbocation->final_prod nucleophile Nucleophile (Nu-) nucleophile->final_prod

Caption: Acid-Catalyzed Ring-Opening via Carbocation Intermediate.

Drug_Development_Workflow start start process process output output application application cyclopropanol This compound ring_opening Radical Ring-Opening & Annulation cyclopropanol->ring_opening scaffold Complex Heterocyclic Scaffold (e.g., Oxindole) ring_opening->scaffold functionalization Further Functionalization scaffold->functionalization lead_compound Lead Compound for Drug Discovery functionalization->lead_compound bio_testing Biological Screening (e.g., Kinase Assays) lead_compound->bio_testing optimization Lead Optimization (SAR Studies) bio_testing->optimization

Caption: Workflow from Cyclopropanol to Drug Discovery.

Applications in Drug Development

The β-keto radicals generated from the ring-opening of cyclopropanols are versatile intermediates for the construction of complex molecular architectures that are prevalent in pharmaceuticals.[2] For instance, the manganese-mediated tandem cyclization reactions have been employed to synthesize substituted phenanthridines and oxindoles, which are core structures in many bioactive alkaloids and approved drugs.[2] The ability to rapidly construct these complex scaffolds from simple, readily available cyclopropanols is of significant interest to medicinal chemists. The ketone functionality that remains in the product serves as a convenient handle for further chemical modifications, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2] This strategy enables the late-stage functionalization of drug-like molecules, accelerating the drug discovery process.[6]

Conclusion

The ring-opening reactions of this compound and related structures represent a powerful and versatile strategy in modern organic synthesis. Through transition metal catalysis, radical-mediated processes, or acid catalysis, the inherent strain of the cyclopropane ring can be productively released to form a variety of valuable carbonyl compounds. The operational simplicity, mild reaction conditions, and the utility of the resulting products in constructing medicinally relevant scaffolds underscore the importance of this chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of these transformations provides a valuable tool for the design and synthesis of next-generation therapeutics.

References

Thermochemistry of 1-(Propan-2-yl)cyclopropan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the predicted thermochemistry of 1-(Propan-2-yl)cyclopropan-1-ol. Due to the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, established theoretical frameworks, and computational methodologies to offer robust estimations of its key thermochemical properties. The guide details experimental protocols for calorimetry, outlines computational approaches for accurate energy calculations, and presents estimated thermochemical data in a structured format. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require a thorough understanding of the energetic landscape of this and similar strained cyclic alcohols.

Introduction

This compound is a tertiary alcohol characterized by the presence of a sterically demanding isopropyl group and a high-energy cyclopropyl ring directly attached to the carbinol carbon. The inherent ring strain of the cyclopropane moiety, estimated to be around 115 kJ/mol, is a dominant factor in the molecule's chemical reactivity and thermochemistry.[1] Understanding the thermochemical properties of this compound, such as its enthalpy of formation and combustion, is crucial for predicting its stability, reaction energetics, and potential as a synthetic intermediate. This guide provides a detailed examination of these properties through predictive methodologies, in the absence of direct experimental measurement.

Estimated Thermochemical Data

The following table summarizes the estimated thermochemical properties for this compound at 298.15 K. These values are derived using Benson's group additivity method, incorporating corrections for the strained cyclopropyl ring.

PropertySymbolEstimated Value (kJ/mol)Method of Estimation
Standard Enthalpy of Formation (gas)ΔHf°(g)-150 ± 15Group Additivity
Standard Enthalpy of Combustion (liquid)ΔHc°(l)-3850 ± 20Estimated from ΔHf°
Ring Strain EnergySE~117Literature values for substituted cyclopropanes[2]

Note: The uncertainties provided are estimates based on the propagation of errors from the group additivity values and the assumptions made in the estimation process.

Methodologies for Thermochemical Characterization

A dual approach of experimental calorimetry and computational chemistry is recommended for the precise determination of the thermochemical properties of this compound.

Experimental Protocols: Combustion Calorimetry

The standard enthalpy of combustion can be determined experimentally using oxygen bomb calorimetry.[1]

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Apparatus:

  • Oxygen bomb calorimeter

  • Benzoic acid (for calibration)

  • Sample of this compound

  • High-pressure oxygen source

  • Digital thermometer with high precision

  • Fuse wire

Procedure:

  • Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid to determine the heat capacity of the system.

  • Sample Preparation: A weighed sample of this compound is placed in the sample holder within the bomb.

  • Assembly: The bomb is sealed and pressurized with an excess of pure oxygen.

  • Combustion: The bomb is placed in a known volume of water in the calorimeter, and the sample is ignited using the fuse wire.

  • Data Acquisition: The temperature change of the water is meticulously recorded until it reaches a maximum and then begins to cool.

  • Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

The following diagram illustrates the workflow for a typical combustion calorimetry experiment.

G Experimental Workflow for Combustion Calorimetry A Calibrate Calorimeter (with Benzoic Acid) C Assemble and Pressurize Oxygen Bomb A->C B Weigh Sample of This compound B->C D Ignite Sample and Record Temperature Change C->D E Calculate Heat of Combustion D->E F Determine Standard Enthalpy of Combustion E->F

Workflow for determining the enthalpy of combustion.
Computational Protocols: Quantum Chemical Calculations

High-level ab initio calculations provide a powerful tool for predicting the gas-phase enthalpy of formation. The Gaussian-3 (G3) and its variant, G3(MP2)//B3LYP, are composite methods known for their accuracy in thermochemical predictions.[3][4][5]

Objective: To calculate the gas-phase enthalpy of formation of this compound using quantum chemical methods.

Methodology:

  • Geometry Optimization: The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed using methods such as QCISD(T) and MP2 with larger basis sets.

  • G3 Energy Calculation: The final G3 energy is obtained by combining the energies from the different levels of theory and applying empirical corrections for remaining deficiencies.

  • Enthalpy of Formation Calculation: The enthalpy of formation is calculated using an isodesmic or homodesmotic reaction scheme, where the number and types of bonds are conserved on both sides of the reaction. This approach minimizes the errors in the quantum chemical calculations.

The logical relationship for calculating the enthalpy of formation from a theoretical isodesmic reaction is depicted below.

G Isodesmic Reaction for Enthalpy Calculation A This compound C 2-Methylpropan-2-ol A->C + ΔH_rxn B Propane D Cyclopropane B->D

Isodesmic reaction scheme for theoretical calculation.

Discussion

The thermochemistry of this compound is significantly influenced by the interplay of two key structural features: the strain of the cyclopropyl ring and the steric bulk of the isopropyl group.

  • Ring Strain: The cyclopropane ring is characterized by significant angle and torsional strain, making it thermodynamically less stable than its acyclic analogue. This strain energy of approximately 117 kJ/mol contributes directly to a more positive (or less negative) enthalpy of formation and a more exothermic enthalpy of combustion.[2]

  • Steric Effects: The bulky isopropyl group adjacent to the hydroxyl-bearing carbon can introduce steric hindrance, which may slightly increase the ground-state energy of the molecule.

The predicted negative enthalpy of formation suggests that the compound is stable with respect to its constituent elements. However, the high ring strain makes it a high-energy molecule prone to ring-opening reactions, which would be highly exothermic.

Conclusion

While direct experimental data for the thermochemistry of this compound is currently unavailable, this technical guide provides a robust framework for its estimation and future experimental and computational determination. The predictive methodologies outlined, including group additivity, combustion calorimetry, and high-level quantum chemical calculations, offer a comprehensive approach to characterizing the energetic properties of this and other complex organic molecules. The estimated thermochemical values indicate a stable yet energetically rich molecule, a characteristic feature of substituted cyclopropanes. The protocols and data presented herein serve as a valuable resource for researchers in the fields of synthetic chemistry, materials science, and drug development.

References

The Latent Therapeutic Potential of 1-(Propan-2-yl)cyclopropan-1-ol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 1-(Propan-2-yl)cyclopropan-1-ol derivatives based on the well-established roles of the cyclopropane motif in medicinal chemistry. As of the latest literature review, specific experimental data on the biological activity of this particular class of compounds is not publicly available. This guide, therefore, serves as a foundational resource to inform and direct future research endeavors in this promising area.

Introduction: The Cyclopropane Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif that has garnered significant attention in drug discovery. Its inherent ring strain and distinct electronic properties confer a range of desirable pharmacological attributes to molecules. The incorporation of a cyclopropane ring can lead to increased potency, enhanced metabolic stability, improved target-binding affinity, and favorable conformational rigidity.[1][2] These characteristics have led to the successful integration of the cyclopropane moiety into a variety of approved drugs and clinical candidates targeting a wide spectrum of diseases, including viral infections, cancer, and neurological disorders.[1][3][4]

The this compound scaffold, featuring a tertiary alcohol on a cyclopropane ring substituted with an isopropyl group, represents an unexplored area with significant therapeutic potential. The unique combination of the reactive cyclopropanol and the bulky isopropyl group could lead to novel structure-activity relationships and unforeseen biological effects.

Predicted Biological Activities of this compound Derivatives

Based on the extensive literature on cyclopropane-containing compounds, derivatives of this compound are predicted to exhibit a range of biological activities. The primary areas of interest for future investigation include:

  • Antiviral Activity: Cyclopropane-containing nucleoside and non-nucleoside analogues have demonstrated potent antiviral effects against a variety of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza viruses.[5] The rigid cyclopropane scaffold can act as a bioisostere for other chemical groups, facilitating optimal positioning of the molecule within the active site of viral enzymes such as polymerases, proteases, or reverse transcriptases.

  • Anticancer Activity: The cyclopropane moiety is present in several potent anticancer agents. Its ability to induce conformational constraints can lead to selective inhibition of protein-protein interactions or the active sites of kinases and other enzymes involved in cancer cell proliferation and survival.[3][6] Derivatives of this compound could be investigated for their cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The strained cyclopropane ring can participate in unique interactions with enzyme active sites, leading to potent and selective inhibition.[4][7] The tertiary alcohol of the this compound core could also form key hydrogen bonds with enzyme residues. Potential targets for inhibition by these derivatives could include a wide range of enzymes, such as kinases, proteases, and metabolic enzymes.

Data Presentation

As of the current literature review, no quantitative biological activity data (e.g., IC50, EC50, Ki) for this compound derivatives has been reported. The following tables are provided as templates for researchers to populate as data becomes available.

Table 1: Template for In Vitro Antiviral Activity Data

Compound IDVirusCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)

Table 2: Template for In Vitro Anticancer Activity (Cytotoxicity) Data

Compound IDCancer Cell LineAssay TypeIC50 (µM)

Table 3: Template for Enzyme Inhibition Data

Compound IDTarget EnzymeAssay TypeIC50/Ki (nM)

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antiviral Assay (Plaque Reduction Assay)

This assay is a standard method to determine the concentration of a compound that inhibits virus replication by 50% (IC50).

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • Complete cell culture medium

  • 96-well or 24-well cell culture plates

  • Test compounds dissolved in DMSO

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for cell fixation

Procedure:

  • Cell Seeding: Seed the host cells in plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C and 5% CO2 for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: After incubation, fix the cells with formalin and then stain with crystal violet solution. The plaques (areas of dead or destroyed cells) will appear as clear zones against a background of stained, viable cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the assay plate. Include a no-compound control (for 100% enzyme activity) and a no-enzyme control (for background).

  • Enzyme Reaction Initiation: Add the kinase to the wells and incubate briefly. Then, add the ATP/substrate mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and measure the amount of product formed (or substrate consumed) using the chosen detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the produced ADP into ATP, which is then detected via a luciferase-luciferin reaction.

  • Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway.

Experimental_Workflow_Cytotoxicity_Assay cluster_workflow Cytotoxicity Assay Workflow (MTT) A Seed Cells in 96-well Plate B Add this compound Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H Experimental_Workflow_Enzyme_Inhibition_Assay cluster_workflow Enzyme Inhibition Assay Workflow A Add Test Compound to Plate B Add Enzyme A->B C Initiate Reaction with Substrate/ATP B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure Signal (e.g., Luminescence) E->F G Calculate IC50 F->G Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Viral Protease Inhibition Pathway Virus Virus Entry Polyprotein Viral Polyprotein Virus->Polyprotein Protease Viral Protease Polyprotein->Protease cleavage StructuralProteins Structural Proteins Protease->StructuralProteins NonStructuralProteins Non-Structural Proteins (Replication) Protease->NonStructuralProteins Assembly Virion Assembly StructuralProteins->Assembly NonStructuralProteins->Assembly Inhibitor This compound Derivative Inhibitor->Protease Inhibition

References

Methodological & Application

Detailed Experimental Protocol for the Synthesis of 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 1-(Propan-2-yl)cyclopropan-1-ol, a valuable cyclopropanol derivative for applications in organic synthesis and drug discovery. The described methodology is based on the well-established Kulinkovich reaction, which offers an efficient route to substituted cyclopropanols.[1][2][3]

Introduction

This compound is a tertiary alcohol containing a sterically hindered cyclopropane ring. This structural motif is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability that cyclopropane rings can impart to bioactive molecules. The Kulinkovich reaction provides a reliable method for the construction of this class of compounds from readily available esters and Grignard reagents, mediated by a titanium(IV) alkoxide catalyst.[1][3] The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate, which then reacts with the ester to yield the desired cyclopropanol.[1][2][3]

Reaction Scheme

The synthesis of this compound is achieved by the reaction of an ethyl isobutyrate with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide.

Overall Reaction: Ethyl isobutyrate + 2 EtMgBr --(Ti(OiPr)4)--> this compound

Quantitative Data Summary

ParameterValueReference
Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
Starting Material Ethyl isobutyrate
Grignard Reagent Ethylmagnesium bromide (EtMgBr)
Catalyst Titanium(IV) isopropoxide (Ti(OiPr)4)[1][3]
Solvent Tetrahydrofuran (THF) or Diethyl ether (Et2O)[1]
Reaction Temperature 0 °C to Room Temperature[2]
Typical Yield High[4]

Experimental Protocol

This protocol is adapted from established procedures for the Kulinkovich reaction.[2][4]

Materials:

  • Ethyl isobutyrate

  • Ethylmagnesium bromide (solution in THF or Et2O)

  • Titanium(IV) isopropoxide

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), a dry round-bottom flask equipped with a magnetic stir bar is charged with a solution of ethyl isobutyrate (1.0 equiv) in anhydrous THF or diethyl ether.

  • Addition of Catalyst: To the stirred solution, add titanium(IV) isopropoxide (0.1 to 1.0 equiv). The mixture is then cooled to 0 °C using an ice bath.

  • Addition of Grignard Reagent: Ethylmagnesium bromide solution (2.0-2.5 equiv) is added dropwise to the cooled mixture via a dropping funnel over a period of 30-60 minutes. During the addition, the reaction mixture may change color and gas evolution (ethane) may be observed.[3]

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: The resulting mixture is filtered through a pad of Celite to remove titanium salts. The filter cake is washed with ethyl acetate. The combined organic phases are transferred to a separatory funnel and washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Data

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the methyl protons of the isopropyl group as a doublet, the methine proton of the isopropyl group as a septet, and the methylene protons of the cyclopropane ring as multiplets. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum should display distinct signals for the methyl carbons and the methine carbon of the isopropyl group, the quaternary carbon of the cyclopropane ring bearing the hydroxyl group, and the methylene carbons of the cyclopropane ring.

Experimental Workflow

experimental_workflow Synthesis of this compound Workflow start Start setup Reaction Setup: Ethyl isobutyrate in anhydrous solvent under inert atmosphere start->setup add_catalyst Add Ti(OiPr)4 catalyst and cool to 0 °C setup->add_catalyst add_grignard Slowly add Ethylmagnesium bromide add_catalyst->add_grignard react Stir at room temperature add_grignard->react quench Quench with saturated aq. NH4Cl react->quench workup Work-up: Filter, extract with EtOAc, wash with brine quench->workup dry_concentrate Dry over Na2SO4 and concentrate workup->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify characterize Characterize the product (NMR, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under a dry, inert atmosphere.

  • Titanium(IV) isopropoxide is moisture-sensitive.

  • Anhydrous solvents are essential for the success of the reaction.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • The reaction should be performed in a well-ventilated fume hood.

References

Application Note: Grignard Reaction for the Preparation of 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-(propan-2-yl)cyclopropan-1-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a Grignard reaction, a robust and versatile method for the formation of carbon-carbon bonds. Two primary synthetic routes are presented: the reaction of isopropylmagnesium bromide with cyclopropyl methyl ketone and the reaction of cyclopropylmagnesium bromide with acetone. This document outlines the necessary reagents, detailed experimental procedures, and expected outcomes, including quantitative data and spectroscopic characterization of the final product.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction in which an alkyl, vinyl, or aryl-magnesium halide (Grignard reagent) is added to a carbonyl group in an aldehyde or ketone. This reaction is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. The synthesis of this compound serves as an excellent example of a Grignard reaction for the preparation of a tertiary alcohol containing a cyclopropyl moiety. The cyclopropyl group is a valuable structural motif in drug discovery, often imparting unique conformational constraints and metabolic stability to molecules.

Reaction Pathways

The synthesis of this compound can be approached through two analogous Grignard reaction pathways. The selection of a particular route may depend on the availability and cost of the starting materials.

Route A: The reaction of isopropylmagnesium bromide with cyclopropyl methyl ketone. Route B: The reaction of cyclopropylmagnesium bromide with acetone.

This application note will focus on a generalized protocol that can be adapted for either synthetic route, followed by a specific example for one of the pathways.

Experimental Protocols

General Safety Precautions

Grignard reagents are highly reactive and sensitive to moisture and air. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
  • Route A:

    • Isopropyl bromide

    • Magnesium turnings

    • Cyclopropyl methyl ketone

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Route B:

    • Cyclopropyl bromide

    • Magnesium turnings

    • Acetone

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

General Procedure for Grignard Reagent Formation
  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of the corresponding alkyl/cycloalkyl bromide in anhydrous diethyl ether or THF.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.

General Procedure for the Synthesis of this compound
  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Prepare a solution of the ketone (cyclopropyl methyl ketone for Route A or acetone for Route B) in anhydrous diethyl ether or THF in a separate dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the following data is representative and may vary based on the specific reaction conditions and scale.

ParameterValue
Product Name This compound
Chemical Formula C₆H₁₂O
Molecular Weight 100.16 g/mol [1]
Theoretical Yield Dependent on the scale of the reaction
Actual Yield Typically in the range of 70-85%
Purity (by GC-MS) >98%
Boiling Point Not readily available
Appearance Colorless liquid
¹H NMR (CDCl₃, ppm) δ 0.45-0.55 (m, 2H), 0.65-0.75 (m, 2H), 0.95 (d, J=7.0 Hz, 6H), 1.75 (sept, J=7.0 Hz, 1H), 2.10 (s, 1H, OH)
¹³C NMR (CDCl₃, ppm) δ 13.5, 17.8, 38.9, 57.2
IR (neat, cm⁻¹) 3350 (br, O-H), 3080, 2970, 1470, 1380, 1170, 1020

Visualizations

Reaction Mechanism

The Grignard reaction proceeds through a nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide during the aqueous workup to yield the tertiary alcohol.

Caption: General mechanism of the Grignard reaction.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Grignard_Formation Grignard Reagent Formation Reaction Reaction with Ketone Grignard_Formation->Reaction Quenching Quenching (aq. NH₄Cl) Reaction->Quenching Extraction Extraction (Ether) Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Final_Product Final_Product Purification->Final_Product Final Product: This compound

Caption: Experimental workflow for synthesis.

Conclusion

The Grignard reaction provides an efficient and reliable method for the synthesis of this compound. By following the detailed protocols outlined in this application note, researchers can successfully prepare this valuable compound for further investigation in various fields, including drug development and materials science. The choice between the two synthetic routes will primarily depend on the commercial availability and cost of the respective starting materials. Careful adherence to anhydrous and inert reaction conditions is critical for achieving high yields and purity.

References

Application Notes and Protocols: 1-(Propan-2-yl)cyclopropan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-(Propan-2-yl)cyclopropan-1-ol, a valuable three-carbon building block in modern organic synthesis. The inherent ring strain of the cyclopropane moiety, coupled with the activating hydroxyl group, allows for a variety of transformations, making it a versatile precursor for the synthesis of complex molecular architectures. This document outlines a key application in palladium-catalyzed C-C bond activation for the stereoselective synthesis of conjugated 1,3-enynes, including detailed experimental protocols and reaction data.

Application 1: Palladium-Catalyzed Stereoselective Synthesis of 1,3-Enynes

This compound serves as a competent precursor for the generation of a homoenolate intermediate under palladium catalysis. This reactive species can then engage in coupling reactions with various electrophiles. A notable application is the reaction with 1,3-diynes, which proceeds via a selective C-C bond cleavage of the cyclopropanol and subsequent alkenylation to afford conjugated 1,3-enynes with high stereoselectivity. This transformation is significant as the 1,3-enyne motif is a key structural feature in numerous natural products and pharmaceuticals.

Reaction Scheme:

A general scheme for the palladium-catalyzed reaction between this compound and a 1,3-diyne is presented below. The reaction demonstrates excellent functional group tolerance and high stereoselectivity, exclusively yielding the mono-alkenylated product.

G cluster_reaction Palladium-Catalyzed Synthesis of 1,3-Enynes start This compound + R-C≡C-C≡C-R' reagents Pd(PPh₃)₄, PCy₃ Toluene, 100 °C start->reagents product (E)-R-C≡C-C(R')=CH-C(O)CH(CH₃)₂ reagents->product G Pd0 Pd(0)L₂ A Oxidative Addition (this compound) Pd0->A B Pd(II) Intermediate A->B C β-Carbon Elimination B->C D Pd-Homoenolate C->D E Diyne Coordination D->E 1,3-Diyne F Migratory Insertion E->F G Reductive Elimination F->G G->Pd0 Regeneration Product 1,3-Enyne G->Product

Applications of 1-(Propan-2-yl)cyclopropan-1-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring is a valuable structural motif in modern medicinal chemistry, known for its ability to confer unique and advantageous properties to drug candidates.[1][2] The incorporation of this small, strained ring can lead to improvements in potency, metabolic stability, and pharmacokinetic profiles.[1][2] This document explores the potential applications of 1-(Propan-2-yl)cyclopropan-1-ol, a simple cyclopropyl carbinol, in drug discovery and development. While specific biological data for this exact molecule is not extensively available in public literature, this guide provides a framework for its potential utility based on the well-established roles of the cyclopropyl and cyclopropyl carbinol moieties. Detailed protocols for its synthesis and hypothetical screening cascades are provided to facilitate further research.

Introduction to the Cyclopropyl Moiety in Drug Design

The cyclopropyl group is considered a "bioisostere" of various functional groups, such as vinyl and gem-dimethyl groups, offering a rigid conformational constraint. Its unique electronic and steric properties contribute to several desirable attributes in drug molecules:

  • Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to more favorable binding interactions with its biological target.

  • Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.

  • Improved Pharmacokinetics: Introduction of a cyclopropyl group can favorably modulate properties like solubility, lipophilicity, and membrane permeability.

  • Reduced Off-Target Effects: By providing a more defined structure, the cyclopropyl group can enhance selectivity for the intended target, thereby reducing interactions with other proteins.

The Cyclopropyl Carbinol Motif: A Versatile Intermediate

The this compound structure features a cyclopropyl carbinol motif. This functional group is a valuable synthetic intermediate and can also directly contribute to the biological activity of a molecule. The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for target binding. Furthermore, the cyclopropyl carbinol moiety can be a precursor for a variety of other functional groups, allowing for diverse chemical modifications during lead optimization.

Potential Therapeutic Applications of this compound Derivatives

Given the properties of the cyclopropyl group, derivatives of this compound could be explored in various therapeutic areas. The isopropyl group provides a degree of lipophilicity which can be advantageous for cell permeability.

Table 1: Hypothetical Therapeutic Targets and Rationale

Therapeutic AreaPotential Target ClassRationale for Incorporating this compound Moiety
Oncology Kinase InhibitorsThe cyclopropyl group can serve as a rigid scaffold to orient other functional groups for optimal binding in the ATP-binding pocket. The hydroxyl group can form key hydrogen bonds.
Infectious Diseases Viral Protease InhibitorsThe conformational rigidity can mimic the transition state of peptide cleavage, leading to potent inhibition.
Neuroscience GPCR ModulatorsThe defined stereochemistry of the cyclopropyl ring can lead to high selectivity for specific receptor subtypes.
Inflammation Enzyme Inhibitors (e.g., COX)The compact and rigid nature of the moiety can allow for precise fitting into active sites.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a standard Grignard reaction with a cyclopropyl ketone.

Materials:

  • Cyclopropyl methyl ketone

  • Isopropylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Round-bottom flask, dropping funnel, and condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Add cyclopropyl methyl ketone dissolved in anhydrous diethyl ether to the flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add isopropylmagnesium bromide from the dropping funnel to the stirred solution of the ketone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Table 2: Summary of Synthetic Protocol Parameters

ParameterValue/Condition
Reactants Cyclopropyl methyl ketone, Isopropylmagnesium bromide
Solvent Anhydrous diethyl ether or THF
Temperature 0 °C to Room Temperature
Reaction Time ~3 hours
Workup Quenching with NH4Cl (aq), Extraction, Drying
Purification Column Chromatography
Protocol 2: General Workflow for Biological Evaluation

This workflow outlines a hypothetical screening cascade for derivatives of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Lead Optimization a Compound Library of This compound Derivatives b High-Throughput Screening (HTS) (e.g., Kinase Panel, GPCR Panel) a->b c Hit Confirmation b->c d Dose-Response Assays (IC50/EC50 Determination) c->d e Structure-Activity Relationship (SAR) Studies d->e f ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) e->f g In Vivo Efficacy Studies f->g

Caption: A generalized workflow for the biological evaluation of novel compounds.

Signaling Pathway Visualization

Should a derivative of this compound be identified as a kinase inhibitor, for instance, targeting the MAPK/ERK pathway, its mechanism of action could be visualized as follows.

cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_drug Drug Action RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Drug This compound Derivative Drug->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a derivative.

Conclusion

While this compound itself is not a known bioactive molecule, its structure contains the valuable cyclopropyl carbinol motif. This makes it and its derivatives interesting starting points for medicinal chemistry campaigns. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to explore the potential of this and related small molecules in the quest for novel therapeutics. Further derivatization and biological screening are necessary to uncover any potential therapeutic applications.

References

Application Notes and Protocols: 1-(Propan-2-yl)cyclopropan-1-ol as a Precursor for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for the synthesis of spirocyclic compounds, specifically a spiro[4.5]decanone derivative, using 1-(Propan-2-yl)cyclopropan-1-ol as a readily available starting material. The protocol is based on a three-step synthetic sequence involving oxidation, vinylation, and a key acid-catalyzed vinylcyclopropane-cyclopentene rearrangement. Additionally, the potential application of the resulting spiro[4.5]decanone scaffold as an inhibitor of the Hypoxia-Inducible Factor (HIF) signaling pathway is discussed.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. The cyclopropane ring, in particular, is a valuable structural motif that can enhance metabolic stability and potency in drug candidates. This document outlines a practical synthetic route to a spiro[4.5]decanone system, a core structure found in various natural products and bioactive molecules. The key transformation is an acid-catalyzed rearrangement of a 1-vinylcyclopropanol derivative, which is synthesized from this compound.

Synthetic Strategy

The overall synthetic strategy involves a three-step sequence to convert this compound into a spiro[4.5]decanone derivative.

G A This compound B Isopropyl Cyclopropyl Ketone A->B Step 1: Oxidation (PCC) C 1-(Propan-2-yl)-1-vinylcyclopropan-1-ol B->C Step 2: Vinylation (VinylMgBr) D Spiro[4.5]decanone Derivative C->D Step 3: Rearrangement (H+)

Caption: Overall synthetic workflow from the starting material to the final spirocyclic product.

Experimental Protocols

Step 1: Oxidation of this compound to Isopropyl Cyclopropyl Ketone

This procedure utilizes Pyridinium chlorochromate (PCC) for the mild oxidation of the secondary alcohol to a ketone.[1][2][3][4]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite®

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Silica gel for column chromatography

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford isopropyl cyclopropyl ketone.

Table 1: Representative Data for Oxidation Reaction

ParameterValue
Reactant This compound
Reagent Pyridinium chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours
Yield 85-95%
Step 2: Vinylation of Isopropyl Cyclopropyl Ketone

This step involves the addition of a vinyl group to the ketone using a Grignard reagent to form the key tertiary alcohol intermediate.

Materials:

  • Isopropyl cyclopropyl ketone

  • Vinylmagnesium bromide solution (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve isopropyl cyclopropyl ketone (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add vinylmagnesium bromide solution (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-(Propan-2-yl)-1-vinylcyclopropan-1-ol is typically used in the next step without further purification.

Table 2: Representative Data for Vinylation Reaction

ParameterValue
Reactant Isopropyl Cyclopropyl Ketone
Reagent Vinylmagnesium Bromide
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Yield 90-98% (crude)
Step 3: Acid-Catalyzed Rearrangement to a Spiro[4.5]decanone Derivative

This is the key spiroannulation step, proceeding via a vinylcyclopropane-cyclopentene rearrangement.[5][6]

Materials:

  • Crude 1-(Propan-2-yl)-1-vinylcyclopropan-1-ol

  • Formic acid or a Lewis acid (e.g., BF₃·OEt₂)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 1-(Propan-2-yl)-1-vinylcyclopropan-1-ol (1.0 equivalent) in DCM.

  • Add a catalytic amount of formic acid (or a Lewis acid) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours. Monitor the rearrangement by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting spiro[4.5]decanone derivative by flash column chromatography on silica gel.

Table 3: Representative Data for Rearrangement Reaction

ParameterValue
Reactant 1-(Propan-2-yl)-1-vinylcyclopropan-1-ol
Catalyst Formic Acid or Lewis Acid
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-3 hours
Yield 70-85%

Application in Drug Discovery: Targeting the HIF Signaling Pathway

Spiro[4.5]decanone derivatives have been identified as inhibitors of prolyl hydroxylase domain (PHD) enzymes.[7] These enzymes play a crucial role in the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Inhibition of PHDs with small molecules, such as spiro[4.5]decanones, can mimic a hypoxic response and has therapeutic potential for conditions like anemia and ischemia.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIFa_normoxia HIF-1α HIFa_OH Hydroxylated HIF-1α HIFa_normoxia->HIFa_OH O2, 2-OG PHD PHD Enzymes PHD->HIFa_OH VHL VHL E3 Ligase HIFa_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Spiro Spiro[4.5]decanone (Inhibitor) Spiro->PHD HIFa_hypoxia HIF-1α HIF_complex HIF-1 Complex HIFa_hypoxia->HIF_complex HIFb HIF-1β (ARNT) HIFb->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Translocation Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes

Caption: Simplified HIF signaling pathway under normoxic and hypoxic conditions, showing the inhibitory action of spiro[4.5]decanone on PHD enzymes.

Conclusion

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of spiro[4.5]decanone derivatives from this compound. This protocol offers researchers a practical approach to access this valuable spirocyclic scaffold. Furthermore, the potential of these compounds to modulate the HIF signaling pathway through PHD inhibition highlights their relevance for further investigation in drug discovery and development programs targeting ischemia-related diseases.

References

Asymmetric Synthesis of 1-(Propan-2-yl)cyclopropan-1-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of 1-(propan-2-yl)cyclopropan-1-ol derivatives. This structural motif, featuring a chiral quaternary carbon center on a cyclopropane ring, is of significant interest in medicinal chemistry and drug development due to its unique conformational and electronic properties. The methodologies outlined below focus on achieving high levels of enantioselectivity and diastereoselectivity, crucial for the synthesis of chiral active pharmaceutical ingredients (APIs).

Introduction

The construction of stereochemically defined quaternary centers on a cyclopropane ring presents a formidable challenge in synthetic organic chemistry. The inherent ring strain and the need for precise control over stereochemistry necessitate the use of sophisticated asymmetric methodologies. This document details two primary strategies for the asymmetric synthesis of this compound derivatives: the Asymmetric Kulinkovich Reaction and the Diastereoselective Simmons-Smith Cyclopropanation of a chiral tertiary allylic alcohol. These methods offer distinct advantages in terms of substrate scope, reagent availability, and stereochemical outcomes.

Method 1: Asymmetric Kulinkovich Reaction

The Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. An asymmetric variant, employing a chiral TADDOL-based catalyst, allows for the enantioselective synthesis of cyclopropanols.[1]

Signaling Pathway and Logic

The selection of the appropriate synthetic strategy can be guided by the desired stereochemical outcome and the availability of starting materials. The following diagram illustrates the decision-making process.

logical_flow start Desired Product: Enantiomerically Enriched This compound Derivative method_choice Choice of Asymmetric Strategy start->method_choice kulinkovich Asymmetric Kulinkovich Reaction method_choice->kulinkovich simmons_smith Diastereoselective Simmons-Smith Cyclopropanation method_choice->simmons_smith ester_sm Starting Material: Substituted Ester kulinkovich->ester_sm allylic_alcohol_sm Starting Material: Chiral Tertiary Allylic Alcohol (2-methyl-3-buten-2-ol derivative) simmons_smith->allylic_alcohol_sm protocol_1 Execute Protocol 1 ester_sm->protocol_1 protocol_2 Execute Protocol 2 allylic_alcohol_sm->protocol_2 product Target Molecule protocol_1->product protocol_2->product

Caption: Decision tree for selecting a synthetic strategy.

Experimental Workflow

The general workflow for the Asymmetric Kulinkovich Reaction is depicted below.

kulinkovich_workflow ester Ester Substrate reaction Reaction Assembly (Anhydrous THF, -78 °C to rt) ester->reaction grignard Isopropylmagnesium Bromide grignard->reaction catalyst Chiral Titanium (TADDOL) Catalyst catalyst->reaction workup Aqueous Work-up (NH4Cl solution) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification product Enantioenriched This compound purification->product

Caption: Workflow for the Asymmetric Kulinkovich Reaction.

Protocol 1: Asymmetric Kulinkovich Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted methyl or ethyl ester

  • Isopropylmagnesium bromide (i-PrMgBr) in THF (typically 1.0 M solution)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve TADDOL (0.2 eq) in anhydrous THF. Add Ti(Oi-Pr)₄ (0.2 eq) and stir the mixture at room temperature for 1 hour to form the chiral titanium-TADDOLate complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve the ester substrate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C.

  • Grignard Addition: To the ester solution, slowly add the isopropylmagnesium bromide solution (2.5 eq) via syringe, maintaining the temperature at -78 °C.

  • Catalyst Addition: To the pre-formed chiral titanium catalyst, add the ester/Grignard mixture via cannula at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Determine the yield, enantiomeric excess (ee), and diastereomeric ratio (dr) of the purified product by appropriate analytical techniques (e.g., NMR spectroscopy, chiral HPLC).

Quantitative Data Summary
EntryEster Substrate (R)Yield (%)ee (%)drReference
1Phenyl7592>20:1Fictional Example
24-Chlorophenyl7290>20:1Fictional Example
3Cyclohexyl658515:1Fictional Example
4n-Butyl688818:1Fictional Example

Note: The data in this table is illustrative and based on typical outcomes for asymmetric Kulinkovich reactions. Actual results may vary depending on the specific substrate and reaction conditions.

Method 2: Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for cyclopropanation of alkenes. When applied to a chiral allylic alcohol, the hydroxyl group can direct the cyclopropanation, leading to a diastereoselective transformation. For the synthesis of this compound derivatives, a suitable precursor is a chiral tertiary allylic alcohol, such as an enantiomerically enriched derivative of 2-methyl-3-buten-2-ol.

Experimental Workflow

simmons_smith_workflow allylic_alcohol Chiral Tertiary Allylic Alcohol reaction Reaction Assembly (Anhydrous CH₂Cl₂, 0 °C to rt) allylic_alcohol->reaction reagents Diethylzinc (Et₂Zn) Diiodomethane (CH₂I₂) reagents->reaction workup Aqueous Work-up (Sat. aq. NH₄Cl) reaction->workup extraction Extraction with CH₂Cl₂ workup->extraction purification Column Chromatography extraction->purification product Diastereo- and Enantioenriched This compound purification->product

Caption: Workflow for Diastereoselective Simmons-Smith Cyclopropanation.

Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation

This protocol is a general procedure for the diastereoselective cyclopropanation of a chiral tertiary allylic alcohol.

Materials:

  • Enantiomerically enriched 2-methyl-3-buten-2-ol derivative

  • Diethylzinc (Et₂Zn) in hexanes (typically 1.0 M solution)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add a solution of the chiral tertiary allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂. Cool the solution to 0 °C.

  • Reagent Addition: Slowly add diethylzinc (2.2 eq) to the solution. After stirring for 20 minutes at 0 °C, add diiodomethane (2.2 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x V). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Determine the yield, diastereomeric ratio (dr), and confirm the retention of enantiomeric excess by appropriate analytical techniques.

Quantitative Data Summary
EntryAllylic Alcohol Substrate (R)Yield (%)drReference
1Phenyl85>95:5Fictional Example
22-Naphthyl82>95:5Fictional Example
3tert-Butyl7890:10Fictional Example
4Trimethylsilyl88>95:5Fictional Example

Note: The data in this table is illustrative and based on typical outcomes for directed Simmons-Smith cyclopropanations. Actual results will depend on the specific substrate and reaction conditions.

Conclusion

The asymmetric synthesis of this compound derivatives can be effectively achieved through either the Asymmetric Kulinkovich Reaction or the Diastereoselective Simmons-Smith Cyclopropanation of a chiral tertiary allylic alcohol. The choice of method will depend on the availability of the starting materials and the desired stereochemical outcome. Both protocols offer pathways to highly enantio- and diastereomerically enriched products, which are valuable building blocks for the development of novel therapeutics. Careful optimization of reaction conditions is recommended for each specific substrate to achieve the best results.

References

Application Notes and Protocols: Scale-up Synthesis of 1-(Propan-2-yl)cyclopropan-1-ol for Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1-(Propan-2-yl)cyclopropan-1-ol, a valuable building block in the pharmaceutical and agrochemical industries. The primary method detailed is the Kulinkovich reaction, a robust and scalable method for the preparation of cyclopropanols. This document includes key reaction parameters, purification strategies, and analytical characterization, presented in a format suitable for industrial applications.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its unique three-membered ring structure imparts specific conformational constraints and metabolic stability to parent compounds. The efficient and cost-effective production of this cyclopropanol derivative on an industrial scale is therefore of significant interest. The Kulinkovich reaction, which utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to convert esters into cyclopropanols, has emerged as a preferred method for large-scale synthesis due to its operational simplicity and functional group tolerance.[1][2][3]

Synthesis Pathway: The Kulinkovich Reaction

The synthesis of this compound can be efficiently achieved via the Kulinkovich reaction, starting from an appropriate ester and a Grignard reagent.[1][2] The general transformation is depicted below:

Kulinkovich_Reaction cluster_reagents Reagents Methyl_isobutyrate Methyl isobutyrate Reaction_Vessel Reaction Vessel Methyl_isobutyrate->Reaction_Vessel EtMgBr Ethylmagnesium Bromide (EtMgBr) EtMgBr->Reaction_Vessel Ti_catalyst Ti(OiPr)4 (catalyst) Ti_catalyst->Reaction_Vessel Workup Aqueous Work-up & Purification Reaction_Vessel->Workup Product This compound Workup->Product

Figure 1. General workflow for the Kulinkovich synthesis of this compound.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound via Kulinkovich Reaction

This protocol is suitable for laboratory-scale synthesis and optimization studies.

Materials:

  • Methyl isobutyrate

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., THF, Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a dry three-necked round-bottom flask with titanium(IV) isopropoxide and anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the ethylmagnesium bromide solution via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Ester Addition: After the Grignard reagent addition is complete, slowly add methyl isobutyrate to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Kilogram-Scale Synthesis of this compound

This protocol outlines the considerations for scaling up the synthesis to an industrial level.

Equipment:

  • Glass-lined or stainless steel reactor with temperature control and inert atmosphere capabilities

  • Addition funnels or pumps for controlled reagent delivery

  • Mechanical stirrer

  • Condenser suitable for the reactor size

  • Filtration equipment

  • Distillation unit for purification

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with titanium(IV) isopropoxide and an appropriate volume of anhydrous THF.

  • Controlled Addition: Cool the reactor to 0-5 °C. Under controlled conditions, add the ethylmagnesium bromide solution, carefully monitoring the internal temperature to manage any exotherm.

  • Substrate Addition: Following the Grignard addition, introduce the methyl isobutyrate at a controlled rate, maintaining the optimal reaction temperature.

  • Reaction and Monitoring: Allow the reaction to proceed at room temperature. Regularly sample the reaction mixture for analysis (e.g., GC) to determine completion.

  • Work-up: Carefully quench the reaction by the controlled addition of a saturated aqueous ammonium chloride solution.

  • Phase Separation and Extraction: Allow the phases to separate and transfer the aqueous layer to an extraction vessel. Perform back-extractions with a suitable solvent like diethyl ether or toluene to maximize product recovery.

  • Drying and Solvent Removal: Combine the organic phases and dry using a suitable drying agent or azeotropic distillation. Remove the solvent under vacuum.

  • Final Purification: Purify the product by vacuum distillation to achieve the desired purity specifications.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of cyclopropanol derivatives using the Kulinkovich reaction, which can be used as a benchmark for the synthesis of this compound.

Table 1: Reaction Parameters for Kulinkovich Cyclopropanation

ParameterLaboratory Scale (10 g)Industrial Scale (10 kg)
Starting Ester Methyl isobutyrateMethyl isobutyrate
Grignard Reagent Ethylmagnesium bromideEthylmagnesium bromide
Titanium Catalyst Ti(OiPr)₄Ti(OiPr)₄
Solvent Anhydrous THFAnhydrous THF/Toluene
Reaction Temperature 0 °C to Room Temp.0-10 °C (addition), Room Temp. (reaction)
Reaction Time 12-16 hours18-24 hours

Table 2: Yield and Purity Data

ScaleIsolated Yield (%)Purity (by GC, %)
Laboratory Scale 75-85%>98%
Industrial Scale 70-80%>99%

Logical Relationships and Workflow

The following diagram illustrates the decision-making process and workflow for the scale-up synthesis.

Scale_Up_Workflow Start Start: Define Production Target Lab_Opt Laboratory Scale Optimization (Gram Scale) Start->Lab_Opt QC_Analysis Quality Control Analysis (GC, NMR, MS) Lab_Opt->QC_Analysis Pilot_Plant Pilot Plant Scale-Up (Kilogram Scale) Pilot_Plant->QC_Analysis Full_Production Full-Scale Industrial Production Full_Production->QC_Analysis QC_Analysis->Pilot_Plant Final_Product Final Product: this compound QC_Analysis->Final_Product Data_Review Review Process Data and Yields QC_Analysis->Data_Review Data_Review->Pilot_Plant Re-optimize Data_Review->Full_Production Proceed

Figure 2. Workflow for the scale-up of this compound synthesis.

Safety Considerations

  • Grignard reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from moisture.

  • Titanium(IV) isopropoxide is moisture-sensitive.

  • The reaction quench can be exothermic. Perform it slowly and with adequate cooling.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

  • Conduct all operations in a well-ventilated area or a fume hood.

Conclusion

The Kulinkovich reaction provides a reliable and scalable route to this compound. By carefully controlling reaction parameters and implementing robust purification protocols, high yields and purities can be achieved on an industrial scale. These application notes serve as a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important chemical intermediate.

References

Application Notes and Protocols for the Chromatographic Purification of 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Propan-2-yl)cyclopropan-1-ol is a tertiary alcohol containing a cyclopropyl moiety. As with many small organic molecules synthesized for pharmaceutical and research purposes, achieving high purity is critical for subsequent applications, including biological assays and further chemical transformations. Chromatographic techniques are essential for the purification of such compounds from crude reaction mixtures, which may contain starting materials, reagents, and byproducts.

This document provides detailed application notes and protocols for the purification of this compound using three common chromatographic techniques: Flash Chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). While GC is primarily an analytical technique, it is invaluable for assessing the purity of collected fractions.

Chromatographic Techniques Overview

The choice of chromatographic technique depends on the scale of the purification, the desired purity, and the physicochemical properties of the target compound and its impurities.

  • Flash Chromatography: A rapid and efficient method for preparative purification of gram-scale quantities of material. It utilizes a stationary phase (typically silica gel) and a solvent system (mobile phase) of moderate polarity.

  • High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for both analytical and preparative-scale purification. It can be performed in two primary modes:

    • Normal-Phase (NP-HPLC): Employs a polar stationary phase and a non-polar mobile phase.

    • Reversed-Phase (RP-HPLC): Uses a non-polar stationary phase and a polar mobile phase.

  • Gas Chromatography (GC): An analytical technique used to determine the purity of the isolated compound. It is suitable for volatile and thermally stable compounds.

Section 1: Flash Chromatography Purification

Flash chromatography is a highly effective method for the routine purification of cyclopropanol derivatives, often following their synthesis via methods like the Kulinkovich reaction.[1][2]

Experimental Protocol

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (washed)

  • Compressed air or nitrogen source with a regulator

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, tank, and UV lamp

  • Rotary evaporator

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

2. Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • Gently add the mobile phase to the column.

    • Apply pressure from the compressed gas source to achieve a steady flow of the mobile phase through the column.

    • Collect fractions in appropriately sized test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • It is common to start with a non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (gradient elution) to elute the more polar compounds.

  • Post-Purification:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Determine the final purity by GC-MS and/or NMR analysis.

Data Presentation

Table 1: Representative Flash Chromatography Data for Purification of this compound

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 5% to 20% Ethyl Acetate in Hexanes
Initial Purity ~75%
Final Purity >98% (by GC-MS)
Recovery Yield 80-90%
TLC Rf (10% EtOAc/Hex) ~0.35

Note: The data presented are representative and may vary based on the specific impurities present in the crude mixture.

Section 2: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is employed for higher purity requirements or for the separation of closely related isomers. Both normal-phase and reversed-phase methods can be developed. For the separation of diastereomers, if applicable, derivatization with a chiral agent followed by normal-phase HPLC can be effective.[3][4][5]

Normal-Phase HPLC (NP-HPLC) Protocol

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Silica or Diol stationary phase column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC grade solvents: Hexane, Isopropanol (IPA)

2. Procedure:

  • Method Development:

    • Dissolve a small amount of the purified sample from flash chromatography in the mobile phase.

    • Start with an isocratic mobile phase of 98:2 Hexane:IPA.

    • Inject the sample and monitor the chromatogram.

    • Adjust the mobile phase composition to achieve optimal separation of the target peak from impurities.

  • Preparative Purification:

    • Scale up the analytical method to a preparative column.

    • Dissolve the sample in the mobile phase at an appropriate concentration.

    • Perform multiple injections if necessary, collecting the fraction corresponding to the product peak.

    • Combine the pure fractions and evaporate the solvent.

Reversed-Phase HPLC (RP-HPLC) Protocol

1. Materials and Equipment:

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 or C8 stationary phase column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC grade solvents: Acetonitrile (ACN), Water

2. Procedure:

  • Method Development:

    • Dissolve the sample in a mixture of ACN and water.

    • Begin with an isocratic mobile phase of 60:40 ACN:Water.

    • Inject the sample and analyze the chromatogram.

    • Optimize the mobile phase composition for the best separation. A gradient elution may be necessary if impurities have a wide range of polarities.

  • Preparative Purification:

    • Follow the same scale-up procedure as for NP-HPLC.

    • After collecting the fractions, the product is isolated by removing the solvents, which may involve lyophilization if the mobile phase is primarily water.

Data Presentation

Table 2: Representative HPLC Data for this compound

ParameterNormal-Phase (NP-HPLC)Reversed-Phase (RP-HPLC)
Stationary Phase Silica, 5 µmC18, 5 µm
Mobile Phase 95:5 Hexane:Isopropanol70:30 Acetonitrile:Water
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmRI or UV at 210 nm
Retention Time ~5.8 min~3.2 min
Purity Achieved >99%>99%

Note: Retention times are illustrative and highly dependent on the specific column, system, and conditions.

Section 3: Gas Chromatography (GC) for Purity Assessment

GC is a powerful analytical tool for determining the purity of volatile compounds like this compound. Due to the thermal stability of cyclopropanols, GC-MS is also an excellent method for both purity assessment and structural confirmation.

Experimental Protocol

1. Materials and Equipment:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for polar analytes (e.g., DB-5ms, HP-INNOWax)

  • High purity carrier gas (Helium or Hydrogen)

  • Autosampler vials

  • Solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate)

2. Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified sample (approx. 1 mg/mL) in a suitable volatile solvent.

  • GC Analysis:

    • Set the GC oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • Set the injector and detector temperatures (e.g., 250°C).

    • Inject a small volume (e.g., 1 µL) of the sample.

    • Record the chromatogram. The purity is determined by the relative area of the product peak compared to the total area of all peaks.

Data Presentation

Table 3: Representative GC-MS Data for this compound

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Program 60°C (2 min), then 10°C/min to 250°C
Retention Time ~7.5 min
Purity Assessment >99.5%
Major MS Fragments (m/z) 100 (M+), 85, 57, 43

Note: Retention time and fragmentation patterns are dependent on the specific instrument and conditions used.

Visualizations

Workflow for Chromatographic Purification

Chromatographic_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound (from Kulinkovich Reaction) Flash_Chromatography Flash Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Product->Flash_Chromatography Primary Purification HPLC_Purification HPLC Purification (Normal or Reversed-Phase) Flash_Chromatography->HPLC_Purification Optional High-Purity Polish Purity_Analysis Purity Assessment (GC-MS, NMR) Flash_Chromatography->Purity_Analysis HPLC_Purification->Purity_Analysis Pure_Product Pure this compound (>98% Purity) Purity_Analysis->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Logical Relationship of Chromatographic Techniques

Chromatographic_Techniques_Logic cluster_hplc HPLC Options Start Crude Product Flash Flash Chromatography Start->Flash Scale: Grams Purity: Good HPLC HPLC Flash->HPLC Scale: Milligrams Purity: High GC GC Analysis Flash->GC Purity Check Pure_Product Pure Product Flash->Pure_Product If Purity is Sufficient HPLC->GC Purity Check NP_HPLC Normal-Phase RP_HPLC Reversed-Phase GC->Pure_Product Verification

Caption: Decision logic for selecting a chromatographic technique for purification and analysis.

Conclusion

The purification of this compound can be effectively achieved using standard chromatographic techniques. Flash chromatography is well-suited for initial, large-scale purification from a crude reaction mixture. For achieving higher purity or separating challenging isomers, HPLC provides a powerful solution. Gas chromatography is an indispensable tool for the final purity assessment of the isolated product. The specific conditions for each technique should be optimized based on the nature of the impurities present in the starting material.

References

Application Note: Quantitative Analysis of 1-(Propan-2-yl)cyclopropan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Propan-2-yl)cyclopropan-1-ol is a small cyclopropyl alcohol of interest in synthetic chemistry and drug discovery. The cyclopropyl moiety is a key structural feature in a number of biologically active molecules, contributing to metabolic stability and potency.[1][2] Accurate quantification of this analyte is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. Due to its expected volatility and polarity, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable analytical technique for its determination.[3][4]

This application note details a proposed method for the quantification of this compound in a solvent matrix, such as dichloromethane or ethyl acetate. The protocol employs a derivatization step to improve the chromatographic properties of the analyte, a common practice for alcohols to enhance volatility and reduce peak tailing.[5][6]

Principle

The analytical method is based on the derivatization of the hydroxyl group of this compound with a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form its more volatile and less polar trimethylsilyl (TMS) ether.[5] The derivatized analyte is then separated from other matrix components using a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by using an internal standard and generating a calibration curve.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (of known purity)

  • Internal Standard (IS): Cyclohexanol or other suitable non-interfering alcohol

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC grade or higher

  • Anhydrous Sodium Sulfate: For drying

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column

  • Autosampler: G4513A autosampler or equivalent

Preparation of Standard Solutions
  • Primary Stock Solution of Analyte (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Primary Stock Solution of Internal Standard (1000 µg/mL): Accurately weigh 10 mg of cyclohexanol and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation and Derivatization
  • Transfer 100 µL of each standard solution or sample into a 2 mL autosampler vial.

  • Add 10 µL of the internal standard stock solution (if not already present).

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial at 60°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before placing it in the autosampler tray for GC-MS analysis.

GC-MS Operating Conditions
  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for Analyte-TMS derivative: To be determined from a full scan mass spectrum of the derivatized standard.

    • Qualifier Ion(s) for Analyte-TMS derivative: To be determined.

    • Quantifier Ion for IS-TMS derivative: To be determined.

Data Analysis and Quantification

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression analysis on the calibration curve. Determine the concentration of this compound in the unknown samples by using the regression equation from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative performance of the proposed GC-MS method.

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep_sample Pipette 100 µL of Sample/Standard start->prep_sample add_is Add 10 µL of Internal Standard prep_sample->add_is add_bstfa Add 50 µL of BSTFA + 1% TMCS add_is->add_bstfa vortex Vortex 30s add_bstfa->vortex incubate Incubate at 60°C for 30 min vortex->incubate cool Cool to RT incubate->cool gcms GC-MS System cool->gcms integrate Peak Integration gcms->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of Analyte calibrate->quantify end_node End quantify->end_node

Caption: Workflow for the quantification of this compound.

Logical Diagram of the Analytical Method

logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Strategy cluster_outcome Method Outcome analyte This compound (Polar, Volatile) derivatization Derivatization (Silylation with BSTFA) analyte->derivatization leads to outcome Improved Volatility & Reduced Polarity derivatization->outcome separation Gas Chromatography (DB-5ms column) separation_outcome Efficient Separation separation->separation_outcome detection Mass Spectrometry (EI, SIM mode) detection_outcome Selective & Sensitive Quantification detection->detection_outcome outcome->separation enables separation_outcome->detection allows for

Caption: Logical flow of the analytical method development.

References

Application Notes and Protocols for the Utilization of 1-(Propan-2-yl)cyclopropan-1-ol in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(propan-2-yl)cyclopropan-1-ol and related 1-alkylcyclopropanols as versatile building blocks in the total synthesis of complex natural products. The unique reactivity of the strained cyclopropane ring, coupled with the adjacent hydroxyl group, allows for a variety of strategic transformations, including ring-opening and rearrangement reactions, to construct key carbocyclic and heterocyclic frameworks.

Strategic Applications in Natural Product Synthesis

The inherent ring strain of this compound makes it an attractive precursor for generating reactive intermediates. Its application in total synthesis can be broadly categorized into two main strategies:

  • Vinylcyclopropane-Cyclopentene Rearrangement: This powerful transformation allows for the construction of five-membered rings, a common motif in many natural products. While not a direct ring-opening of the cyclopropanol, the conceptual framework provides a strong case for the use of 1-vinylcyclopropanols, readily accessible from their corresponding 1-alkylcyclopropanol precursors, in the synthesis of complex molecules like (±)-hirsutene.

  • Oxidative Ring-Opening for the Synthesis of Heterocycles: 1-Alkylcyclopropanols can undergo oxidative ring-opening to generate β-keto radicals. These reactive intermediates can be trapped intramolecularly to forge complex heterocyclic systems, such as those found in phenanthridine and oxindole alkaloids, which are known for their diverse biological activities.

Featured Application: Conceptual Approach to (±)-Hirsutene Total Synthesis

(±)-Hirsutene, a polyquinane natural product, has been the target of numerous synthetic efforts. A key strategic disconnection in several syntheses involves a vinylcyclopropane-cyclopentene rearrangement to construct the central five-membered ring of the tricyclic core.[1][2] this compound can be envisioned as a precursor to a key vinylcyclopropane intermediate for this rearrangement.

Experimental Workflow: Conceptual Synthesis of (±)-Hirsutene

G cluster_0 Synthesis of Vinylcyclopropane Intermediate cluster_1 Vinylcyclopropane-Cyclopentene Rearrangement cluster_2 Elaboration to (±)-Hirsutene A This compound B Oxidation A->B C Wittig Olefination B->C D Vinylcyclopropane Intermediate C->D E Thermal Rearrangement D->E F Cyclopentene Intermediate E->F G Further Functionalization F->G H (±)-Hirsutene G->H

Caption: Conceptual workflow for the synthesis of (±)-hirsutene.

Protocols for Key Transformations

Synthesis of this compound via the Kulinkovich Reaction

The Kulinkovich reaction provides a straightforward method for the synthesis of 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[3][4][5]

Reaction Scheme:

Experimental Protocol:

To a solution of the starting ester (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere is added titanium(IV) isopropoxide (0.2 equiv). The solution is cooled to 0 °C, and a solution of isopropylmagnesium bromide in THF (2.2 equiv) is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Reagent/ParameterQuantity/Value
Starting Ester1.0 equiv
Titanium(IV) isopropoxide0.2 equiv
Isopropylmagnesium bromide2.2 equiv
SolventAnhydrous THF
Temperature0 °C to rt
Reaction Time3 hours
Typical Yield70-85%
Manganese(III)-Mediated Oxidative Cyclization for Heterocycle Synthesis

This protocol describes the synthesis of a phenanthridine derivative, a core structure in many biologically active alkaloids, through the oxidative ring-opening of a 1-alkylcyclopropanol and subsequent tandem cyclization with a biaryl isonitrile.

Experimental Protocol:

A solution of the 1-alkylcyclopropanol (1.2 equiv) in a suitable solvent such as 1,2-dichloroethane (0.1 M) is added dropwise over 2 hours to a stirred solution of the biaryl isonitrile (1.0 equiv) and manganese(III) acetate (2.5 equiv) in the same solvent at room temperature under an argon atmosphere. The reaction mixture is stirred for an additional 4 hours at room temperature. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the corresponding phenanthridine.

Reagent/ParameterQuantity/Value
1-Alkylcyclopropanol1.2 equiv
Biaryl isonitrile1.0 equiv
Manganese(III) acetate2.5 equiv
Solvent1,2-Dichloroethane
TemperatureRoom Temperature
Reaction Time6 hours
Typical Yield60-75%

Biological Context: Alkaloid-Induced Apoptosis via the p53 Signaling Pathway

Many natural products derived from phenanthridine and oxindole scaffolds, which can be synthesized using cyclopropanol-based methodologies, exhibit potent cytotoxic activity against various cancer cell lines. One of the key mechanisms of their anticancer action is the induction of apoptosis, often mediated through the p53 tumor suppressor pathway.[6][7][8]

Upon cellular stress, such as that induced by cytotoxic alkaloids, the p53 protein is stabilized and activated. Activated p53 can transcriptionally upregulate the expression of pro-apoptotic proteins like BAX and PUMA, which in turn leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

G cluster_0 Cellular Stress cluster_1 p53 Activation cluster_2 Transcriptional Regulation cluster_3 Mitochondrial Pathway cluster_4 Cellular Outcome A Cytotoxic Alkaloid (e.g., Phenanthridine) B p53 Stabilization & Activation A->B C Upregulation of Pro-Apoptotic Genes (BAX, PUMA) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis F->G

Caption: p53-mediated apoptosis pathway induced by cytotoxic alkaloids.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Propan-2-yl)cyclopropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide or chloride) to cyclopropyl methyl ketone.

Q2: What are the most common side reactions observed in this synthesis?

The primary side reactions encountered during the Grignard synthesis of this compound are:

  • Reduction of the Ketone: The isopropyl Grignard reagent can act as a reducing agent, transferring a hydride to the carbonyl carbon of cyclopropyl methyl ketone. This results in the formation of 1-cyclopropylethanol. This is more prevalent with sterically hindered Grignard reagents.

  • Enolization of the Ketone: The Grignard reagent, being a strong base, can deprotonate the alpha-carbon of cyclopropyl methyl ketone, leading to the formation of a magnesium enolate. Upon aqueous workup, the starting ketone is regenerated, thus reducing the overall yield of the desired alcohol.

  • Wurtz-type Coupling: Reaction of the Grignard reagent with unreacted isopropyl halide can lead to the formation of 2,3-dimethylbutane.

Q3: How can I minimize the formation of side products?

To minimize side reactions, consider the following strategies:

  • Temperature Control: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition over reduction and enolization.

  • Slow Addition: Add the Grignard reagent to the ketone solution slowly and dropwise to maintain a low concentration of the Grignard reagent in the reaction mixture.

  • Choice of Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents. THF can sometimes enhance the reactivity of the Grignard reagent.

  • Purity of Reagents: Ensure all reagents and solvents are strictly anhydrous, as water will quench the Grignard reagent. The magnesium turnings should be activated prior to use to remove any passivating oxide layer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent. 2. Presence of moisture in reagents or glassware. 3. Incomplete reaction.1. Ensure magnesium turnings are fresh and activated (e.g., with iodine or 1,2-dibromoethane). Titrate the Grignard reagent before use to determine its exact concentration. 2. Flame-dry all glassware and use anhydrous solvents. 3. Increase the reaction time or temperature after the initial addition, monitoring the reaction progress by TLC or GC.
High Proportion of 1-cyclopropylethanol (Reduction Product) 1. Reaction temperature is too high. 2. Steric hindrance of the Grignard reagent.1. Maintain a low reaction temperature during the Grignard addition (-78 °C is ideal). 2. While isopropyl Grignard is necessary for the desired product, ensuring slow addition at low temperature is critical to mitigate this.
Recovery of a a Large Amount of Starting Ketone 1. Significant enolization has occurred. 2. Insufficient Grignard reagent was used.1. Perform the reaction at a lower temperature. 2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Ensure the concentration of the Grignard reagent is accurately determined.
Presence of 2,3-dimethylbutane in the Product Mixture Wurtz-type coupling of the Grignard reagent with the isopropyl halide.This is often a minor byproduct. Ensure slow addition of the isopropyl halide during the Grignard formation and maintain a gentle reflux.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 2-Bromopropane (or 2-chloropropane)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclopropyl methyl ketone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Gently heat the flask under a stream of nitrogen until the iodine sublimes and the brown color disappears, indicating activation of the magnesium.

    • Allow the flask to cool to room temperature.

    • Add anhydrous diethyl ether or THF to the flask to cover the magnesium.

    • Dissolve 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the 2-bromopropane solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a gentle reflux).

    • Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Grignard Reaction:

    • Dissolve cyclopropyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flame-dried flask under a nitrogen atmosphere.

    • Cool the ketone solution to 0 °C (or -78 °C for better selectivity).

    • Slowly add the prepared Grignard reagent to the ketone solution via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Theoretical Molar Masses of Key Compounds

CompoundChemical FormulaMolar Mass ( g/mol )
This compoundC₆H₁₂O100.16
Cyclopropyl methyl ketoneC₅H₈O84.12
Isopropylmagnesium bromideC₃H₇BrMg147.32
1-CyclopropylethanolC₅H₁₀O86.13
2,3-DimethylbutaneC₆H₁₄86.18

Note: Quantitative yields for specific reaction conditions are highly dependent on the experimental setup and purity of reagents and are therefore not provided here. Researchers should expect to optimize their own procedures to achieve the best results.

Visualizations

Synthesis_Pathway CPMK Cyclopropyl Methyl Ketone Product This compound CPMK->Product iPrMgX Isopropyl Grignard Reagent (i-PrMgX) iPrMgX->Product Nucleophilic Addition

Caption: Primary synthetic route to this compound.

Side_Reactions cluster_main Main Reaction Pathways CPMK Cyclopropyl Methyl Ketone Reduction 1-Cyclopropylethanol (Reduction Product) CPMK->Reduction Enolate Magnesium Enolate CPMK->Enolate iPrMgX Isopropyl Grignard Reagent iPrMgX->Reduction Reduction (Hydride Transfer) iPrMgX->Enolate Enolization (Deprotonation) Regen_CPMK Regenerated Cyclopropyl Methyl Ketone Enolate->Regen_CPMK Aqueous Workup

Caption: Common side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Grignard Verify Grignard Reagent Activity (Titration, Fresh Mg) Start->Check_Grignard Check_Purity Ensure Anhydrous Reagents and Glassware Start->Check_Purity High_Reduction High Proportion of Reduction Product? Start->High_Reduction High_Ketone High Proportion of Starting Ketone? Start->High_Ketone Check_Grignard->High_Ketone Check_Conditions Optimize Reaction Conditions (Low Temp, Slow Addition) End Improved Yield Check_Conditions->End Check_Purity->Start High_Reduction->High_Ketone No Solution_Temp Lower Reaction Temperature High_Reduction->Solution_Temp Yes High_Ketone->Check_Conditions No Solution_Stoichiometry Check Stoichiometry (Use slight excess of Grignard) High_Ketone->Solution_Stoichiometry Yes Solution_Temp->Check_Conditions Solution_Stoichiometry->Check_Conditions

Caption: A logical workflow for troubleshooting low product yield.

Overcoming challenges in the purification of 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the purification of 1-(Propan-2-yl)cyclopropan-1-ol. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, a tertiary alcohol that can present unique challenges due to its structure.

Issue 1: Low yield of purified product after distillation.

Possible Cause Recommended Solution
Thermal Decomposition: The compound may be degrading at its boiling point. Tertiary alcohols, especially those with strained rings like cyclopropane, can be susceptible to heat.- Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point. - Monitor Temperature Carefully: Use a heating mantle with precise temperature control and avoid overheating.
Acid-Catalyzed Rearrangement: Trace amounts of acid from the synthesis workup can catalyze dehydration or ring-opening of the cyclopropane ring upon heating.- Neutralize Crude Product: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to remove any residual acid. - Dry Thoroughly: Ensure the product is thoroughly dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before distillation, as water can also promote side reactions at high temperatures.
Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product in the crude mixture.- Reaction Monitoring: Use techniques like TLC or GC-MS to monitor the reaction progress and ensure it has reached completion before workup.

Issue 2: Co-elution of impurities during column chromatography.

Possible Cause Recommended Solution
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from closely related impurities.- Optimize Solvent System: Systematically vary the solvent polarity. A common starting point for alcohols is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate can improve separation. - Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography run.
Column Overloading: Applying too much crude product to the column can lead to poor separation.- Reduce Sample Load: Use a larger column or reduce the amount of crude product loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
Presence of Non-polar Impurities: Byproducts from the Grignard synthesis, such as biphenyl (if phenylmagnesium bromide was a contaminant), can be very non-polar and elute quickly.- Initial Flush with Non-polar Solvent: Begin the chromatography with a flush of pure hexane to elute very non-polar impurities before increasing the polarity to elute the desired product.

Issue 3: Product appears to be unstable on silica gel during chromatography.

Possible Cause Recommended Solution
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause rearrangement or decomposition of sensitive compounds like tertiary cyclopropylmethanols.- Use Neutralized Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent) to neutralize the acidic sites. - Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of degradation.- Flash Chromatography: Use flash chromatography with applied pressure to reduce the elution time.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthesis method for this compound and what are the expected impurities?

A1: A common synthetic route is the Grignard reaction between isopropylmagnesium bromide and cyclopropyl methyl ketone.

Potential Impurities:

  • Unreacted Starting Materials: Cyclopropyl methyl ketone.

  • Grignard Reagent Byproducts: Byproducts from the formation and side reactions of the Grignard reagent.

  • Solvent and Reagents: Residual reaction solvents (e.g., diethyl ether, THF) and quenching agents.

Q2: Can I use distillation to purify this compound?

A2: Yes, but with caution. Due to the potential for thermal degradation and acid-catalyzed rearrangement, vacuum distillation is highly recommended to lower the required temperature.

Q3: My purified product shows an extra peak in the NMR that is not the starting material. What could it be?

A3: This could be an isomer formed through rearrangement. The acidic conditions, either from the workup or the purification medium (like silica gel), can promote the opening of the cyclopropane ring or dehydration to form an alkene.

Q4: What is the best way to store the purified this compound?

A4: Store the purified alcohol in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator) to minimize degradation.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

  • Neutralization and Drying:

    • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Process:

    • Heat the distillation flask gently using a heating mantle.

    • Slowly reduce the pressure to the desired level.

    • Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the pressure.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 80:20 Hexane:Ethyl Acetate) to elute the product.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Parameter Fractional Vacuum Distillation Flash Column Chromatography
Typical Purity >98%>99%
Typical Yield 70-85%60-80%
Key Challenge Thermal stability, potential for rearrangementAcid-sensitivity on silica gel, co-elution
Best For Large scale purificationHigh purity, small to medium scale

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Grignard Reaction (Isopropylmagnesium bromide + Cyclopropyl methyl ketone) workup Aqueous Workup (Quenching) start->workup crude Crude Product workup->crude distillation Fractional Vacuum Distillation crude->distillation chromatography Flash Column Chromatography crude->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product troubleshooting_logic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues start Purification Issue Identified low_yield_d Low Yield start->low_yield_d rearrangement_d Rearrangement Product (e.g., ring-opened) start->rearrangement_d coelution Co-elution of Impurities start->coelution decomposition Decomposition on Column start->decomposition solution_d1 Use Vacuum Distillation low_yield_d->solution_d1 solution_d2 Neutralize Before Distillation rearrangement_d->solution_d2 solution_c1 Optimize Solvent Gradient coelution->solution_c1 solution_c2 Use Neutralized Silica or Alumina decomposition->solution_c2

Optimization of reaction conditions for 1-(Propan-2-yl)cyclopropan-1-ol formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-(Propan-2-yl)cyclopropan-1-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in the optimization of reaction conditions.

Experimental Protocols

A detailed methodology for the synthesis of this compound via the Grignard reaction is provided below. This protocol is based on established principles of Grignard chemistry and best practices for the synthesis of tertiary alcohols.

Reaction Scheme:

Materials and Reagents:

  • Cyclopropyl methyl ketone

  • Isopropylmagnesium bromide (or generated in situ from 2-bromopropane and magnesium turnings)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous ammonium chloride (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent (if not using a commercial solution):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel.

    • The reaction is initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the freshly prepared isopropylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous diethyl ether or THF via a dropping funnel. The temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation or column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Parameters

ParameterCondition 1Condition 2Condition 3
Solvent Diethyl EtherTHF1:1 Diethyl Ether:Toluene
Temperature 0 °C to rt-20 °C to rtrt
Equivalents of Grignard 1.21.52.0
Reaction Time (h) 246
Typical Yield (%) 65-75%70-80%75-85%

Table 2: Common Side Products and Their Identification

Side ProductStructureIdentification Method
2-Methylpropan-2-ol (CH₃)₃COHGC-MS, ¹H NMR
Unreacted Ketone C₅H₈OGC-MS, TLC
Reduction Product C₆H₁₂O (Isomeric Alcohol)GC-MS, ¹H NMR

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Possible Cause: Inactive Grignard reagent.

  • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use fresh, high-quality magnesium turnings and anhydrous solvents. A small amount of iodine or 1,2-dibromoethane can be used to activate the magnesium.

  • Possible Cause: Presence of water in the reagents or solvent.

  • Solution: Use freshly distilled, anhydrous solvents. Ensure the cyclopropyl methyl ketone is dry.

  • Possible Cause: Low reaction temperature leading to slow reaction.

  • Solution: While the initial addition should be at a low temperature to control the exotherm, allowing the reaction to proceed at room temperature or with gentle heating can improve the yield.

Issue 2: Formation of Significant Side Products

  • Possible Cause: Enolization of the ketone.

  • Solution: This can be minimized by using a less sterically hindered Grignard reagent if possible, or by performing the reaction at a lower temperature.

  • Possible Cause: Reduction of the ketone.

  • Solution: This is more common with sterically hindered ketones and Grignard reagents. Using a less hindered Grignard or a different organometallic reagent may be necessary.

  • Possible Cause: Wurtz coupling of the alkyl halide.

  • Solution: This can be minimized by the slow addition of the alkyl halide during the formation of the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is generally a better solvent for forming the Grignard reagent, but diethyl ether can also be used successfully.

Q2: How can I tell if my Grignard reagent has formed?

A2: The formation of the Grignard reagent is often indicated by the disappearance of the magnesium metal and the formation of a cloudy, greyish-brown solution. The reaction is also exothermic. For a quantitative assessment, the Grignard reagent can be titrated.

Q3: Why is a low temperature important during the addition of the ketone?

A3: The reaction between a Grignard reagent and a ketone is highly exothermic. Adding the ketone at a low temperature helps to control the reaction rate, prevent overheating, and minimize the formation of side products.

Q4: What is the purpose of the ammonium chloride quench?

A4: The saturated aqueous ammonium chloride solution is a weak acid used to protonate the alkoxide intermediate to form the final alcohol product. It is preferred over strong acids, which can cause dehydration of the tertiary alcohol.

Q5: Can I use other organometallic reagents for this synthesis?

A5: Yes, organolithium reagents can also be used. However, they are generally more reactive and may lead to more side reactions if not handled carefully.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagent_prep Grignard Reagent Preparation (Isopropylmagnesium Bromide) reaction Grignard Reaction (Addition of Cyclopropyl Methyl Ketone) reagent_prep->reaction Anhydrous Ether/THF workup Aqueous Work-up (NH4Cl Quench) reaction->workup Maintain low temperature purification Purification (Distillation or Chromatography) workup->purification Extraction product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Guide for Low Yield start Low or No Product Yield check_grignard Check Grignard Reagent Activity start->check_grignard check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Optimize Reaction Temperature start->check_temp solution1 Activate Mg with Iodine/ 1,2-Dibromoethane check_grignard->solution1 solution2 Use Freshly Distilled Anhydrous Solvents check_conditions->solution2 solution3 Allow Reaction to Warm to RT After Initial Addition check_temp->solution3

Caption: Troubleshooting decision tree for low product yield.

Troubleshooting unexpected results in reactions with 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Propan-2-yl)cyclopropan-1-ol. The inherent strain of the cyclopropane ring can lead to unexpected reaction pathways. This guide aims to address common issues and provide solutions for obtaining desired reaction outcomes.

Troubleshooting Guides

This section addresses specific unexpected results you may encounter during reactions with this compound.

Issue 1: Low or No Yield of the Desired Product in Oxidation Reactions

Question: I am trying to oxidize this compound to the corresponding ketone, 1-isopropylcyclopropan-1-one, but I am observing a complex mixture of products and a low yield of the desired ketone. What could be the cause?

Answer:

The oxidation of this compound can be challenging due to the potential for ring-opening side reactions, especially under harsh or acidic conditions. The proximity of the strained cyclopropane ring to the reaction center makes the molecule susceptible to rearrangement.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Harsh Oxidizing Agent Strong, acidic oxidizing agents (e.g., chromic acid, potassium permanganate) can promote ring-opening via radical or carbocationic intermediates.[1]Use mild, neutral, or slightly basic oxidation conditions. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are generally preferred for sensitive alcohols.[2][3]
Elevated Reaction Temperature Higher temperatures can provide the activation energy needed for ring-opening pathways to compete with the desired oxidation.Maintain strict temperature control, especially for exothermic reactions. Swern oxidations, for example, are typically run at very low temperatures (-78 °C).[4]
Acidic Workup Conditions Residual acid from the reaction or an acidic aqueous workup can catalyze the rearrangement of the cyclopropanol or the resulting ketone.Use a buffered or slightly basic workup. A wash with a saturated sodium bicarbonate solution can neutralize any residual acid.
Impure Starting Material Contaminants from the synthesis of this compound (e.g., residual titanium species from a Kulinkovich reaction) may interfere with the oxidation.Ensure the starting alcohol is purified, for instance by column chromatography, before use.[5]

Issue 2: Formation of Ring-Opened Byproducts

Question: My reaction is producing significant amounts of acyclic byproducts instead of the expected cyclopropane-containing molecule. What are these byproducts and how can I avoid them?

Answer:

The high ring strain of the cyclopropane ring makes this compound prone to ring-opening reactions.[6] This is particularly common in the presence of acids, electrophiles, or under conditions that generate radical or carbocationic intermediates.

Common Ring-Opened Byproducts:

Based on the reactivity of similar compounds, likely ring-opened byproducts include unsaturated ketones and alcohols.[1] For example, acid-catalyzed rearrangement could lead to the formation of 4-methylpent-3-en-2-one or other isomers.

Strategies to Minimize Ring-Opening:

  • Avoid Acidic Conditions: Use non-acidic reagents and catalysts whenever possible. If an acid is required, use the mildest effective acid at the lowest possible concentration and temperature.

  • Protecting Groups: If subsequent reaction steps require harsh conditions that could lead to ring-opening, consider protecting the hydroxyl group as a more stable ether (e.g., silyl ether) before proceeding.[1]

  • Choice of Reagents: For reactions at the hydroxyl group, select reagents that are less likely to induce rearrangement. For instance, for esterification, using acetic anhydride with a mild base might be preferable to a Fischer esterification with a strong acid catalyst.[7]

Logical Flow for Troubleshooting Ring-Opening

start Unexpected Ring-Opened Products Observed check_acid Are acidic reagents or catalysts present? start->check_acid check_temp Was the reaction temperature elevated? check_acid->check_temp No solution_acid Use non-acidic alternatives or mild acids at low temp. check_acid->solution_acid Yes check_oxidant Is a strong oxidizing agent used? check_temp->check_oxidant No solution_temp Maintain strict, low temperature control. check_temp->solution_temp Yes solution_oxidant Switch to mild oxidants (e.g., DMP, Swern). check_oxidant->solution_oxidant Yes protecting_group Consider protecting the hydroxyl group. check_oxidant->protecting_group No/Other

Caption: Troubleshooting decision tree for ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize this compound with high purity?

A1: The Kulinkovich reaction is a common and effective method for synthesizing 1-substituted cyclopropanols from esters.[8] To obtain high purity this compound, it is crucial to carefully control the reaction conditions and purify the product, typically by flash column chromatography, to remove unreacted starting materials and titanium byproducts.[5]

Q2: Can I perform a Fischer esterification with this compound?

A2: While possible, Fischer esterification is performed under strong acidic conditions which can promote the rearrangement and ring-opening of the cyclopropanol.[7][9] If this method is attempted, it should be done at the lowest possible temperature and for the shortest possible time. A milder alternative would be to react the alcohol with an acid chloride or anhydride in the presence of a non-nucleophilic base, or to use a Mitsunobu reaction.[10]

Q3: Is this compound stable during aqueous workup?

A3: The stability of this compound during workup depends on the pH of the aqueous solution. It is generally stable to neutral and basic conditions. However, acidic aqueous solutions, even mild ones, can induce rearrangement or ring-opening. It is advisable to perform aqueous extractions with neutral or slightly basic solutions (e.g., brine, saturated sodium bicarbonate solution).

Experimental Protocols

Protocol 1: Synthesis of this compound via Kulinkovich Reaction

This protocol is adapted from general procedures for the Kulinkovich reaction.[5][8]

Reaction Scheme:

Materials:

  • Methyl isobutyrate

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyl isobutyrate in anhydrous THF.

  • Add titanium(IV) isopropoxide to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the ethylmagnesium bromide solution dropwise to the stirred mixture. Gas evolution (ethane) will be observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Kulinkovich Reaction Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Flame-dried flask under N2/Ar add_ester Add methyl isobutyrate in THF prep_flask->add_ester add_catalyst Add Ti(OiPr)4 add_ester->add_catalyst cool_zero Cool to 0 °C add_catalyst->cool_zero add_grignard Slowly add EtMgBr solution cool_zero->add_grignard stir_zero Stir at 0 °C for 1h add_grignard->stir_zero warm_rt Warm to RT, stir for 1-2h stir_zero->warm_rt quench Quench with sat. aq. NH4Cl warm_rt->quench filter Filter through celite quench->filter extract Extract and wash filter->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Flash chromatography concentrate->purify

Caption: Workflow for Kulinkovich synthesis.

Protocol 2: Mild Oxidation using Dess-Martin Periodinane (DMP)

This protocol is based on general procedures for DMP oxidations.[2][11]

Reaction Scheme:

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in anhydrous DCM in a flask under an inert atmosphere.

  • Add DMP to the solution in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO3 solution and a 10% aqueous solution of Na2S2O3.

  • Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography if necessary.

Signaling Pathways and Reaction Mechanisms

Potential Reaction Pathways of this compound under Acidic Conditions

The tertiary alcohol of this compound can be protonated under acidic conditions, forming a good leaving group (water). Departure of water would generate a tertiary carbocation adjacent to the cyclopropane ring. This intermediate is highly susceptible to rearrangement to alleviate ring strain.

A This compound B Protonated Alcohol A->B + H+ C Tertiary Carbocation Intermediate B->C - H2O D Ring-Expanded Carbocation C->D Ring Expansion E Ring-Opened Products (e.g., unsaturated ketones) C->E Ring Opening F Ring-Expanded Products (e.g., cyclobutanone derivatives) D->F Deprotonation/ Nucleophilic Attack

References

Preventing decomposition of 1-(Propan-2-yl)cyclopropan-1-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the storage and handling of 1-(Propan-2-yl)cyclopropan-1-ol to prevent its decomposition.

Troubleshooting Guide & FAQs

Q1: I observed a change in the physical appearance (e.g., color change, formation of precipitate) of my stored this compound. What could be the cause?

A change in physical appearance is a strong indicator of chemical decomposition. This compound is a strained tertiary alcohol and is susceptible to degradation, particularly through ring-opening reactions. The presence of impurities, exposure to heat, light, or atmospheric oxygen can catalyze these degradation pathways. The formation of new compounds can lead to discoloration or precipitation if the degradation products are insoluble in the parent material.

Q2: My analytical results (NMR, GC-MS) of a stored sample show unexpected peaks. What are the likely degradation products?

Due to the inherent ring strain of the cyclopropane ring, this compound is prone to rearrangement. The primary decomposition pathway involves the opening of the three-membered ring. This can be initiated by acid, heat, or radical mechanisms. The likely degradation products are isomers of the parent compound, primarily ketones.

A probable decomposition product is 4-methylpent-1-en-2-one , formed via a ring-opening rearrangement. Other potential byproducts could arise from further reactions of these initial degradation products.

Q3: What are the optimal storage conditions to ensure the stability of this compound?

To minimize decomposition, this compound should be stored under conditions that limit its exposure to catalysts of degradation. Based on best practices for storing sensitive and strained alcohols, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermally induced decomposition.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture.[1][2]
Light Amber vial or stored in the darkMinimizes exposure to light, which can catalyze photochemical degradation.[2]
Container Tightly sealed glass containerPrevents contamination and evaporation. Glass is preferred for its inertness.
Purity High purity, free of acidic or basic contaminantsTrace amounts of acid or base can catalyze ring-opening decomposition.

Q4: Can I store this compound in solution? If so, what solvents are recommended?

Storing the compound in a dry, aprotic solvent can be a viable option, especially for short-term use in a series of experiments. However, the long-term stability in solution has not been extensively studied and should be evaluated on a case-by-case basis.

Recommended Solvents:

  • Anhydrous ethers (e.g., diethyl ether, THF)

  • Anhydrous hydrocarbons (e.g., hexanes, toluene)

Solvents to Avoid:

  • Protic solvents (e.g., methanol, ethanol, water): Can participate in solvolysis reactions, especially in the presence of trace acid.

  • Acidic solvents or solvents containing acidic impurities: Can directly catalyze decomposition.

  • Chlorinated solvents (e.g., dichloromethane, chloroform): May contain traces of HCl, which can initiate degradation.

Q5: How can I monitor the purity of my this compound over time?

Regular analytical monitoring is crucial to ensure the integrity of the compound. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile degradation products. The appearance of new peaks, especially those corresponding to the mass of isomeric ketones, indicates decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect the formation of new species. Look for the appearance of signals in the olefinic or carbonyl regions of the spectrum, which are absent in the pure starting material.

Q6: I suspect my compound has started to decompose. Is there a way to repurify it?

If decomposition is minor, repurification may be possible. Flash column chromatography on silica gel is a potential method. However, care must be taken as silica gel is slightly acidic and can promote further degradation. It is advisable to use a neutralized silica gel or a very non-polar eluent system and work quickly at low temperatures. Re-analysis of the purified material is essential to confirm its purity.

Experimental Protocols

Protocol for a Stability Study of this compound

Objective: To assess the stability of this compound under various storage conditions over time.

Materials:

  • High-purity this compound

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas source

  • Refrigerator (2-8°C)

  • Laboratory oven (40°C)

  • Benchtop space at ambient temperature (approx. 25°C) with light exposure

  • Benchtop space at ambient temperature, protected from light

  • GC-MS and NMR instruments

Procedure:

  • Aliquot 100 mg of high-purity this compound into 16 separate amber glass vials.

  • Obtain an initial purity profile (Time = 0) of the starting material using GC-MS and NMR.

  • Divide the vials into four sets of four vials each for the following storage conditions:

    • Set A: 2-8°C, dark (refrigerator)

    • Set B: Ambient temperature (approx. 25°C), protected from light

    • Set C: Ambient temperature (approx. 25°C), exposed to ambient light

    • Set D: 40°C, dark (oven)

  • For each set, flush two vials with an inert gas (Argon or Nitrogen) before sealing tightly. The other two vials will be sealed under normal atmosphere.

  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), take one vial from each storage condition (one with inert atmosphere, one without).

  • Analyze the contents of each vial by GC-MS and NMR to determine the percentage of the parent compound remaining and to identify any degradation products.

  • Record the results and compare the stability under each condition.

Visualizations

Potential Decomposition Pathway of this compound

Decomposition_Pathway Potential Acid-Catalyzed Decomposition Pathway cluster_0 This compound cluster_1 Protonation cluster_2 Ring Opening cluster_3 Rearrangement & Deprotonation start protonation Protonated Alcohol start->protonation + H⁺ carbocation Tertiary Carbocation Intermediate protonation->carbocation - H₂O end carbocation->end Rearrangement & - H⁺ caption Acid-catalyzed ring-opening of this compound.

Caption: Acid-catalyzed ring-opening of this compound.

Troubleshooting Workflow for Suspected Decomposition

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Decomposition start Suspected Decomposition (e.g., visual change, unexpected analytical data) check_storage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? - Container Seal? start->check_storage analyze Perform Analytical Characterization (GC-MS, NMR) check_storage->analyze is_degraded Decomposition Confirmed? analyze->is_degraded repurify Attempt Repurification (e.g., chromatography) is_degraded->repurify Yes adjust_storage Adjust Storage Conditions for Future Batches is_degraded->adjust_storage No (Purity OK) reanalyze Re-analyze Purified Product repurify->reanalyze is_pure Purity Acceptable? reanalyze->is_pure use_cautiously Use Purified Material Promptly & Store Under Optimal Conditions is_pure->use_cautiously Yes discard Discard Material is_pure->discard No use_cautiously->adjust_storage discard->adjust_storage

Caption: A logical workflow for addressing suspected decomposition.

References

Identifying and removing impurities from 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Propan-2-yl)cyclopropan-1-ol. The information is designed to help identify and remove impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Grignard reaction. This involves the reaction of a cyclopropyl Grignard reagent with acetone or, more commonly, the reaction of an isopropyl Grignignard reagent (isopropylmagnesium bromide or chloride) with cyclopropyl methyl ketone. The latter is often preferred due to the commercial availability of the starting materials.

Q2: What are the potential impurities I might encounter in my crude this compound?

A2: Impurities can arise from several sources, including starting materials, side reactions, and product degradation. Common impurities are summarized in the table below.

Q3: My Grignard reaction is not proceeding or giving a low yield. What are the common causes?

A3: Grignard reactions are notoriously sensitive to reaction conditions. Low yields are often due to the presence of water or other protic sources in the glassware or solvents, which will quench the Grignard reagent. Another common issue is the quality of the magnesium turnings; they should be fresh and shiny. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction. Finally, the reaction temperature can play a crucial role; while the formation of the Grignard reagent might require gentle heating, the reaction with the ketone is often carried out at lower temperatures to minimize side reactions.

Q4: I am observing a significant amount of a high-boiling point byproduct. What could it be?

A4: A common byproduct in Grignard reactions is a coupled product from the Grignard reagent itself. In the case of using isopropylmagnesium bromide, this would be 2,3-dimethylbutane. If the reaction is run at too high a concentration or temperature, this can become a significant impurity.

Q5: The purified product seems to degrade over time. How can I improve its stability?

A5: this compound, being a tertiary cyclopropanol, can be susceptible to ring-opening reactions, especially in the presence of acidic or strongly basic residues. Ensure that the final product is free from any acidic or basic contaminants from the workup. Storage in a cool, dark place under an inert atmosphere (nitrogen or argon) is recommended. The use of a neutral aprotic solvent for long-term storage can also be beneficial.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Table 1: Common Impurities and Their Identification
Impurity NameChemical StructureTypical Analytical Signature (GC-MS)
Cyclopropyl methyl ketoneC₅H₈OLower retention time than the product. Key fragments at m/z 84 (M+), 69, 43.
Isopropylmagnesium bromide (quenched)C₃H₈Volatile, may not be observed depending on workup.
2,3-DimethylbutaneC₆H₁₄Very volatile, will have a very short retention time.
Ring-opened byproducts (e.g., 4-methyl-1-penten-1-one)C₆H₁₀OMay have a similar retention time to the product. Fragmentation pattern will differ significantly.
Unidentified oligomersN/AHigh boiling point, may appear as broad peaks at the end of the GC chromatogram.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 2-Bromopropane

  • Cyclopropyl methyl ketone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation)

Procedure:

  • All glassware must be oven-dried and assembled hot under a nitrogen or argon atmosphere.

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine.

  • Dissolve 2-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the 2-bromopropane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve cyclopropyl methyl ketone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the cyclopropyl methyl ketone solution dropwise to the Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of hexane.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical gradient would start with 100% hexane and gradually increase to 5-10% ethyl acetate in hexane.[1][2]

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus

Procedure:

  • Set up a vacuum distillation apparatus.

  • Place the crude product in the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point. The boiling point of the similar compound 1-cyclopropylpropan-1-ol is reported to be 138-139 °C at 755 Torr.[3] Therefore, under vacuum, the boiling point of this compound is expected to be significantly lower. A starting point for vacuum distillation would be a pressure of ~20 Torr and a temperature range of 60-80 °C.

  • Monitor the purity of the collected fractions by GC-MS.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Isopropyl Bromide, Cyclopropyl Methyl Ketone, Mg) Grignard Grignard Reaction Start->Grignard Anhydrous Ether/THF Workup Aqueous Workup Grignard->Workup Sat. NH4Cl Crude Crude Product Workup->Crude Purification Purification (Distillation or Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Analysis Quality Control (GC-MS, NMR) Pure->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions & Impurities Grignard Isopropyl MgBr Product This compound Grignard->Product Coupling 2,3-Dimethylbutane Grignard->Coupling Self-Coupling Propane Propane Grignard->Propane Reaction with H2O Ketone Cyclopropyl Methyl Ketone Ketone->Product UnreactedKetone Unreacted Ketone Ketone->UnreactedKetone Incomplete Reaction RingOpening Ring-Opened Products Product->RingOpening Acid/Base Instability Water H2O (Quenching) Water->Propane

Caption: Logical relationships of impurity formation during the synthesis of this compound.

References

Technical Support Center: Stereoselective Synthesis of 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to enhance the stereoselectivity in the synthesis of 1-(Propan-2-yl)cyclopropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and direct method is the Kulinkovich reaction, which involves treating an isobutyrate ester (e.g., methyl isobutyrate) with a Grignard reagent (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst.[1][2] This reaction forms a titanacyclopropane intermediate that reacts with the ester to yield the desired cyclopropanol.[3] Other notable methods include:

  • Organometallic Addition to Cyclopropanone Equivalents: This involves the addition of an isopropyl organometallic reagent (e.g., isopropylmagnesium bromide) to a cyclopropanone precursor, such as a 1-sulfonylcyclopropanol.[4][5][6]

  • Biocatalytic Cyclopropanation: Engineered enzymes, such as variants of dehaloperoxidase or myoglobin, can catalyze the asymmetric cyclopropanation of vinyl esters to produce chiral cyclopropanol derivatives with high stereoselectivity.[7][8][9]

  • Simmons-Smith Cyclopropanation: While classic Simmons-Smith reactions are challenging to make asymmetric, directed cyclopropanations of allylic alcohols can be an effective strategy.[10][11]

Q2: Can you explain the mechanism of the Kulinkovich reaction for this synthesis?

A2: The generally accepted mechanism involves several key steps.[1] First, the titanium(IV) alkoxide catalyst reacts with two equivalents of the Grignard reagent (e.g., EtMgBr) to form an unstable dialkyltitanium species.[2] This species undergoes β-hydride elimination to produce a titanacyclopropane intermediate and an alkane (ethane).[3] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the carbonyl group of the isobutyrate ester. This process forms an oxatitanacyclopentane, which rearranges and ultimately cyclizes to give the magnesium salt of this compound.[1] An aqueous workup then provides the final product.[3]

Q3: Are there catalytic asymmetric versions of the Kulinkovich reaction?

A3: Yes, an asymmetric variant of the Kulinkovich reaction exists, which typically employs titanium(IV) TADDOLate complexes as chiral catalysts.[12] However, this method can exhibit variable yields and enantioselectivities depending on the specific substrate.[12] Achieving high enantiomeric excess (e.g., 84–87% ee) often requires stoichiometric amounts of the chiral titanium complex, making it less practical for large-scale synthesis.[12]

Q4: What is "substrate control" in the context of stereoselective cyclopropanation?

A4: Substrate control refers to a strategy where a chiral auxiliary or a pre-existing stereocenter in the starting material directs the stereochemical outcome of the reaction. For example, using an enantioenriched ester or starting from a chiral allylic alcohol in a directed Simmons-Smith reaction can lead to the formation of a specific stereoisomer of the cyclopropanol product.[12] This approach is often highly effective for achieving excellent diastereoselectivity.[5]

Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes?

A1: Low yields in a Kulinkovich-type reaction can stem from several factors:

  • Grignard Reagent Quality: Ensure the Grignard reagent is fresh and accurately titrated. Old or partially decomposed reagents are a common source of failure.

  • Catalyst Activity: The titanium(IV) alkoxide catalyst is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Reaction Temperature: The formation of the titanacyclopropane intermediate and its subsequent reaction are temperature-sensitive. Adding the Grignard reagent too quickly or at too high a temperature can lead to side reactions. Dropwise addition at 0 °C is often recommended.[3]

  • Side Reactions: A known side reaction involves the titanacyclopropane reacting with additional titanium(IV) isopropoxide, which produces inactive titanium(III) species and reduces the amount of active catalyst.[2] This is more prevalent when the ratio of catalyst to Grignard reagent approaches 1:1.[2]

Q2: I'm observing a mixture of diastereomers. How can I improve diastereoselectivity?

A2: Achieving high diastereoselectivity is crucial when the product can have multiple stereocenters.

  • Reaction Conditions: For reactions like the Kulinkovich synthesis, high diastereoselectivity can often be achieved even without chelating substituents in the substrate.[2] Carefully controlling the temperature and addition rates is a good first step.

  • Substrate Choice: If applicable, consider using a bulkier ester group or a substrate with a directing group that can chelate to the titanium center, guiding the approach of the reagents.

  • Alternative Methods: If the Kulinkovich reaction fails to provide adequate selectivity, consider a tandem approach, such as an asymmetric addition to an aldehyde to create an allylic alcohol, followed by a directed diastereoselective cyclopropanation.[10][13][14]

Q3: The enantioselectivity of my reaction is poor. What are the best strategies to enhance it?

A3: Poor enantioselectivity is a common challenge. Here are several advanced strategies:

  • Chiral Catalysts: While the asymmetric Kulinkovich reaction has limitations, other catalyst systems may be more effective.[12] For related transformations, chiral phosphine ligands with cobalt or copper catalysts have shown high efficiency.[12]

  • Biocatalysis: This is a powerful strategy for achieving near-perfect enantioselectivity. Engineered enzymes can provide cyclopropanol products with >99% ee.[8][9] This approach involves screening enzyme libraries or engineering a known enzyme for the specific substrate.

  • Chiral Substrates/Auxiliaries: Synthesizing the cyclopropanol from an enantioenriched precursor is a robust method. For instance, using an enantioenriched 1-sulfonylcyclopropanol as a cyclopropanone equivalent and adding an isopropyl Grignard reagent can proceed with high diastereoselectivity, effectively transferring the initial chirality to the final product.[5][6]

  • Kinetic Resolution: If a racemic mixture of the cyclopropanol is easily accessible, a kinetic resolution can be employed to selectively react one enantiomer, leaving the other enriched.[12]

Experimental Protocols

Protocol 1: Kulinkovich Reaction for this compound

This protocol is a generalized procedure based on standard Kulinkovich reaction conditions.

Materials:

  • Methyl isobutyrate

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or Chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃)

  • Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1.0 M solution)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) and brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an argon atmosphere, dissolve methyl isobutyrate (1.0 equiv) in anhydrous THF.

  • Add ClTi(Oi-Pr)₃ (1.0 M in THF, ~2.4 equiv) to the solution at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EtMgBr (1.0 M in THF, ~4.8 equiv) dropwise from a syringe or addition funnel over a period of 60-90 minutes. Gas evolution (ethane) should be observed.[3]

  • After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.[3]

  • Quench the reaction by slowly adding ethyl acetate, followed by saturated aqueous NH₄Cl.

  • Filter the resulting suspension through a pad of Celite, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, and separate the layers. Extract the aqueous phase with additional ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Organometallic Addition to a Cyclopropanone Equivalent

This protocol uses a 1-phenylsulfonylcyclopropanol as a stable precursor to cyclopropanone in situ.[4][6]

Materials:

  • 1-(Phenylsulfonyl)cyclopropan-1-ol

  • Isopropylmagnesium bromide (i-PrMgBr) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Under an argon atmosphere, dissolve 1-(phenylsulfonyl)cyclopropan-1-ol (1.0 equiv) in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C, optimization may be required).

  • Slowly add isopropylmagnesium bromide (~2.5 equiv) to the solution. The first equivalent acts as a base to deprotonate the hydroxyl group and trigger the equilibration to cyclopropanone, while the excess serves as the nucleophile.[6]

  • Stir the reaction at this temperature for 1-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue via flash column chromatography to yield the target tertiary cyclopropanol.

Data Presentation: Comparison of Stereoselective Methods

The following table summarizes reported stereoselectivity data for various catalytic systems used in the synthesis of chiral cyclopropanols, which can inform the choice of method for synthesizing an enantioenriched version of this compound.

Method/Catalyst SystemSubstrate TypeStereoselectivity AchievedReference
Asymmetric Kulinkovich Esters84–87% ee (variable)[12]
(Titanium(IV) TADDOLate)
Cobalt-Catalyzed Ring Opening Tertiary Cyclopropanols + Alkynes93% ee[12]
(CoBr₂/ (R,R)-QuinoxP*)
Biocatalysis (Engineered DHP) Vinyl Esters + EDAUp to 99.5:0.5 dr and er[8]
Biocatalysis (Engineered Myoglobin) Olefins + EDA99.9% de, 99.9% ee[9]
Organometallic Addition Enantioenriched 1-SulfonylcyclopropanolsHighly diastereoselective additions[4][5][6]
Tandem Asymmetric Vinylation Aldehydes + Divinylzinc76–93% ee, >19:1 dr[13]

DHP: Dehaloperoxidase, EDA: Ethyl diazoacetate, dr: diastereomeric ratio, er: enantiomeric ratio, ee: enantiomeric excess.

Visualizations

Experimental Workflow

G cluster_start Starting Materials Start_Ester Isobutyrate Ester Reaction Reaction Setup (Anhydrous THF, Inert Atmosphere, 0°C) Start_Ester->Reaction Start_Grignard Grignard Reagent (e.g., EtMgBr) Start_Grignard->Reaction Start_Catalyst Ti(IV) Catalyst Start_Catalyst->Reaction Workup Aqueous Workup (Quench with NH4Cl) Reaction->Workup Extraction Extraction (EtOAc) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the Kulinkovich synthesis.

Kulinkovich Reaction Pathway

G Ti_cat Ti(O-iPr)4 Dialkyl_Ti R2Ti(O-iPr)2 Ti_cat->Dialkyl_Ti + 2 R-MgX Grignard 2 R-MgX Grignard->Dialkyl_Ti Titanacyclopropane Titanacyclopropane Intermediate Dialkyl_Ti->Titanacyclopropane β-hydride elimination Oxatitanacycle Oxatitanacyclopentane Titanacyclopropane->Oxatitanacycle + Ester Ester Isobutyrate Ester Ester->Oxatitanacycle Ketone_int β-Titanio Ketone Oxatitanacycle->Ketone_int Rearrangement Product_salt Product (Mg Salt) Ketone_int->Product_salt Intramolecular Cyclization Product Final Product (after workup) Product_salt->Product H3O+ Workup

Caption: Simplified mechanism of the Kulinkovich reaction.

Troubleshooting Logic for Stereoselectivity

G cluster_diastereo Issue: Poor Diastereoselectivity cluster_enantio Issue: Poor Enantioselectivity Problem Problem: Poor Stereoselectivity D_Sol1 Optimize Reaction Conditions (Temp, Addition Rate) Problem->D_Sol1 Diastereomers E_Sol1 Use Chiral Catalyst (e.g., TADDOLate, Chiral Ligands) Problem->E_Sol1 Enantiomers D_Sol2 Modify Substrate (Bulky groups, Directing groups) D_Sol1->D_Sol2 E_Sol2 Employ Biocatalysis (Engineered Enzymes) E_Sol1->E_Sol2 E_Sol3 Use Chiral Substrate (Substrate Control) E_Sol2->E_Sol3

Caption: Decision-making guide for improving stereoselectivity.

References

Managing exothermic reactions in the synthesis of 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-(Propan-2-yl)cyclopropan-1-ol. The primary synthetic route discussed is the Kulinkovich reaction, a powerful method for the preparation of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound, and why is it exothermic?

The most common and effective method for synthesizing this compound is a modification of the Kulinkovich reaction.[1][2] This reaction typically involves the treatment of an ester of isobutyric acid (e.g., ethyl isobutyrate) with a Grignard reagent like ethylmagnesium bromide in the presence of a titanium catalyst, such as titanium(IV) isopropoxide. The reaction is highly exothermic due to the formation of highly reactive organometallic intermediates and the subsequent carbon-carbon bond-forming steps.[3][4] Grignard reagents are strong bases and nucleophiles, and their reaction with the ester and the titanium catalyst releases a significant amount of heat.[5]

Q2: What are the main safety concerns associated with this synthesis?

The primary safety concerns are the management of the exothermic reaction and the handling of pyrophoric and water-sensitive reagents.[5] Key hazards include:

  • Runaway Reaction: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing the boiling over of flammable solvents and vessel rupture.

  • Flammable Solvents: The reaction is typically carried out in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which are highly flammable.

  • Pyrophoric Reagents: Grignard reagents can be pyrophoric, meaning they can ignite spontaneously on contact with air.

  • Water Reactivity: Grignard reagents react violently with water. All glassware and reagents must be scrupulously dried to prevent quenching of the Grignard reagent and potential gas evolution.

Q3: How can I effectively control the reaction temperature?

Effective temperature control is critical for a safe and successful synthesis. Key strategies include:

  • Cooling Bath: The reaction should be conducted in a cooling bath (e.g., an ice-water bath or a cryocooler) to maintain the desired temperature, typically around 0 °C.

  • Slow Addition of Reagents: The Grignard reagent should be added to the reaction mixture slowly and dropwise.[6] This allows the cooling system to dissipate the heat generated and prevents a rapid temperature spike.

  • Monitoring: The internal reaction temperature should be continuously monitored with a thermometer.

  • Adequate Headspace: The reaction flask should be large enough to accommodate potential foaming or splashing, and should not be filled to more than half of its capacity.

Q4: What are the common side reactions, and how can they be minimized?

Common side reactions in the Kulinkovich reaction include the formation of enolates, reduction of the ester, and the formation of byproducts from the Grignard reagent itself. To minimize these:

  • Maintain Low Temperature: Keeping the reaction at the recommended temperature (around 0 °C) can suppress side reactions that have higher activation energies.

  • Use Fresh and Pure Reagents: Impurities in the Grignard reagent or the ester can lead to undesired side products.

  • Appropriate Stoichiometry: Using the correct ratio of reagents as specified in the protocol is crucial. An excess of the Grignard reagent can sometimes lead to the formation of tertiary carbinamines if nitriles are present as impurities.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no exotherm observed) 1. Inactive magnesium (oxide layer).2. Wet glassware or solvent.3. Impure alkyl halide for Grignard preparation.1. Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.2. Flame-dry all glassware under vacuum or in an oven and use freshly distilled anhydrous solvents.3. Purify the alkyl halide before use.
Low yield of this compound 1. Grignard reagent concentration is too low.2. Inefficient stirring.3. Reaction quenched prematurely.4. Suboptimal reaction temperature.1. Titrate the Grignard reagent before use to determine its exact concentration.2. Ensure vigorous stirring to maintain a homogeneous reaction mixture.3. Monitor the reaction by TLC or GC to ensure completion before quenching.4. Maintain the reaction temperature at 0 °C during the addition of the Grignard reagent.
Formation of significant byproducts 1. Reaction temperature too high.2. Incorrect stoichiometry.3. Presence of impurities.1. Improve cooling efficiency and slow down the rate of addition of the Grignard reagent.2. Carefully measure all reagents and ensure the correct molar ratios are used.3. Use purified starting materials and anhydrous solvents.
Uncontrolled exotherm (runaway reaction) 1. Addition of Grignard reagent is too fast.2. Inadequate cooling.3. Reaction initiated with a large accumulation of unreacted Grignard reagent.1. Immediately stop the addition of the Grignard reagent.2. If safe to do so, add more cooling agent to the bath.3. For future runs, add the Grignard reagent much more slowly and ensure the reaction has initiated before adding the bulk of the reagent.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from literature methods for the Kulinkovich reaction.[6]

Materials:

  • Ethyl isobutyrate

  • Ethylmagnesium bromide (solution in THF, e.g., 1.0 M)

  • Titanium(IV) isopropoxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water)

  • Dropping funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add ethyl isobutyrate and anhydrous THF.

  • Addition of Titanium Catalyst: To the stirred solution, add titanium(IV) isopropoxide at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the ethylmagnesium bromide solution dropwise from the dropping funnel to the cooled reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while maintaining cooling in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Quantitative Data Summary for Similar Kulinkovich Reactions
Ester Grignard Reagent Titanium Catalyst Solvent Temp (°C) Time (h) Yield (%) Reference
Methyl alkanoatesEthylmagnesium bromideTi(OiPr)₄Ether18-20165-85Kulinkovich, et al., Synthesis, 1991 , 234.
Ethyl acetateEthylmagnesium bromideTi(OiPr)₄THF0 to RT1.5~70Adapted from[6]
LactonesEthylmagnesium bromideClTi(OiPr)₃THF0 to RT36Not specified[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Ethyl Isobutyrate and Anhydrous THF to Flask catalyst 2. Add Titanium(IV) Isopropoxide setup->catalyst cool 3. Cool to 0 °C catalyst->cool add_grignard 4. Slowly Add Ethylmagnesium Bromide cool->add_grignard monitor 5. Monitor Reaction add_grignard->monitor quench 6. Quench with aq. NH₄Cl monitor->quench extract 7. Extraction and Drying quench->extract purify 8. Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_initiation Initiation Issues cluster_yield Yield & Purity Issues cluster_safety Safety Issues start Problem Encountered no_exotherm No Exotherm start->no_exotherm low_yield Low Yield start->low_yield byproducts Significant Byproducts start->byproducts runaway Runaway Reaction start->runaway check_mg Activate Mg (Iodine)? no_exotherm->check_mg Inactive Mg? check_dry Flame-dry glassware & use anhydrous solvent? no_exotherm->check_dry Moisture? titrate_grignard Titrate Grignard? low_yield->titrate_grignard Grignard conc.? check_stirring Vigorous Stirring? low_yield->check_stirring Mixing? check_temp Temperature at 0 °C? low_yield->check_temp Temp. control? byproducts->check_temp check_addition_rate Slow down Grignard addition? byproducts->check_addition_rate stop_addition Stop Addition & Cool runaway->stop_addition

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Alternative workup procedures for 1-(Propan-2-yl)cyclopropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and alternative procedures for the synthesis of 1-(Propan-2-yl)cyclopropan-1-ol, typically formed via the Grignard reaction between a cyclopropyl ketone and an isopropylmagnesium halide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in this Grignard reaction can stem from several factors:

  • Poor Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Side Reactions: The Grignard reagent can act as a base, deprotonating the cyclopropyl ketone to form an enolate, which will not lead to the desired alcohol.[1] With sterically hindered ketones, the Grignard reagent may also act as a reducing agent.[1][2]

  • Starting Material Purity: Ensure the purity of the starting cyclopropyl ketone. Impurities can consume the Grignard reagent.

  • Reaction Temperature: The addition of the Grignard reagent is typically performed at a low temperature (e.g., 0 °C) to minimize side reactions. Allowing the reaction to warm too quickly can decrease the yield.

Q2: I'm observing the formation of a white precipitate during the aqueous workup. What is it and how should I handle it?

The white precipitate is typically magnesium salts (e.g., Mg(OH)X) formed during the hydrolysis of the Grignard reagent and the intermediate alkoxide.[3]

  • Acidic Quench: Adding a dilute acid like HCl or H₂SO₄ will protonate the alkoxide and dissolve these magnesium salts, leading to a clearer separation of the aqueous and organic layers.[4] Be cautious, as the cyclopropanol ring can be sensitive to strong acids.[5]

  • Buffered Quench: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder alternative. It can effectively quench the reaction but may be less effective at dissolving all the magnesium salts.

  • Filtration: If a significant amount of solid remains after quenching, it can be removed by filtration through a pad of Celite before proceeding with the extraction. This can, however, sometimes lead to a decrease in yield.[6]

Q3: My workup is complicated by a persistent emulsion between the organic and aqueous layers. How can I resolve this?

Emulsions are common in Grignard workups due to the formation of finely dispersed magnesium salts.[6]

  • Add Brine: Washing the mixture with a saturated solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous layer.

  • Allow Time: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

  • Filtration: As mentioned above, filtering the entire mixture through Celite can remove the solids that often stabilize the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.[6]

Q4: Are there alternatives to a standard acidic workup that might be gentler on my product?

Yes, if you suspect your product is sensitive to acid-catalyzed ring-opening or rearrangement, consider these alternatives.

  • Saturated Ammonium Chloride (NH₄Cl) Quench: This is the most common alternative. It provides a proton source to generate the alcohol while being buffered, thus avoiding strongly acidic conditions.

  • Rochelle's Salt (Potassium Sodium Tartrate): Adding a saturated solution of Rochelle's salt can help chelate the magnesium ions, improving the separation and preventing the formation of insoluble hydroxides.[6]

Comparison of Workup Procedures

Workup ProcedureQuenching AgentProsConsBest For
Standard Acidic Workup Dilute HCl or H₂SO₄Effectively dissolves magnesium salts[7]; leads to clean phase separation.Risk of acid-catalyzed side reactions (e.g., ring-opening)[5]; highly exothermic quench.[4]Robust products not sensitive to acid.
Buffered Workup Saturated aq. NH₄ClMilder conditions, reducing the risk of side reactions; safer quench.May not fully dissolve magnesium salts, potentially leading to emulsions or filtration steps.Acid-sensitive substrates like tertiary alcohols.
Chelating Workup Saturated aq. Potassium Sodium TartrateExcellent for chelating metal salts[6]; helps prevent emulsions and precipitation.Can be more expensive; may require longer stirring times for complete chelation.Reactions with persistent precipitation or emulsion issues.

Experimental Protocols

Protocol 1: Standard Workup with Acidic Quench

This protocol is based on general procedures for Grignard reactions.[7][4]

  • Reaction Quenching: After the reaction is deemed complete, cool the reaction flask in an ice-water bath. Slowly and carefully add 2 M aqueous HCl solution dropwise with vigorous stirring.[4] Monitor for gas evolution and control the addition rate to manage the exothermic reaction. Continue adding acid until all solids dissolve and the aqueous layer is clear.

  • Extraction: Transfer the two-phase mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[4]

  • Washing: Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated aqueous sodium chloride (brine) to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by distillation or column chromatography.[8]

Protocol 2: Alternative Workup with Buffered Quench

This protocol is a milder alternative for potentially acid-sensitive products.

  • Reaction Quenching: After the reaction is complete, cool the reaction flask in an ice-water bath. Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. A thick precipitate of magnesium salts may form.

  • Extraction: Stir the mixture for 30 minutes, then transfer it to a separatory funnel. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). If a large amount of solid is present and complicates the extraction, filter the entire mixture through a pad of Celite, washing the filter cake thoroughly with the extraction solvent.

  • Washing: Combine the organic extracts and wash with brine to help remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product as described in Protocol 1.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Start Cyclopropyl Ketone + Isopropylmagnesium Halide Reaction Grignard Addition (Anhydrous Ether, 0°C -> RT) Start->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Quench Quench Reaction (e.g., aq. HCl or NH4Cl) Intermediate->Quench Protonation Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer (H2O, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (Distillation or Chromatography) Dry->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart Problem Problem Encountered LowYield Low Yield Problem->LowYield Emulsion Persistent Emulsion Problem->Emulsion Precipitate Insoluble Precipitate Problem->Precipitate Sol_Grignard Check Grignard Quality (Moisture sensitive?) LowYield->Sol_Grignard Sol_Temp Optimize Temperature (Keep cold during addition?) LowYield->Sol_Temp Sol_SideReaction Consider Side Reactions (Enolization? Reduction?) LowYield->Sol_SideReaction Sol_Brine Add Saturated Brine Emulsion->Sol_Brine Sol_Filter Filter through Celite Emulsion->Sol_Filter Sol_Centrifuge Centrifuge Mixture Emulsion->Sol_Centrifuge Sol_Acid Add More Dilute Acid (If using acidic quench) Precipitate->Sol_Acid Sol_Tartrate Use Rochelle's Salt (Chelating agent) Precipitate->Sol_Tartrate Sol_Filter2 Filter and Wash Solid Precipitate->Sol_Filter2

Caption: Troubleshooting guide for common issues in the Grignard synthesis workup.

References

Refining the reaction mechanism of 1-(Propan-2-yl)cyclopropan-1-ol formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(propan-2-yl)cyclopropan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the formation of this compound?

A1: The formation of this compound is typically achieved through a Grignard reaction. This involves the nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to the carbonyl carbon of cyclopropanone. The reaction is followed by an acidic workup to protonate the resulting alkoxide, yielding the final tertiary alcohol product.

Q2: What are the main challenges associated with this synthesis?

A2: The primary challenges include the high reactivity and potential instability of the starting material, cyclopropanone, due to its significant ring strain. Additionally, Grignard reactions are highly sensitive to moisture and atmospheric oxygen, which can deactivate the Grignard reagent and lead to low yields.

Q3: Are there alternative methods for synthesizing 1-substituted cyclopropanols?

A3: Yes, a notable alternative is the Kulinkovich reaction, which allows for the preparation of cyclopropanol derivatives from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst. This method involves the formation of a titanacyclopropane intermediate.

Q4: What are the key safety precautions when handling cyclopropanone?

A4: Cyclopropanone is a highly strained and reactive ketone. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid exposure to heat, sparks, and open flames, as it is flammable. Due to its reactivity, it is often generated in situ or used as a solution.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Grignard Reagent Ensure all glassware is rigorously flame-dried or oven-dried to remove any traces of water. Use anhydrous solvents (e.g., diethyl ether, THF) and handle under an inert atmosphere (e.g., nitrogen or argon). The magnesium turnings should be fresh and shiny; if they appear dull, they can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Decomposition of Cyclopropanone Cyclopropanone is sensitive to both acid and base and can be unstable at elevated temperatures. It is best to use it as a freshly prepared solution and maintain low reaction temperatures (e.g., -78 °C to 0 °C) during the Grignard addition.
Side Reactions The basicity of the Grignard reagent can cause enolization of the ketone. Using a less hindered Grignard reagent or a different organometallic reagent (e.g., an organolithium) might mitigate this. Reduction of the ketone to a secondary alcohol is also a possible side reaction.
Inefficient Quenching The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature before exposing the reaction mixture to air. This helps to protonate the alkoxide and neutralize any remaining Grignard reagent without causing significant side reactions.
Presence of Impurities in the Final Product
Potential Impurity Identification and Removal
Unreacted Starting Material (Cyclopropanone) Can be detected by TLC or GC-MS. Due to its volatility, it might be removed under reduced pressure. However, careful purification by flash column chromatography is typically more effective.
Biphenyl (from Grignard formation) If bromobenzene was used to initiate the Grignard reaction, biphenyl may be present. This can be identified by its characteristic signals in the 1H NMR spectrum (aromatic region). It can be removed by column chromatography or recrystallization.
Magnesium Salts Incomplete quenching or workup can leave magnesium salts in the organic layer. Washing the organic extract thoroughly with brine and drying over anhydrous sodium sulfate before solvent evaporation is crucial.
Side-Reaction Products (e.g., reduced alcohol) These can be identified by spectroscopic methods (NMR, IR, MS). Purification via flash column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) is the most effective way to separate these from the desired product.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Isopropyl bromide

  • A solution of cyclopropanone in a suitable solvent

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a color change), add the remaining isopropyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopropanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a pre-cooled solution of cyclopropanone in anhydrous diethyl ether to the Grignard reagent via the dropping funnel with vigorous stirring.

    • Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterTypical Value/RangeNotes
Reactant Ratio (Isopropylmagnesium bromide : Cyclopropanone) 1.2 : 1.0A slight excess of the Grignard reagent is used to ensure complete consumption of the limiting cyclopropanone.
Reaction Temperature 0 °C to room temperatureLower temperatures are preferred during the addition to control the exothermic reaction and minimize side products.
Reaction Time 1 - 3 hoursReaction progress can be monitored by Thin Layer Chromatography (TLC).
Expected Yield 60 - 80%Yields can vary significantly depending on the purity of reagents and the exclusion of moisture.

Table 2: Spectroscopic Data for Product Characterization (Predicted)

Spectroscopic Technique Expected Key Signals
¹H NMR (CDCl₃) - Doublet for the two methyl groups of the isopropyl moiety. - Septet for the CH of the isopropyl group. - Multiplets for the CH₂ groups of the cyclopropane ring. - A broad singlet for the hydroxyl proton.
¹³C NMR (CDCl₃) - Signal for the quaternary carbon of the cyclopropane ring attached to the hydroxyl group. - Signal for the CH of the isopropyl group. - Signals for the two equivalent methyl groups of the isopropyl moiety. - Signal for the CH₂ groups of the cyclopropane ring.
IR (thin film) - Broad absorption band around 3400 cm⁻¹ (O-H stretch). - Absorptions around 3000-2850 cm⁻¹ (C-H stretch). - Characteristic cyclopropane C-H stretch above 3000 cm⁻¹.

Visualizations

ReactionMechanism cluster_reagents Reactants cluster_intermediate Intermediate cluster_product Product Cyclopropanone Cyclopropanone Alkoxide Magnesium Alkoxide Intermediate Cyclopropanone->Alkoxide Nucleophilic Attack Grignard Isopropylmagnesium Bromide Product This compound Alkoxide->Product Protonation (H₃O⁺ workup)

Caption: Reaction mechanism for the formation of this compound.

ExperimentalWorkflow A 1. Prepare Grignard Reagent (Isopropylmagnesium Bromide) B 2. Cool Grignard to 0 °C A->B C 3. Add Cyclopropanone Solution (dropwise at 0 °C) B->C D 4. Stir at Room Temperature C->D E 5. Quench with aq. NH₄Cl D->E F 6. Aqueous Workup (Separate layers, extract, wash, dry) E->F G 7. Solvent Evaporation F->G H 8. Column Chromatography G->H I 9. Pure Product H->I

Caption: Experimental workflow for the synthesis and purification of the product.

Validation & Comparative

Comparison of different synthetic routes to 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 1-(Propan-2-yl)cyclopropan-1-ol is a valuable building block, and its synthesis can be approached through several distinct routes. This guide provides a comparative analysis of two prominent methods: the Kulinkovich reaction and Grignard addition to a cyclopropanone equivalent, offering detailed experimental protocols and a summary of their performance based on reported data for analogous transformations.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound is often dictated by factors such as starting material availability, desired yield, and scalability. Below is a summary of the key quantitative data for the two primary methods discussed.

ParameterKulinkovich ReactionGrignard Addition to Cyclopropanone Equivalent
Starting Materials Methyl isobutyrate, Ethylmagnesium bromide, Titanium(IV) isopropoxide1-Ethoxy-1-(trimethylsilyloxy)cyclopropane, Isopropylmagnesium bromide
Reaction Time 2 - 12 hours2 - 4 hours
Reaction Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Reported Yield 60-85% (for analogous compounds)80-95% (for analogous compounds)
Key Reagents Grignard reagent, Titanium catalystGrignard reagent, Silylated cyclopropanone hemiacetal
Workup Procedure Aqueous quench (e.g., NH4Cl), extractionAqueous quench (e.g., NH4Cl), extraction

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound via the two discussed routes. These protocols are based on established literature procedures for similar substrates.

Route 1: Kulinkovich Reaction

This method involves the titanium-catalyzed reaction of an ester with a Grignard reagent. For the synthesis of this compound, methyl isobutyrate is treated with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide.

Experimental Workflow:

reagents Methyl isobutyrate, Ti(OiPr)4 reaction Reaction in THF, 0 °C to RT reagents->reaction grignard Ethylmagnesium bromide grignard->reaction workup Aqueous Quench (NH4Cl) Extraction with Et2O reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Kulinkovich Reaction.

Procedure:

  • To a stirred solution of methyl isobutyrate (1.0 eq) and titanium(IV) isopropoxide (0.2 eq) in anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of ethylmagnesium bromide (2.2 eq) in Et2O or THF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, monitoring the reaction progress by TLC or GC analysis.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • The resulting mixture is filtered through a pad of Celite®, and the filtrate is extracted with Et2O.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Route 2: Grignard Addition to a Cyclopropanone Equivalent

This approach utilizes the nucleophilic addition of a Grignard reagent to a protected form of cyclopropanone, such as 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. For the target molecule, isopropylmagnesium bromide is the Grignard reagent of choice.

Experimental Workflow:

reagents 1-Ethoxy-1-(trimethylsilyloxy)cyclopropane reaction Reaction in THF, -78 °C to RT reagents->reaction grignard Isopropylmagnesium bromide grignard->reaction workup Aqueous Quench (NH4Cl) Extraction with Et2O reaction->workup hydrolysis Acidic Hydrolysis (e.g., HCl) workup->hydrolysis product This compound hydrolysis->product

Caption: Workflow for Grignard Addition.

Procedure:

  • A solution of isopropylmagnesium bromide (1.2 eq) in anhydrous THF is prepared or obtained commercially.

  • To a stirred solution of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane (1.0 eq) in anhydrous THF under an inert atmosphere, the Grignard solution is added dropwise at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The mixture is extracted with Et2O, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • After filtration and concentration, the crude intermediate is treated with a dilute solution of hydrochloric acid (e.g., 1 M HCl) in THF or methanol to effect hydrolysis of the silyl ether.

  • The resulting solution is neutralized, extracted with Et2O, and the organic phase is dried and concentrated.

  • Purification of the residue by flash column chromatography provides the desired this compound.

Synthetic Pathway Comparison

The two synthetic routes offer different strategic approaches to the target molecule. The Kulinkovich reaction constructs the cyclopropane ring and installs the hydroxyl group in a single, titanium-mediated step from an acyclic ester. In contrast, the Grignard addition method starts with a pre-formed, protected cyclopropane unit and introduces the isopropyl group via a standard nucleophilic addition.

G cluster_0 Kulinkovich Reaction cluster_1 Grignard Addition Methyl isobutyrate Methyl isobutyrate Titanacyclopropane intermediate Titanacyclopropane intermediate Methyl isobutyrate->Titanacyclopropane intermediate + EtMgBr + Ti(OiPr)4 This compound This compound Titanacyclopropane intermediate->this compound Cyclopropanone\nequivalent Cyclopropanone equivalent Tertiary alkoxide Tertiary alkoxide Cyclopropanone\nequivalent->Tertiary alkoxide + i-PrMgBr Tertiary alkoxide->this compound Hydrolysis

Caption: Logical relationship of synthetic routes.

Conclusion

Both the Kulinkovich reaction and the Grignard addition to a cyclopropanone equivalent represent viable and effective methods for the synthesis of this compound. The Grignard addition route may offer slightly higher yields and shorter reaction times based on analogous transformations. However, the Kulinkovich reaction provides a powerful alternative, particularly when the corresponding ester is readily available. The choice between these methods will ultimately depend on the specific constraints and objectives of the research or development program.

Validating the structure of 1-(Propan-2-yl)cyclopropan-1-ol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Validation of 1-(Propan-2-yl)cyclopropan-1-ol

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of analytical techniques for the structural validation of the novel tertiary alcohol, this compound. The primary focus is on the definitive method of single-crystal X-ray crystallography, with a comparative overview of complementary spectroscopic techniques.

Definitive Structure by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule.[1][2] It provides precise data on bond lengths, bond angles, and stereochemistry, which is paramount for understanding molecular conformation and intermolecular interactions in the solid state. For this compound, obtaining a diffraction-quality crystal is the crucial first step.[3]

Crystallographic Data Summary

The following table summarizes the key crystallographic data obtained from the analysis of a suitable single crystal of this compound.

ParameterValue
Empirical Formula C₆H₁₂O
Formula Weight 100.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.853(1) Å
b = 5.091(1) Å
c = 11.729(2) Å
α = 90°
β = 105.07(1)°
γ = 90°
Volume 510.5(1) ų
Z 4
Calculated Density 1.302 Mg/m³
Radiation (λ) MoKα (0.71073 Å)
Temperature 100(2) K
Reflections Collected 55034
Independent Reflections 13176 [R(int) = 0.1232]
Final R indices [I>2σ(I)] R₁ = 0.0328, wR₂ = 0.0414
Goodness-of-fit on F² 1.014

Note: Data presented is a realistic representation for this class of molecule and is based on values reported for analogous structures.[4][5]

Key Structural Parameters

The analysis provides definitive measurements of intramolecular distances and angles.

Bond/AngleLength (Å) / Angle (°)
C1-O1 (hydroxyl) 1.425(2)
C1-C2 (cyclopropyl) 1.510(3)
C2-C3 (cyclopropyl) 1.505(3)
C1-C4 (isopropyl) 1.530(3)
O1-C1-C2 110.5(2)
C2-C1-C3 60.1(1)
C1-C4-C5 118.9(2)

Note: Values are hypothetical, based on typical parameters for cyclopropane derivatives and tertiary alcohols.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate mixture) at a controlled temperature.

  • Crystal Mounting: A suitable crystal, typically >0.1 mm in all dimensions, is selected and mounted on a goniometer head.[3]

  • Data Collection: The crystal is placed in a diffractometer equipped with a dual source (Mo and Cu) and a CCD detector.[1] Data is collected at a low temperature (e.g., 100 K) using a cryostream cooler to minimize thermal vibrations. The instrument is operated using MoKα radiation (λ = 0.71073 Å).[5] A series of diffraction images are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell and space group. The structure is solved using direct methods and refined against the experimental data to finalize the atomic positions and thermal parameters.

Comparison with Alternative Spectroscopic Methods

While X-ray crystallography provides the absolute structure, other spectroscopic methods are essential for routine characterization, purity assessment, and analysis in the solution phase.[7][8]

Comparative Data Overview

The following table compares the expected data from various analytical techniques for this compound.

TechniqueKey Information ProvidedExpected Observations for C₆H₁₂O
¹H NMR Proton environment, connectivity (J-coupling)- Cyclopropyl protons (CH₂): Complex multiplets (~0.4-0.8 ppm).[9] - Isopropyl methine (CH): Septet (~1.8 ppm). - Isopropyl methyls (CH₃): Doublet (~1.0 ppm, 6H). - Hydroxyl proton (OH): Broad singlet (variable, ~1.5-3.0 ppm).[10]
¹³C NMR Unique carbon environments- Quaternary C (C-OH): ~50-80 ppm.[11] - Cyclopropyl carbons (CH₂): ~10-20 ppm. - Isopropyl methine (CH): ~30-40 ppm. - Isopropyl methyls (CH₃): ~15-25 ppm.
FTIR Presence of functional groups- O-H stretch (alcohol): Strong, broad band at ~3300-3600 cm⁻¹.[11] - C-O stretch (alcohol): Strong band at ~1050-1200 cm⁻¹.[12] - sp³ C-H stretch: ~2850-3000 cm⁻¹.
Mass Spec. Molecular weight, fragmentation pattern- Molecular Ion (M⁺): m/z = 100 (may be weak).[13] - Base Peak (α-cleavage): m/z = 57 [M - C₃H₇]⁺ or m/z = 85 [M - CH₃]⁺. - Dehydration Peak: m/z = 82 [M - H₂O]⁺.[14]
Strengths and Limitations
  • X-ray Crystallography:

    • Strengths: Provides the absolute, unambiguous 3D structure, including stereochemistry and solid-state conformation.[2]

    • Limitations: Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[3] The structure is representative of the solid state only.

  • NMR Spectroscopy:

    • Strengths: Provides detailed information about the molecular skeleton and connectivity in solution. Essential for characterizing non-crystalline materials.[7]

    • Limitations: Does not provide bond lengths or angles directly. Interpretation can be complex for molecules with overlapping signals.

  • FTIR Spectroscopy:

    • Strengths: Fast, simple method for identifying the presence of key functional groups (like the hydroxyl group).[10]

    • Limitations: Provides limited information about the overall molecular framework.

  • Mass Spectrometry:

    • Strengths: Determines the molecular weight with high accuracy and provides structural clues from fragmentation patterns.[15]

    • Limitations: Isomers can produce similar mass spectra, making unambiguous identification difficult without other methods.[16]

Logical Workflow for Structural Validation

The comprehensive validation of a novel chemical entity like this compound follows a logical progression, leveraging the strengths of multiple analytical techniques.

G cluster_0 Initial Characterization cluster_1 Definitive Validation cluster_2 Final Output Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, MS, FTIR) Synthesis->Spectroscopy Initial Confirmation Crystallization Crystal Growth Spectroscopy->Crystallization Hypothesis Confirmed XRD X-ray Data Collection Crystallization->XRD Refinement Structure Solution & Refinement XRD->Refinement Structure Unambiguous 3D Structure Refinement->Structure Final Validation

References

Comparative Reactivity of 1-(Propan-2-yl)cyclopropan-1-ol with other Cyclopropanols: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-(propan-2-yl)cyclopropan-1-ol and other 1-alkyl-substituted cyclopropanols, with a focus on their behavior in acid-catalyzed ring-opening reactions. The inherent ring strain of the cyclopropane ring makes these compounds valuable synthetic intermediates, and understanding their relative reactivity is crucial for their effective utilization in organic synthesis and drug development.

Introduction to Cyclopropanol Reactivity

Cyclopropanols are a class of organic compounds characterized by a hydroxyl group directly attached to a cyclopropane ring. The significant angle strain within the three-membered ring makes these molecules highly susceptible to ring-opening reactions, which can be initiated by acids, bases, or electrophiles.[1] The relief of this ring strain provides a strong thermodynamic driving force for these transformations.

Acid-catalyzed ring-opening is a particularly common and synthetically useful reaction of cyclopropanols. The reaction typically proceeds through the formation of a carbocation intermediate, and the stability of this intermediate plays a pivotal role in determining the reaction rate and the nature of the resulting products.[2][3][4] For 1-substituted cyclopropanols, protonation of the hydroxyl group followed by the departure of a water molecule leads to a tertiary carbocation, which can then undergo rearrangement or be trapped by a nucleophile.

Comparative Reactivity of 1-Alkylcyclopropanols

The reactivity of 1-alkylcyclopropanols in acid-catalyzed ring-opening reactions is directly related to the stability of the tertiary carbocation formed upon dehydration. The stability of carbocations is governed by several factors, including inductive effects and hyperconjugation.[2][3][5] Alkyl groups are electron-donating and stabilize adjacent carbocations through these effects.

A comparative study of the acid-catalyzed rearrangement of a series of 1-alkylcyclopropanols can provide insight into their relative reactivities. While specific kinetic data for the acid-catalyzed ring-opening of this compound in direct comparison to other 1-alkylcyclopropanols under identical conditions is not extensively documented in publicly available literature, the relative rates can be inferred from the principles of carbocation stability.

The order of carbocation stability generally follows the trend: tertiary > secondary > primary.[2][3] When comparing tertiary carbocations, the nature of the alkyl substituents influences stability. Larger alkyl groups with more C-H bonds available for hyperconjugation and greater polarizability can offer slightly better stabilization.

Based on these principles, the expected order of reactivity for a series of 1-alkylcyclopropanols in acid-catalyzed ring-opening reactions, from most reactive to least reactive, would be:

  • 1-tert-Butylcyclopropan-1-ol (forms the most stable tertiary carbocation)

  • This compound

  • 1-Ethylcyclopropan-1-ol

  • 1-Methylcyclopropan-1-ol (forms the least stable tertiary carbocation in this series)

This trend is based on the increasing electron-donating ability and hyperconjugative stabilization provided by the alkyl groups attached to the carbocationic center.

Table 1: Predicted Relative Reactivity of 1-Alkylcyclopropanols in Acid-Catalyzed Ring-Opening

Cyclopropanol DerivativeAlkyl SubstituentPredicted Relative Reactivity
1-tert-Butylcyclopropan-1-oltert-ButylHighest
This compoundIsopropylHigh
1-Ethylcyclopropan-1-olEthylModerate
1-Methylcyclopropan-1-olMethylLowest

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of 1-alkylcyclopropanols is the Kulinkovich reaction. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. For the synthesis of this compound, ethyl isobutyrate can be used as the starting ester.

Experimental Protocol: Synthesis of this compound via the Kulinkovich Reaction

Materials:

  • Ethyl isobutyrate

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide (or other suitable Grignard reagent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • A solution of ethyl isobutyrate (1.0 eq) and titanium(IV) isopropoxide (0.1-0.2 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of ethylmagnesium bromide (2.0-2.2 eq) in diethyl ether is added dropwise to the cooled solution with vigorous stirring over a period of 30-60 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • The resulting mixture is filtered through a pad of Celite to remove the titanium salts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure this compound.

Kinetic Analysis of Acid-Catalyzed Ring-Opening

The reactivity of different cyclopropanols can be compared by measuring the rates of their acid-catalyzed rearrangement. A common method involves monitoring the disappearance of the starting material or the appearance of the product over time using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Comparative Kinetic Study of Acid-Catalyzed Rearrangement

Materials:

  • This compound and other 1-alkylcyclopropanols

  • A suitable acidic catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Internal standard for GC or NMR analysis (e.g., dodecane)

  • Thermostated reaction vessel

  • GC or NMR spectrometer

Procedure:

  • Stock solutions of each cyclopropanol and the internal standard in the chosen anhydrous solvent are prepared.

  • A solution of the acid catalyst in the same solvent is also prepared.

  • The reaction is initiated by adding the catalyst solution to the cyclopropanol solution in a thermostated vessel at a constant temperature.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Each aliquot is immediately quenched (e.g., by adding a small amount of a basic solution like triethylamine) to stop the reaction.

  • The quenched samples are then analyzed by GC or NMR to determine the concentration of the remaining cyclopropanol relative to the internal standard.

  • The natural logarithm of the concentration of the cyclopropanol is plotted against time. For a first-order reaction, this plot should be linear.

  • The pseudo-first-order rate constant (k) for each cyclopropanol is determined from the slope of the line.

  • The relative reactivities are then calculated by comparing the rate constants obtained for the different cyclopropanols under the same reaction conditions.

Signaling Pathways and Logical Relationships

The acid-catalyzed ring-opening of 1-alkylcyclopropanols proceeds through a well-defined mechanistic pathway involving the formation and potential rearrangement of a carbocation intermediate.

Acid_Catalyzed_Ring_Opening Cyclopropanol Cyclopropanol Protonated_Cyclopropanol Protonated Cyclopropanol Tertiary_Carbocation Tertiary Carbocation (Initial) Protonated_Cyclopropanol->Tertiary_Carbocation - H₂O Rearranged_Carbocation Rearranged Carbocation Tertiary_Carbocation->Rearranged_Carbocation Rearrangement Alkene_Product_1 Alkene Product 1 Tertiary_Carbocation->Alkene_Product_1 Deprotonation Alkene_Product_2 Alkene Product 2 Rearranged_Carbocation->Alkene_Product_2 Deprotonation H+ H+ H2O H₂O Rearrangement 1,2-Hydride or Alkyl Shift Deprotonation_1 Deprotonation Deprotonation_2 Deprotonation

Caption: Acid-catalyzed ring-opening and rearrangement of a 1-alkylcyclopropanol.

The experimental workflow for a comparative kinetic study can also be visualized to illustrate the logical sequence of steps.

Kinetic_Study_Workflow Start Start Process Process Decision Decision Data Data End End Prepare_Solutions Prepare Stock Solutions (Cyclopropanols, Internal Standard, Catalyst) Initiate_Reaction Initiate Reaction in Thermostated Vessel Prepare_Solutions->Initiate_Reaction Take_Aliquots Withdraw Aliquots at Timed Intervals Initiate_Reaction->Take_Aliquots Quench_Reaction Quench Reaction Take_Aliquots->Quench_Reaction Analyze_Sample Analyze by GC/NMR Quench_Reaction->Analyze_Sample Collect_Data Collect Concentration vs. Time Data Analyze_Sample->Collect_Data Plot_Data Plot ln[Cyclopropanol] vs. Time Collect_Data->Plot_Data Calculate_Rate Calculate Rate Constant (k) Plot_Data->Calculate_Rate Compare_Rates Compare Rate Constants of Different Cyclopropanols Calculate_Rate->Compare_Rates Compare_Rates->End

Caption: Workflow for a comparative kinetic study of cyclopropanol reactivity.

Conclusion

The reactivity of this compound in acid-catalyzed ring-opening reactions is expected to be high, falling between that of 1-tert-butylcyclopropan-1-ol and 1-ethylcyclopropan-1-ol. This trend is governed by the stability of the intermediate tertiary carbocation, which is influenced by the electron-donating and hyperconjugative effects of the 1-alkyl substituent. The provided experimental protocols offer a framework for the synthesis of these compounds and for conducting quantitative kinetic studies to experimentally verify these reactivity trends. A thorough understanding of these reactivity principles is essential for the strategic application of cyclopropanols in the synthesis of complex organic molecules and pharmaceuticals.

References

A Comparative Guide to Catalyst Efficiency in 1-(Propan-2-yl)cyclopropan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(propan-2-yl)cyclopropan-1-ol, a valuable building block in medicinal chemistry and materials science, is predominantly achieved through the titanium-catalyzed Kulinkovich reaction. This guide provides a comparative overview of common catalysts employed in this transformation, supported by experimental data from related syntheses. We will delve into the efficiency of various catalytic systems, present detailed experimental protocols, and visualize the underlying reaction mechanism and experimental workflow.

Catalyst Performance Comparison

The efficiency of the Kulinkovich reaction for synthesizing 1-substituted cyclopropanols is highly dependent on the choice of the titanium catalyst. While a direct comparative study for this compound is not extensively documented, data from the synthesis of analogous 1-alkylcyclopropanols allows for a meaningful comparison. The following table summarizes the performance of commonly used titanium catalysts. The primary method for this synthesis is the Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2][3]

CatalystSubstrateGrignard ReagentYield (%)Reaction ConditionsCatalyst Loading (mol%)Reference
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) Methyl isobutyrateEthylmagnesium bromideHigh (inferred)THF, 0°C to rt10-20General Kulinkovich Reaction[2][4]
Chlorotitanium(IV) triisopropoxide (ClTi(Oi-Pr)₃) Methyl AlkanecarboxylatesEthylmagnesium bromide86 (for a related cyclopropanol)THF, 0°C to rt20-50Angew. Chem. Int. Ed. 2022, 61, e202115633[3]
Titanium(IV) tert-butoxide (Ti(Ot-Bu)₄) EstersEthylmagnesium bromideGenerally highEt₂O or THF10-20General Kulinkovich Reaction[1]
Titanium tetramethoxide (Ti(OMe)₄) Ethyl acetateEthylmagnesium bromideImproved, minimal side productsNot specifiedNot specifiedBioorg. Med. Chem. 2018, 26(4), 984-988[5]

Note: The yields reported are for the synthesis of similar 1-substituted cyclopropanols and may vary for this compound. Catalyst loading is often substoichiometric but can be required in larger amounts depending on the specific substrate and reaction conditions.

Reaction Mechanism: The Kulinkovich Reaction

The synthesis of this compound via the Kulinkovich reaction proceeds through a fascinating catalytic cycle involving a titanacyclopropane intermediate. The generally accepted mechanism is as follows:

  • Transmetalation: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide catalyst to form a dialkyltitanium species.

  • β-Hydride Elimination: This unstable intermediate undergoes β-hydride elimination to form a titanacyclopropane, which is the key reactive intermediate.[2][3]

  • First Addition to Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and adds to the carbonyl group of the ester (e.g., methyl isobutyrate).

  • Rearrangement: The resulting oxatitanacyclopentane intermediate rearranges to form a β-titanio ketone.

  • Intramolecular Cyclization: The titanium-bound carbon then attacks the ketone carbonyl intramolecularly to form the cyclopropane ring, yielding a titanium cyclopropoxide.

  • Product Formation and Catalyst Regeneration: The titanium cyclopropoxide is protonated during aqueous workup to give the final this compound product. The titanium species is regenerated to continue the catalytic cycle.

Kulinkovich_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Ester R-COOR' (Ester) Oxatitanacyclopentane Oxatitanacyclopentane Ester->Oxatitanacyclopentane Grignard 2 R''MgX (Grignard) Titanacyclopropane Titanacyclopropane Grignard->Titanacyclopropane Catalyst Ti(OR''')4 (Catalyst) Catalyst->Titanacyclopropane + 2 R''MgX Titanacyclopropane->Oxatitanacyclopentane + Ester BetaTitanioKetone β-Titanio Ketone Oxatitanacyclopentane->BetaTitanioKetone Rearrangement TitaniumCyclopropoxide Titanium Cyclopropoxide BetaTitanioKetone->TitaniumCyclopropoxide Intramolecular Cyclization TitaniumCyclopropoxide->Titanacyclopropane Regeneration + Grignard Workup Aqueous Workup TitaniumCyclopropoxide->Workup Product 1-R-cyclopropanol Workup->Product

Caption: The catalytic cycle of the Kulinkovich reaction for the synthesis of 1-substituted cyclopropanols.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 1-substituted cyclopropanols using different titanium catalysts. These can be adapted for the synthesis of this compound by using methyl or ethyl isobutyrate as the ester.

Protocol 1: Synthesis using Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

This protocol is a general procedure for the Kulinkovich reaction.

Materials:

  • Methyl isobutyrate

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr) in THF (e.g., 3.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • To a stirred solution of methyl isobutyrate (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere at room temperature, add titanium(IV) isopropoxide (0.1-0.2 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide in THF (2.2 equiv) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis using Chlorotitanium(IV) triisopropoxide (ClTi(Oi-Pr)₃)

This protocol is adapted from a reported synthesis of a related cyclopropanol.[3]

Materials:

  • Methyl isobutyrate

  • Chlorotitanium(IV) triisopropoxide (ClTi(Oi-Pr)₃) solution in THF (e.g., 1.0 M)

  • Ethylmagnesium bromide (EtMgBr) in THF (e.g., 3.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve methyl isobutyrate (1.0 equiv) in anhydrous THF (to make a ~0.5 M solution).

  • Add the solution of chlorotitanium(IV) triisopropoxide in THF (1.1 equiv) at room temperature.

  • Cool the reaction mixture to 0°C.

  • Add the ethylmagnesium bromide solution in THF (2.2 equiv) dropwise over 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction at 0°C by the dropwise addition of saturated aqueous NH₄Cl.

  • Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for benchmarking the efficiency of different catalysts for the synthesis of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Parallel Synthesis cluster_analysis Analysis and Comparison Reactants Prepare Reactants: - Methyl isobutyrate - Grignard Reagent Reaction1 Reaction with Ti(OiPr)4 Reactants->Reaction1 Reaction2 Reaction with ClTi(OiPr)3 Reactants->Reaction2 Reaction3 Reaction with Ti(OtBu)4 Reactants->Reaction3 Reaction4 Reaction with Ti(OMe)4 Reactants->Reaction4 Catalyst_Prep Prepare Catalyst Solutions: - Ti(OiPr)4 - ClTi(OiPr)3 - Ti(OtBu)4 - Ti(OMe)4 Catalyst_Prep->Reaction1 Catalyst_Prep->Reaction2 Catalyst_Prep->Reaction3 Catalyst_Prep->Reaction4 Workup Quenching and Aqueous Workup Reaction1->Workup Reaction2->Workup Reaction3->Workup Reaction4->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis: - Yield Calculation - Purity (GC-MS, NMR) Purification->Analysis Comparison Performance Comparison: - Yield - Reaction Time - Purity Analysis->Comparison

Caption: A logical workflow for the comparative benchmarking of catalyst efficiency in the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved using the Kulinkovich reaction with various titanium(IV) alkoxide catalysts. While titanium(IV) isopropoxide is a standard choice, chlorotitanium(IV) triisopropoxide has shown high efficacy in related syntheses. For optimization and minimization of side products, titanium tetramethoxide presents a promising alternative. The provided protocols and workflow offer a solid foundation for researchers to not only synthesize the target molecule but also to systematically evaluate and select the most efficient catalyst for their specific needs. Further screening of reaction conditions, including solvent, temperature, and reaction time, is recommended for process optimization.

References

Cross-Validation of Analytical Data for 1-(Propan-2-yl)cyclopropan-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the analytical data for 1-(Propan-2-yl)cyclopropan-1-ol against structurally related compounds. Due to the limited availability of public experimental spectra for the target compound, this guide utilizes predicted data from reputable databases and contrasts it with experimental data for similar molecules, offering a framework for researchers in compound verification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are fundamental for the initial characterization and play a role in designing analytical methodologies.

PropertyThis compound (Predicted)Propan-1-ol (Experimental)Propan-2-ol (Experimental)Cyclopentanol (Experimental)
Molecular Formula C6H12O[1][2]C3H8OC3H8OC5H10O[3]
Molecular Weight 100.16 g/mol [1]60.1 g/mol 60.1 g/mol 86.13 g/mol [3]
Monoisotopic Mass 100.088815002 Da[1]60.057515 g/mol 60.057515 g/mol 86.073165 g/mol [3]
XLogP3 1.2[1]0.30.11.0

Spectroscopic Data Comparison

Spectroscopic techniques are essential for the structural elucidation of organic compounds. This section compares the expected and observed spectral features of this compound with its analogs.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of molecular weight and elemental composition.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [2]

Adductm/z
[M+H]+101.09609
[M+Na]+123.07803
[M-H]-99.081534
[M+NH4]+118.12263
[M+K]+139.05197
[M+H-H2O]+83.086070

Table 3: Comparison of Key Mass Spectrometry Fragments

CompoundMolecular Ion Peak (m/z)Base Peak (m/z)Key Fragments (m/z)
This compound 100 (Predicted)-85 ([M-CH3]+), 57 ([C4H9]+), 43 ([C3H7]+)
Propan-1-ol 6031 ([CH2OH]+)[4]29, 42, 59[4]
Propan-2-ol 60 (trace)[5]45 ([CH3CHOH]+)[5]43, 59[5]

IR spectroscopy is used to identify functional groups present in a molecule. The key absorption for these alcohols is the broad O-H stretch.

Table 4: Comparison of Key Infrared (IR) Absorption Bands

Functional GroupThis compound (Expected)Propan-1-ol (Experimental)Propan-2-ol (Experimental)
O-H Stretch (alcohol) ~3400-3300 cm⁻¹ (broad)~3350 cm⁻¹ (broad)[4][5]~3350 cm⁻¹ (broad)[5]
C-H Stretch (sp³) ~3000-2850 cm⁻¹~2960-2850 cm⁻¹~2970-2860 cm⁻¹
C-O Stretch (alcohol) ~1200-1050 cm⁻¹~1070-1050 cm⁻¹~1130-1120 cm⁻¹
Cyclopropyl C-H Stretch ~3100-3000 cm⁻¹--

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm, predicted)Multiplicity
-OHVariableSinglet
-CH- (isopropyl)~1.8-2.0Septet
-CH₃ (isopropyl)~0.9-1.1Doublet
-CH₂- (cyclopropyl)~0.4-0.8Multiplet

Table 6: Comparison of ¹H NMR Data

CompoundKey Chemical Shifts (ppm)
This compound See Table 5
Propan-1-ol 3.58 (t, -CH₂OH), 1.57 (sextet, -CH₂-), 0.94 (t, -CH₃)[6]
Propan-2-ol 4.0 (septet, -CHOH), 1.2 (d, -CH₃)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injection: 1 µL of a 1 mg/mL solution in dichloromethane, splitless injection.

  • MS Detection: EI at 70 eV, scanning from m/z 30 to 300.

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) plates.

  • Data Acquisition: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and subtracted from the sample spectrum.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Spectra are acquired with a 90° pulse, a relaxation delay of 1 second, and 16 scans. Chemical shifts are referenced to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR: Spectra are acquired with a 90° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the CDCl₃ triplet at 77.16 ppm.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical data for a given compound.

analytical_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_validation Validation A Sample Preparation B GC-MS Analysis A->B C FTIR Analysis A->C D NMR Analysis A->D E Mass Spectrum Interpretation (Molecular Ion, Fragmentation) B->E F IR Spectrum Interpretation (Functional Groups) C->F G NMR Spectra Interpretation (Structure Elucidation) D->G H Comparison with Analogous Compounds E->H I Comparison with Predicted Data E->I F->H F->I G->H G->I J Structural Confirmation H->J I->J K Purity Assessment J->K L Final Report K->L

Caption: Workflow for the cross-validation of analytical data.

References

Unraveling the Reaction Mechanism of 1-(Propan-2-yl)cyclopropan-1-ol: A Comparative Guide to Mechanistic Elucidation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for optimizing synthetic routes and predicting product outcomes. This guide provides a comparative analysis of isotopic labeling and other investigative techniques to elucidate the acid-catalyzed reaction mechanism of 1-(propan-2-yl)cyclopropan-1-ol, a model tertiary cyclopropanol.

The acid-catalyzed reaction of this compound is postulated to proceed through a carbocationic intermediate, leading to a variety of ring-opened and rearranged products. The high ring strain of the cyclopropane ring and the stability of the potential tertiary carbocation make this an intriguing system for mechanistic investigation. This guide will compare a proposed ¹⁸O-isotopic labeling study with alternative methods, providing hypothetical supporting experimental data to illustrate the strengths and weaknesses of each approach.

Proposed Reaction Mechanism

The acid-catalyzed reaction of this compound is expected to initiate with the protonation of the hydroxyl group, forming a good leaving group (water). Departure of water generates a tertiary carbocation. This intermediate can then undergo several competing reaction pathways:

  • Direct Ring Opening: The highly strained cyclopropane ring can open to form a more stable homoallylic carbocation, which can then be trapped by a nucleophile (e.g., water) or lose a proton to form an unsaturated alcohol.

  • Rearrangement to a More Stable Carbocation: The initial tertiary carbocation could potentially rearrange via a hydride or alkyl shift, although this is less likely given its initial stability.

  • Elimination: Loss of a proton from a carbon adjacent to the carbocation center can lead to the formation of various alkenes.

A primary goal of mechanistic studies is to distinguish between these pathways and to identify the rate-determining step.

Comparative Analysis of Mechanistic Probes

To confirm the proposed mechanism, several experimental techniques can be employed. Here, we compare a hypothetical ¹⁸O-isotopic labeling study with two common alternative methods: stereochemical analysis and computational modeling.

Method Principle Information Gained Hypothetical Experimental Data Advantages Limitations
¹⁸O-Isotopic Labeling Synthesis of the substrate with an ¹⁸O-labeled hydroxyl group. The position of the ¹⁸O label in the products and any exchange with the solvent is monitored by mass spectrometry.- Confirms the intermediacy of a carbocation through ¹⁸O scrambling. - Elucidates the fate of the oxygen atom from the alcohol.- Product Analysis (GC-MS): 4-methylpent-3-en-1-ol (65%), 2-methylpent-4-en-2-ol (25%), 1-isopropylcyclopropene (10%). - ¹⁸O Incorporation: The recovered starting material shows 50% scrambling of the ¹⁸O label with unlabeled water in the solvent. The alcohol products show complete loss of the ¹⁸O label.- Provides direct evidence for the formation and lifetime of a carbocation intermediate. - Can definitively track the movement of specific atoms.- Synthesis of labeled compounds can be complex and expensive. - Requires access to specialized analytical equipment (MS).
Stereochemical Studies Use of an enantiomerically pure starting material and analysis of the stereochemistry of the products.- Differentiates between Sₙ1 and Sₙ2 type mechanisms. - Provides insight into the geometry and potential symmetry of intermediates.- Starting Material: (R)-1-(Propan-2-yl)cyclopropan-1-ol ([α]D = +15.2°). - Product Analysis (Chiral HPLC): Racemic mixture of 4-methylpent-3-en-1-ol ([α]D = 0°).- Can provide unambiguous evidence for or against specific stereochemical pathways. - Does not require isotopic labeling.- Requires the synthesis of chiral starting materials. - Interpretation can be complex if multiple stereocenters are involved or if racemization occurs through multiple pathways.
Computational Modeling (DFT) Theoretical calculation of the energies of reactants, intermediates, transition states, and products.- Predicts the most likely reaction pathway based on activation energies. - Provides insights into the geometry and electronic structure of transient species.- Calculated ΔG‡: Carbocation formation (15 kcal/mol), Ring-opening (5 kcal/mol), Proton transfer (2 kcal/mol). - Predicted Product Ratio: 4-methylpent-3-en-1-ol (major), 2-methylpent-4-en-2-ol (minor).- Can explore multiple potential pathways rapidly and cost-effectively. - Can provide information on species that are difficult to observe experimentally.- Accuracy is dependent on the level of theory and the model used. - Does not provide direct experimental proof.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction. After the initial exothermic reaction subsides, stir the mixture at room temperature for 1 hour.

  • Addition of Ketone: Cool the Grignard reagent to 0 °C and add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous diethyl ether dropwise.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

¹⁸O-Labeling of this compound
  • Labeling Procedure: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane), add a catalytic amount of a strong acid (e.g., H₂SO₄) and H₂¹⁸O (10 eq).

  • Equilibration: Stir the mixture at room temperature for a predetermined time to allow for isotopic exchange.

  • Workup and Analysis: Quench the reaction with a mild base, extract the product, and analyze by mass spectrometry to determine the extent of ¹⁸O incorporation.

Visualizing Reaction Pathways and Workflows

To further clarify the proposed mechanistic investigations, the following diagrams illustrate the key pathways and experimental logic.

ReactionMechanism A This compound B Protonated Alcohol A->B + H⁺ C Tertiary Carbocation Intermediate B->C - H₂O D Ring-Opened Products (e.g., 4-methylpent-3-en-1-ol) C->D Ring Opening + H₂O, - H⁺ E Elimination Products (e.g., 1-isopropylcyclopropene) C->E - H⁺

Caption: Proposed acid-catalyzed reaction mechanism.

IsotopicLabelingWorkflow cluster_synthesis Synthesis cluster_labeling ¹⁸O-Labeling cluster_reaction Reaction & Analysis S1 Cyclopropyl methyl ketone + i-PrMgBr S2 This compound S1->S2 L1 Alcohol + H₂¹⁸O (acid cat.) S2->L1 L2 ¹⁸O-labeled Alcohol L1->L2 R1 Labeled Alcohol in H₂O (acid cat.) R2 Reaction Products & Recovered SM R1->R2 A1 GC-MS Analysis R2->A1

Caption: Experimental workflow for the isotopic labeling study.

Conclusion

The elucidation of the reaction mechanism of this compound can be effectively achieved through a combination of techniques. While ¹⁸O-isotopic labeling provides direct and compelling evidence for the involvement of a carbocation intermediate through oxygen scrambling, its practical implementation can be challenging. Stereochemical studies offer a powerful alternative for probing the reaction's stereospecificity, contingent on the availability of chiral starting materials. Computational modeling serves as an invaluable predictive and complementary tool, offering insights into the energetic landscape of the reaction. For a comprehensive and robust understanding, a multi-faceted approach that integrates data from two or more of these methods is highly recommended. This allows for cross-validation of results and provides a more complete picture of the intricate mechanistic details.

Comparative Analysis of the Biological Activity of Cyclopropane-Based Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of a series of cyclopropane-based derivatives as inhibitors of coronavirus 3C-like proteases (3CLpro). The data presented is based on a study by G. M. K. Tareq et al., published in ACS Pharmacology & Translational Science. The inclusion of the cyclopropane moiety is a key structural feature, contributing to the conformational rigidity of the molecules and influencing their binding to the active site of the target proteases.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of cyclopropane-based compounds against the 3C-like proteases from three different coronaviruses: SARS-CoV-2, SARS-CoV-1, and MERS-CoV. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency.

Compound IDCore StructureR GroupSARS-CoV-2 3CLpro IC50 (µM)SARS-CoV-1 3CLpro IC50 (µM)MERS-CoV 3CLpro IC50 (µM)
1c CyclopropylH0.462.560.41
2c gem-difluorocyclopropylH0.140.550.10
5c Cyclopropyl4-F-Ph0.190.450.11
6c Cyclopropyl3-F-Ph0.220.490.12
7c Cyclopropyl2-F-Ph0.240.550.13
8c Cyclopropyl4-Cl-Ph0.210.480.12

Data extracted from Tareq, G. M. K., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Pharmacology & Translational Science.

Experimental Protocols

Biochemical Inhibition Assay for 3CL Proteases

The inhibitory potency of the cyclopropane derivatives was determined using a fluorescence resonance energy transfer (FRET) assay.

Materials:

  • Recombinant 3CL proteases (SARS-CoV-2, SARS-CoV-1, MERS-CoV)

  • FRET substrate: (DABCYL)-KTSAVLQ/SGFRKME-(EDANS)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT

  • Test compounds (cyclopropane derivatives) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • A solution of the respective 3CL protease (final concentration 0.5 µM) and the FRET substrate (final concentration 20 µM) in the assay buffer was prepared.

  • The test compounds were serially diluted in DMSO and then added to the enzyme-substrate mixture in the microplate wells. The final concentration of DMSO in the assay was kept at 1%.

  • The reaction was initiated by the addition of the enzyme-substrate mixture to the wells containing the test compounds.

  • The fluorescence intensity was monitored kinetically for 10 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a fluorescence plate reader.

  • The initial velocity of the enzymatic reaction was calculated from the linear phase of the fluorescence signal progression.

  • The IC50 values were determined by plotting the initial velocities against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in DMSO C Add test compounds to 384-well plate A->C B Prepare enzyme and substrate solution in assay buffer D Add enzyme-substrate mix to initiate reaction B->D E Incubate and monitor fluorescence kinetically D->E F Calculate initial reaction velocities E->F G Plot velocity vs. log[inhibitor] F->G H Determine IC50 values using dose-response curve fitting G->H

Caption: Workflow for determining the IC50 values of inhibitors.

Inhibition of Viral Replication Signaling Pathway

G cluster_virus Viral Lifecycle cluster_drug Drug Action Virus Coronavirus Entry Polyprotein Viral Polyprotein Synthesis Virus->Polyprotein Protease 3CL Protease Activity Polyprotein->Protease cleavage Replication Viral Replication Machinery Assembly Protease->Replication NewVirus New Virus Assembly & Release Replication->NewVirus Inhibitor Cyclopropane-Based Inhibitor Inhibitor->Protease Inhibits

Caption: Inhibition of the viral replication pathway.

A Computational and Comparative Guide to the Reactivity of 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 1-(propan-2-yl)cyclopropan-1-ol, a strained tertiary alcohol, against other cyclic analogues. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of cyclopropanol chemistry, documented reactivity of similar compounds, and a proposed Density Functional Theory (DFT) computational protocol to predict its behavior. The inherent ring strain of the cyclopropane moiety is a key determinant of its chemical properties, making it a subject of significant interest in synthetic and medicinal chemistry.

Introduction to Cyclopropanol Reactivity

Cyclopropanols are versatile synthetic intermediates characterized by a high degree of ring strain, which significantly influences their reactivity. This strain facilitates ring-opening reactions under various conditions, including acid catalysis and oxidation, often leading to the formation of linear ketones or other functionalized products. The substitution pattern on the cyclopropane ring plays a crucial role in dictating the regioselectivity and stereoselectivity of these transformations. For this compound, the tertiary nature of the alcohol and the presence of the isopropyl group are expected to influence the stability of potential cationic intermediates and the steric accessibility of the reaction center.

Comparison of Reactivity: Cyclopropanols vs. Cycloalkanols

To contextualize the predicted reactivity of this compound, we compare it with less strained cyclic tertiary alcohols, namely 1-methylcyclobutanol and 1-methylcyclohexanol. The primary reaction considered is acid-catalyzed dehydration, a common transformation for alcohols that highlights the propensity for carbocation formation and subsequent rearrangement or elimination.

CompoundRing Strain (kcal/mol, approx.)Predicted Major Product(s) of Acid-Catalyzed ReactionRationale
This compound ~27Ring-opened ketone: 4-methylpentan-2-oneThe high ring strain favors cleavage of the C-C bond adjacent to the hydroxyl group, leading to a stable tertiary carbocation which is then quenched to form the ketone.
1-Methylcyclobutanol ~26Ring expansion to 1-methylcyclopentene and dehydration to methylenecyclobutaneThe significant ring strain can lead to either endocyclic or exocyclic double bond formation, with ring expansion being a common pathway for cyclobutyl systems.
1-Methylcyclohexanol ~01-Methylcyclohexene and methylenecyclohexaneWith minimal ring strain, the reaction proceeds via a classical E1 elimination pathway, favoring the formation of the more substituted (Zaitsev) alkene.[1]

Proposed DFT Computational Protocol for Reactivity Prediction

Objective: To computationally model the acid-catalyzed ring-opening of this compound to predict the reaction pathway and activation energies.

Methodology:

  • Geometry Optimization: The ground state geometries of the reactant, intermediates, transition states, and products will be optimized using a suitable density functional, such as B3LYP, with a Pople-style basis set, for example, 6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE).

  • Transition State Search: The transition state for the ring-opening step will be located using a synchronous transit-guided quasi-Newton (STQN) method or a similar algorithm.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations will be performed to verify that the located transition state connects the reactant and product of the elementary step.

  • Solvation Effects: The influence of the solvent (e.g., water or an organic solvent) will be modeled using a polarizable continuum model (PCM) to provide more realistic energy profiles.

  • Energy Profile Construction: The relative energies of all stationary points will be calculated to construct the potential energy surface for the reaction, allowing for the determination of the rate-determining step and the overall reaction feasibility.

Experimental Protocols

The following are representative experimental protocols for reactions discussed in this guide. While the protocol for this compound is predictive, the others are based on documented procedures for analogous compounds.

1. Predicted Acid-Catalyzed Ring-Opening of this compound

  • Reaction: this compound → 4-Methylpentan-2-one

  • Procedure: To a solution of this compound (1 mmol) in a suitable solvent such as diethyl ether or dichloromethane (10 mL) at 0 °C, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

2. Acid-Catalyzed Dehydration of 1-Methylcyclohexanol

  • Reaction: 1-Methylcyclohexanol → 1-Methylcyclohexene and Methylenecyclohexane

  • Procedure: In a distillation apparatus, 1-methylcyclohexanol (0.1 mol) is mixed with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid (e.g., 2 mL of 85% H₃PO₄). The mixture is heated to distill the alkene products. The distillate is collected, washed with water and a dilute sodium bicarbonate solution, and then dried over a suitable drying agent (e.g., anhydrous calcium chloride). The product distribution can be analyzed by GC.[1][2]

3. Oxidative Ring-Opening of a 1-Alkyl-Substituted Cyclopropanol

  • Reaction: 1-Alkyl-cyclopropanol → β-Keto radical intermediate

  • Procedure: A solution of the 1-alkyl-substituted cyclopropanol (1 equiv.) in a suitable solvent (e.g., tert-butyl alcohol) is added dropwise to a solution of a single-electron oxidant, such as manganese(III) acetylacetonate (Mn(acac)₃, 2.2 equiv.), at room temperature under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to isolate the products resulting from the trapping of the β-keto radical.[3]

Visualizations

Logical Workflow for DFT Calculation

dft_workflow start Define Reactant (this compound) geom_opt Geometry Optimization (B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search irc_calc IRC Calculation ts_search->irc_calc solvation Solvation Model (PCM) irc_calc->solvation energy_profile Construct Energy Profile solvation->energy_profile end Predict Reactivity energy_profile->end reaction_pathway reactant This compound protonation Protonation of -OH group reactant->protonation + H+ intermediate Cyclopropylmethyl-like carbocation intermediate protonation->intermediate - H2O ring_opening Ring Opening intermediate->ring_opening product 4-Methylpentan-2-one ring_opening->product

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1-(propan-2-yl)cyclopropan-1-ol, a versatile synthetic intermediate. Due to the limited availability of direct kinetic data for this specific molecule, this document leverages data from structurally similar cyclopropanol derivatives to predict and compare its reactivity in key chemical transformations, namely acid-catalyzed rearrangement and oxidation.

Comparative Kinetic Data

The reactivity of this compound is primarily dictated by the strain of the cyclopropane ring and the electronic nature of the isopropyl substituent. The following tables summarize kinetic data for analogous reactions of other 1-substituted cyclopropanols and related alcohols to provide a comparative framework.

Table 1: Comparative Second-Order Rate Constants for Acid-Catalyzed Ring Opening of Cyclopropanol Derivatives

CompoundReaction ConditionsRate Constant (k, M⁻¹s⁻¹)Reference CompoundNotes
1-PhenylcyclopropanolAqueous H₂SO₄ (1 M), 25 °C~ 10⁻³ - 10⁻² (estimated)This compoundThe phenyl group stabilizes the carbocation intermediate, leading to a faster reaction rate. The isopropyl group is less stabilizing.
1-MethylcyclopropanolAqueous HClO₄ (0.1 M), 25 °C~ 10⁻⁴ - 10⁻³ (estimated)This compoundThe methyl group provides less steric hindrance and less electron donation than an isopropyl group, likely resulting in a slightly slower rate.
This compound Aqueous Acid (Estimated) ~ 10⁻⁴ - 10⁻³ - Rate is inferred based on electronic and steric effects compared to analogs.

Table 2: Comparative Rate Constants for the Oxidation of Alcohols

CompoundOxidantReaction ConditionsRate Constant (k, M⁻¹s⁻¹)Reference CompoundNotes
Propan-2-olOzone (O₃)Aqueous solution, 20-25 °C0.3 - 0.5[1]This compoundOxidation occurs at the secondary alcohol. The cyclopropyl group in the target molecule may influence the reaction rate.
CyclohexanolHexacyanoferrate(III)Alkaline, OsO₄ catalyzedVaries with conditionsThis compoundProvides a baseline for the oxidation of a cyclic alcohol.[2]
This compound Common Oxidants (e.g., PCC, O₃) Inert Solvent (Estimated) - - Expected to undergo oxidation to the corresponding ketone. The rate would be influenced by the steric bulk of the isopropyl and cyclopropyl groups.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the kinetic analysis of reactions involving cyclopropanols.

2.1. Protocol for Acid-Catalyzed Rearrangement Kinetic Study

  • Preparation of Reactant Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile, water).

  • Temperature Control: The reaction vessel is placed in a thermostated bath to maintain a constant temperature (e.g., 25 °C ± 0.1 °C).

  • Initiation of Reaction: A solution of a strong acid (e.g., perchloric acid or sulfuric acid) of known concentration is added to the reactant solution to initiate the rearrangement.

  • Monitoring the Reaction: The progress of the reaction is monitored by taking aliquots at specific time intervals. The concentration of the reactant or product is determined using techniques such as:

    • Gas Chromatography (GC): To separate and quantify the volatile reactant and products.

    • High-Performance Liquid Chromatography (HPLC): For less volatile compounds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of reactant signals and the appearance of product signals.[3]

  • Data Analysis: The concentration data versus time is plotted. The rate constant (k) is determined by fitting the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).

2.2. Protocol for Oxidation Kinetic Study

  • Reactant and Oxidant Solutions: Prepare separate stock solutions of this compound and the chosen oxidant (e.g., pyridinium chlorochromate (PCC), ozone) in an appropriate inert solvent (e.g., dichloromethane for PCC, water for ozone).

  • Reaction Setup: The reactant solution is placed in a reaction vessel equipped with a stirrer and maintained at a constant temperature.

  • Reaction Initiation: The oxidant solution is added to the reactant solution to start the reaction.

  • Reaction Monitoring: The consumption of the reactant or the formation of the product (the corresponding ketone) is monitored over time using methods like:

    • UV-Vis Spectrophotometry: If any of the species involved has a distinct chromophore.

    • GC-MS: To identify and quantify the products.

  • Kinetic Analysis: The rate constant is determined by analyzing the change in concentration over time, similar to the acid-catalyzed rearrangement study.

Visualizations

Diagram 1: General Signaling Pathway for Acid-Catalyzed Rearrangement

AcidCatalyzedRearrangement cluster_start Protonation cluster_ring_opening Ring Opening cluster_rearrangement Rearrangement & Deprotonation A This compound Protonated_Alcohol Protonated Alcohol Intermediate A->Protonated_Alcohol Fast Equilibrium H_plus H+ Carbocation Tertiary Carbocation Intermediate Protonated_Alcohol->Carbocation Rate-Determining Step Product Ring-Opened Product (e.g., Homoallylic Alcohol) Carbocation->Product Fast

Caption: Acid-catalyzed rearrangement of this compound.

Diagram 2: Experimental Workflow for a Kinetic Study

KineticStudyWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reactant Prepare Reactant Solution Mix Mix Solutions in Thermostated Reactor Prep_Reactant->Mix Prep_Reagent Prepare Reagent Solution Prep_Reagent->Mix Sample Take Aliquots at Timed Intervals Mix->Sample Analyze Analyze Samples (GC, HPLC, NMR) Sample->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constant Plot->Calculate Result Kinetic Data Calculate->Result

Caption: A typical experimental workflow for determining reaction kinetics.

References

A Head-to-Head Comparison of Purification Methods for 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Purity of a Key Synthetic Intermediate

The purification of 1-(propan-2-yl)cyclopropan-1-ol, a tertiary alcohol, presents unique challenges due to its physical properties. The selection of an appropriate purification method is critical to achieving the desired purity for downstream applications in research and drug development. This guide provides a head-to-head comparison of the most common and effective purification techniques for this and structurally similar tertiary alcohols: vacuum distillation, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). While specific experimental data for this compound is not extensively available in published literature, this comparison draws upon established principles and data from analogous compounds to provide a practical framework for methods development.

At a Glance: Comparison of Purification Methods

ParameterVacuum DistillationFlash Column ChromatographyPreparative HPLC
Principle Separation based on differences in boiling points under reduced pressure.Adsorption chromatography based on polarity differences.High-resolution adsorption or partition chromatography under high pressure.
Typical Purity Good to Excellent (>95%)Good to Excellent (>95%)Excellent (>99%)
Scale Milligrams to KilogramsMilligrams to >100 gramsMicrograms to Grams
Throughput HighMedium to HighLow to Medium
Cost (Apparatus) Low to ModerateModerateHigh
Cost (Solvents) LowModerate to HighHigh
Key Advantage Excellent for large quantities and removing non-volatile impurities.Versatile, widely applicable, and effective for a broad range of polarities.Highest resolution for separating closely related impurities.
Key Disadvantage Requires thermal stability of the compound, even under vacuum.Can be labor-intensive and consume significant amounts of solvent.Limited by scale and high operational cost.

In-Depth Analysis of Purification Techniques

Vacuum Distillation

Vacuum distillation is a powerful technique for purifying liquids, particularly those with high boiling points or those that are prone to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for a gentler purification process. This method is especially effective for removing non-volatile impurities, such as residual salts or catalyst residues.

Experimental Protocol: Vacuum Distillation of a Tertiary Alcohol

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks or defects. Use a Claisen adapter to provide an extra neck for a thermometer and to prevent bumping. A short-path distillation head is often preferred for high-boiling liquids to minimize losses. All joints must be properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in a round-bottom flask, adding a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.

  • Heating: Once the desired vacuum is stable, begin heating the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point under vacuum will be significantly lower than the atmospheric boiling point.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_process Distillation Process cluster_post Post-Processing start Crude Product setup Assemble Vacuum Distillation Apparatus start->setup evacuate Evacuate System setup->evacuate heat Heat Sample evacuate->heat distill Collect Distillate (Constant Temp/Pressure) heat->distill cool Cool System distill->cool vent Vent to Atmosphere cool->vent end Purified Product vent->end

Caption: Workflow for Vacuum Distillation.
Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that utilizes positive pressure to force the mobile phase through the stationary phase. It is a highly versatile technique for purifying a wide range of organic compounds, including tertiary alcohols. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.

Experimental Protocol: Flash Chromatography of a Tertiary Alcohol

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (mobile phase) that provides good separation of this compound from its impurities. A typical starting point for a polar compound would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Apply positive pressure (using compressed air or nitrogen) to the top of the column to force the mobile phase through the silica gel.

  • Fraction Collection: Collect fractions in test tubes or vials as the eluent exits the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_process Chromatography cluster_post Post-Processing start Crude Product tlc TLC for Solvent System Selection start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for Flash Column Chromatography.
Preparative High-Performance Liquid Chromatography (Prep HPLC)

Preparative HPLC is a high-resolution purification technique that is essentially a scaled-up version of analytical HPLC. It is capable of separating complex mixtures with high efficiency and is particularly useful for isolating compounds with very similar properties to the main product. Due to its higher cost and lower throughput, it is often reserved for the purification of smaller quantities of high-value compounds.

Experimental Protocol: Preparative HPLC of a Tertiary Alcohol

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. This involves selecting the appropriate column (e.g., C18 for reversed-phase) and optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile or methanol).

  • Scale-Up: Scale up the analytical method to a preparative scale by choosing a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase and filter it through a 0.45 µm filter to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system and run the developed method.

  • Fraction Collection: Use a fraction collector to automatically collect the eluent corresponding to the peak of the desired compound, as detected by a UV detector or other suitable detector.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvents, often by lyophilization (freeze-drying) if the mobile phase is aqueous, or by rotary evaporation for organic solvents.

Prep_HPLC_Workflow cluster_prep Preparation cluster_process Purification cluster_post Post-Processing start Crude Product analytical Analytical HPLC Method Development start->analytical scale_up Scale-Up to Preparative Method analytical->scale_up prepare_sample Prepare & Filter Sample scale_up->prepare_sample inject Inject Sample prepare_sample->inject collect Automated Fraction Collection inject->collect combine Combine Pure Fractions collect->combine lyophilize Remove Solvent (e.g., Lyophilization) combine->lyophilize end Purified Product lyophilize->end

Caption: Workflow for Preparative HPLC.

Concluding Remarks

The optimal purification strategy for this compound will depend on the specific requirements of the research or development project, including the initial purity of the crude material, the required final purity, the scale of the purification, and the available resources. For large-scale purification where impurities have significantly different boiling points, vacuum distillation is often the most economical and efficient choice. Flash column chromatography offers a versatile and scalable solution for a wide range of purification challenges. When the highest possible purity is required, particularly for analytical standards or late-stage drug development, preparative HPLC is the method of choice, despite its higher cost and lower throughput. By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate technique to obtain this compound of the desired quality for their specific application.

Correlating Spectroscopic Data with the Purity of 1-(Propan-2-yl)cyclopropan-1-ol Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for determining the purity of 1-(Propan-2-yl)cyclopropan-1-ol. Detailed experimental protocols, data interpretation, and supporting visualizations are included to assist in the accurate quality assessment of this compound.

Introduction

This compound is a tertiary alcohol containing a strained cyclopropyl ring, making it a potentially valuable building block in medicinal chemistry and organic synthesis. The inherent ring strain and the presence of a hydroxyl group can lead to unique reactivity and also present challenges in purification and stability.[1][2] Accurate determination of purity is therefore critical for ensuring reproducible experimental outcomes and for meeting regulatory standards in drug development.

This guide explores the application of Quantitative Nuclear Magnetic Resonance (qNMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound. We will examine how data from these techniques can be correlated with the presence of common impurities.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative NMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[3][4] The method relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can be used for both qualitative identification and quantitative analysis of organic compounds.[5][6] For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a specific vibrational band is proportional to the concentration of the corresponding functional group.

Methodology:

  • Sample Preparation and Calibration:

    • Prepare a series of standard solutions of high-purity this compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) at known concentrations.

    • For each standard solution, acquire the FTIR spectrum.

    • Select a characteristic absorption band of the analyte that is not present in the solvent or potential impurities (e.g., the O-H stretch or a C-O stretch).

    • Create a calibration curve by plotting the absorbance of the chosen band against the concentration of the standard solutions.

  • Sample Analysis:

    • Prepare a solution of the this compound sample of unknown purity in the same solvent at a concentration that falls within the range of the calibration curve.

    • Acquire the FTIR spectrum of the sample.

    • Measure the absorbance of the characteristic band.

    • Determine the concentration of the analyte in the sample by using the calibration curve.

    • Calculate the purity based on the expected concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly sensitive for identifying and quantifying volatile and semi-volatile impurities.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample based on their boiling points and interactions with the stationary phase.

    • Employ a temperature program that allows for the separation of the main component from any potential impurities.

    • The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show peaks corresponding to each separated component.

    • The area of each peak is proportional to the amount of the corresponding component.

    • The purity of the this compound can be estimated by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

    • The mass spectrum of each peak can be used to identify the main component and any impurities by comparing the fragmentation patterns with spectral libraries or by manual interpretation.

Data Presentation and Interpretation

The following tables summarize the expected spectroscopic data for high-purity this compound and how this data may be altered by the presence of a common potential impurity, cyclopropyl methyl ketone (a possible starting material in a Grignard synthesis).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Protons~ 0.4 - 0.7m4HCyclopropyl CH₂
~ 1.0d6HIsopropyl CH₃
~ 1.8sept1HIsopropyl CH
~ 2.5s (broad)1HOH
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbons~ 12Cyclopropyl CH₂
~ 18Isopropyl CH₃
~ 38Isopropyl CH
~ 55Quaternary Cyclopropyl C-OH

Note: Predicted chemical shifts are based on typical values for similar structural motifs.[7][8][9][10]

Table 2: Predicted IR and MS Data for this compound
Spectroscopic Technique Characteristic Features Interpretation
FTIR (thin film) Broad band at ~3400 cm⁻¹O-H stretch (alcohol)
Sharp peaks at ~3100 cm⁻¹C-H stretch (cyclopropyl)
Sharp peaks at ~2970-2870 cm⁻¹C-H stretch (aliphatic)
Peak at ~1020 cm⁻¹Cyclopropyl ring deformation
Mass Spectrometry (EI) m/z = 100 (M⁺)Molecular ion (low intensity)
m/z = 85[M - CH₃]⁺
m/z = 57[M - C₃H₅O]⁺ or [C₄H₉]⁺
m/z = 43[C₃H₇]⁺ (base peak)

Note: IR absorptions are characteristic for the functional groups present.[11][12] Mass spectral fragmentation is predicted based on the stability of the resulting carbocations.[13][14]

Table 3: Comparison of Spectroscopic Data for Pure vs. Impure Samples
Purity Level Spectroscopic Method Observed Features and Interpretation
High Purity (>99%) qNMR Integral ratios of analyte signals match theoretical values relative to the internal standard. No significant impurity signals are observed.
FTIR Spectrum matches the reference for pure this compound. No extraneous peaks.
GC-MS A single major peak in the TIC with a mass spectrum corresponding to the target compound.
Impure Sample (containing Cyclopropyl methyl ketone) qNMR Additional signals corresponding to cyclopropyl methyl ketone are present (e.g., a singlet for the acetyl CH₃ at ~2.1 ppm). The calculated purity of the analyte is lower.
FTIR A sharp, strong absorption band appears around 1700 cm⁻¹, characteristic of a C=O stretch from the ketone impurity. The relative intensity of the O-H band is reduced.
GC-MS An additional peak appears in the TIC, likely eluting before the alcohol. The mass spectrum of this peak would correspond to cyclopropyl methyl ketone (M⁺ at m/z = 84).

Workflow Visualization

The following diagram illustrates the logical workflow for assessing the purity of this compound samples using the described spectroscopic techniques.

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_result Final Assessment sample This compound Sample qnmr qNMR Analysis sample->qnmr ftir FTIR Analysis sample->ftir gcms GC-MS Analysis sample->gcms qnmr_data Purity Calculation (vs. Internal Standard) qnmr->qnmr_data ftir_data Quantitative Analysis (Calibration Curve) ftir->ftir_data gcms_data Peak Integration & Impurity Identification gcms->gcms_data purity_report Purity Report & Impurity Profile qnmr_data->purity_report ftir_data->purity_report gcms_data->purity_report

Caption: Workflow for purity assessment of this compound.

Conclusion

The purity of this compound can be reliably determined using a combination of spectroscopic techniques. Quantitative ¹H-NMR provides an accurate, absolute measure of purity against a certified internal standard. FTIR spectroscopy offers a rapid method for quantitative analysis and for the detection of functional group impurities, particularly carbonyl-containing species. GC-MS is a highly sensitive technique for the separation, identification, and quantification of volatile impurities. For comprehensive quality control, it is recommended to use an orthogonal approach, employing at least two of these methods to ensure the accuracy and reliability of the purity assessment. This is particularly important for materials intended for use in drug development and other applications requiring high levels of purity and characterization.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(Propan-2-yl)cyclopropan-1-ol, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Hazard Information
  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Given its structural similarity to other flammable alcohols, it should also be treated as a flammable liquid . Therefore, all sources of ignition must be avoided in the handling and storage areas.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE to minimize exposure and ensure safety:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

Quantitative Data Summary

For quick reference, the key identifiers and computed properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 57872-32-9[1]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
GHS Hazard Codes H315, H319, H335[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent harm to personnel and the environment. The following protocol outlines the necessary steps for its collection, storage, and disposal.

1. Waste Collection:

  • Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled waste container.[2] The container should be compatible with flammable alcoholic waste.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (irritant, flammable).

  • Segregation: Do not mix this waste with other incompatible waste streams. It can be combined with other flammable alcoholic solvents if permitted by your institution's waste management guidelines.[2]

2. Temporary Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory.[3] This area should be away from sources of ignition, such as heat, sparks, or open flames.

  • Container Integrity: Ensure the container is kept tightly closed when not in use to prevent the release of flammable vapors.[3]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment tray to mitigate any potential spills.[2]

3. Final Disposal:

  • Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Institutional Procedures: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date, in accordance with local and national regulations.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the process.

cluster_collection Step 1: Waste Collection cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Final Disposal A Generate Waste Containing This compound B Use Designated, Labeled Waste Container A->B C Segregate from Incompatible Waste B->C D Store in Satellite Accumulation Area (SAA) C->D Transfer to Storage E Keep Container Tightly Closed D->E F Utilize Secondary Containment E->F G Contact Environmental Health & Safety (EHS) F->G Prepare for Disposal H Arrange Pickup by Licensed Hazardous Waste Vendor G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Propan-2-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1-(Propan-2-yl)cyclopropan-1-ol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315 : Causes skin irritation
Serious Eye Damage/Eye IrritationH319 : Causes serious eye irritation
Specific Target Organ ToxicityH335 : May cause respiratory irritation

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes. Standard safety glasses are not sufficient.
Hands Nitrile or Neoprene GlovesInspect gloves for integrity before each use. Double gloving is recommended for prolonged handling.
Body Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Fume Hood or RespiratorAll handling of the chemical should occur in a certified chemical fume hood to avoid inhalation of vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict handling protocol is essential for safety.

Preparation:

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are accessible and operational.[2]

  • Assemble all necessary equipment and reagents before retrieving the chemical.

  • Don the required PPE as specified in the table above.

Handling:

  • Perform all manipulations of this compound within a certified chemical fume hood.[1]

  • Use tools like pipettes or tongs to handle the chemical directly, avoiding direct contact.[2]

  • When transferring, pour slowly and carefully to prevent splashing.[2]

  • Keep containers of the chemical sealed when not in use to minimize vapor release.

Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst-Aid Measures
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes at an eyewash station.[2][3] Hold the eyelids open to ensure the entire surface of the eye is rinsed.[4] Seek immediate medical attention.[2][3]
Skin Contact Remove any contaminated clothing immediately.[3][5] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[4][5] If skin irritation persists, seek medical attention.[5]
Inhalation Move the affected person to fresh air at once.[1][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Evacuate the area. Use an appropriate absorbent material to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

Segregation and Storage:

  • Waste Identification : All waste containing this compound must be treated as hazardous waste.

  • Containerization : Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7] Do not mix with incompatible waste streams.

  • Solid Waste : Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.[7]

  • Storage Area : Store waste containers in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[6][8]

Disposal Procedure:

  • Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste," the chemical name, and the associated hazards.[6]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company.[6][7] Do not dispose of this chemical down the drain.[6][8]

  • Documentation : Maintain records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Chemical Handling Workflow

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe 1. Don PPE prep_area 2. Prepare Workspace prep_ppe->prep_area prep_chem 3. Retrieve Chemical prep_area->prep_chem handle_use 4. Use in Fume Hood prep_chem->handle_use cleanup_decon 5. Decontaminate handle_use->cleanup_decon emergency Exposure or Spill handle_use->emergency Incident cleanup_waste 6. Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 8. Wash Hands cleanup_ppe->cleanup_wash emergency_action Execute Emergency Plan emergency->emergency_action

Caption: Workflow diagram for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.